1-O-Methyl-2-deoxy-D-ribose
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2R,3S)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGJZDFWPSOTHM-YRZWDFBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C[C@@H]([C@H](O1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-O-Methyl-2-deoxy-D-ribose: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Methyl-2-deoxy-D-ribose is a methylated derivative of the naturally occurring monosaccharide 2-deoxy-D-ribose, a fundamental component of deoxyribonucleic acid (DNA). The introduction of a methyl group at the anomeric carbon (C-1) modifies its chemical properties, rendering it a valuable intermediate in various synthetic applications, including the synthesis of nucleoside analogues and other carbohydrate-based therapeutics. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of the biological context of its parent molecule, 2-deoxy-D-ribose.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₄ | |
| Molecular Weight | 148.16 g/mol | |
| CAS Number | 60134-26-1 | |
| Appearance | Liquid | |
| Density | 1.224 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.47 | |
| SMILES String | COC1C--INVALID-LINK----INVALID-LINK--O1 | |
| InChI Key | NVGJZDFWPSOTHM-YRZWDFBDSA-N |
Experimental Protocols
Synthesis of this compound via Fischer Glycosidation
This protocol describes a general method for the synthesis of this compound from 2-deoxy-D-ribose using a Fischer glycosidation reaction.[1][2] This method involves the acid-catalyzed reaction of the sugar with an excess of methanol (B129727).
Materials:
-
2-deoxy-D-ribose
-
Anhydrous methanol
-
Strongly acidic ion-exchange resin (e.g., Amberlite IR-120) or anhydrous hydrogen chloride (HCl) gas
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-deoxy-D-ribose in a 10-20 fold excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid. If using an ion-exchange resin, add approximately 10-20% by weight of the sugar. If using HCl, bubble the dry gas through the methanol solution until it is saturated.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an ion-exchange resin was used, filter it off. If HCl was used, neutralize the reaction mixture by the slow addition of a base such as sodium bicarbonate until the effervescence ceases.
-
Filter the mixture to remove any salts.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Logical Workflow for Fischer Glycosidation:
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of methylated sugars, which can be adapted for this compound. Derivatization is often necessary to increase the volatility of the sugar.
Materials:
-
Sample of this compound
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Anhydrous pyridine (B92270) or other suitable solvent
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
-
Autosampler vials
Procedure:
-
Derivatization:
-
Accurately weigh a small amount of the sample (e.g., 1-5 mg) into a clean, dry autosampler vial.
-
Add a suitable solvent (e.g., 100 µL of anhydrous pyridine) to dissolve the sample.
-
Add the derivatization reagent (e.g., 100 µL of BSTFA + 1% TMCS).
-
Seal the vial and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Analysis:
-
Injector: Set the injector temperature to 250-280 °C. Use a split or splitless injection mode depending on the sample concentration.
-
Oven Program: A typical temperature program would be: initial temperature of 100-140 °C, hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of 250-280 °C, and hold for 5-10 minutes.[3]
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-600.
-
Data Analysis: Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum. The fragmentation pattern will be characteristic of the trimethylsilyl (B98337) (TMS) derivative.
-
Experimental Workflow for GC-MS Analysis:
Biological Context: The Role of the Parent Molecule, 2-Deoxy-D-ribose
While specific biological signaling pathways involving this compound have not been extensively documented, the parent molecule, 2-deoxy-D-ribose, is known to exert biological effects. Notably, at high concentrations, it can induce cellular damage through the generation of oxidative stress and protein glycation. This has been observed in pancreatic beta-cells, leading to cytotoxicity and apoptosis.[4]
Signaling Pathway of 2-Deoxy-D-ribose Induced Apoptosis in Pancreatic Beta-Cells
The following diagram illustrates the proposed mechanism by which 2-deoxy-D-ribose induces apoptosis in pancreatic beta-cells. It is important to note that this pathway is for the parent compound, and the effects of 1-O-methylation on this process are not currently established.
Applications in Drug Development
This compound serves as a key starting material in the synthesis of various nucleoside analogues.[5][6] The methyl group at the anomeric position acts as a protecting group, allowing for selective modifications at other positions of the sugar ring. These modified nucleosides are of significant interest in the development of antiviral and anticancer agents, as they can act as chain terminators in DNA synthesis or as inhibitors of key enzymes in nucleotide metabolism.
Conclusion
This compound is a synthetically important derivative of 2-deoxy-D-ribose. This guide has provided a detailed overview of its chemical properties, along with practical experimental protocols for its synthesis and analysis. While its direct biological role is not well-defined, understanding the biological effects of its parent molecule provides a valuable context for its potential applications and for future research into the biological significance of O-methylated deoxy sugars. The methodologies and data presented herein are intended to support researchers and drug development professionals in the effective utilization of this versatile chemical entity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. madridge.org [madridge.org]
- 6. organicreactions.org [organicreactions.org]
An In-depth Technical Guide to the Structure of 1-O-Methyl-2-deoxy-D-ribose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 1-O-Methyl-2-deoxy-D-ribose. This methylated derivative of the fundamental biological sugar 2-deoxy-D-ribose is of significant interest as a synthetic intermediate in medicinal chemistry and drug development. This document consolidates key data, including its chemical and physical properties, detailed spectroscopic information for its anomeric forms, a robust experimental protocol for its synthesis, and an exploration of its potential biological significance. The information is presented to be a practical resource for researchers working with this and related carbohydrate derivatives.
Chemical Structure and Isomerism
This compound, also known as methyl 2-deoxy-D-ribofuranoside, is a monosaccharide derivative with the chemical formula C₆H₁₂O₄.[1] Its structure consists of a 2-deoxy-D-ribose sugar in its furanose (five-membered ring) form, with a methyl group attached to the anomeric carbon (C1) via an O-glycosidic bond. This methylation locks the molecule in its cyclic form, preventing mutarotation to the open-chain or pyranose forms.
Like other glycosides, this compound exists as two anomers, designated as α and β, which differ in the stereochemical orientation of the methoxy (B1213986) group at the anomeric center. In the α-anomer, the methoxy group is on the opposite side of the ring from the C4 substituent (the CH₂OH group), while in the β-anomer, it is on the same side.
The furanose ring is not planar and adopts puckered conformations, typically described by pseudorotation analysis. For methyl 2'-deoxy-β-D-ribofuranoside, the conformational equilibrium in aqueous solution is dominated by the S-type conformer (approximately 70%), with the remaining population being the N-type conformer. The S-type conformer is characterized by a C2'-endo pucker, while the N-type has a C3'-endo pucker. The α-anomer, in contrast, strongly favors an S-type conformation.
Below are diagrams of the α and β anomers of this compound.
Caption: α-anomer of 1-O-Methyl-2-deoxy-D-ribofuranose.
Caption: β-anomer of 1-O-Methyl-2-deoxy-D-ribofuranose.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₄ | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| CAS Number | 60134-26-1 | [1] |
| Appearance | Viscous liquid | [2] |
| Density | 1.224 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.4665-1.4725 | [2] |
| Optical Rotation | +22.0° to +40.0° (c=1 in water) | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the characterization of this compound, allowing for the unambiguous assignment of its anomeric configuration and ring conformation.
¹H NMR Spectroscopic Data (D₂O)
| Proton | α-anomer Chemical Shift (ppm) | β-anomer Chemical Shift (ppm) |
| H-1' | 4.90 | 4.83 |
| H-2'a | 1.95 | 2.21 |
| H-2'b | 2.28 | 2.15 |
| H-3' | 4.29 | 4.31 |
| H-4' | 3.97 | 4.02 |
| H-5'a, 5'b | 3.65 | 3.66 |
| -OCH₃ | 3.28 | 3.29 |
Note: The assignments are based on data for methyl 2'-deoxy-α/β-D-ribofuranosides.
¹³C NMR Spectroscopic Data (CDCl₃, Estimated)
While a definitive published spectrum for this compound was not identified, the following are estimated chemical shifts based on data for methyl β-D-ribofuranoside and general principles of ¹³C NMR spectroscopy.[3]
| Carbon | Estimated Chemical Shift (ppm) |
| C1 | 108-110 |
| C2 | 38-42 |
| C3 | 70-74 |
| C4 | 83-87 |
| C5 | 62-65 |
| -OCH₃ | 54-56 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the Fischer glycosidation of 2-deoxy-D-ribose with methanol (B129727) under acidic catalysis. This method yields a mixture of the α and β anomers, which can be separated by chromatography.
Materials:
-
2-deoxy-D-ribose
-
Anhydrous methanol
-
Dowex 50W-X8 resin (H⁺ form)
-
Anhydrous sodium carbonate
-
Dichloromethane
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
A suspension of 2-deoxy-D-ribose in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Dowex 50W-X8 resin (H⁺ form) is added as the acid catalyst.
-
The mixture is heated to reflux and stirred for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resin is removed by filtration.
-
The filtrate is neutralized with anhydrous sodium carbonate, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the α and β anomers.
-
The fractions containing the desired products are collected, and the solvent is evaporated to yield the pure anomers as viscous oils.
Below is a workflow diagram for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
NMR Sample Preparation
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O or CDCl₃)
-
NMR tube
-
Pipette
Procedure:
-
Approximately 5-10 mg of the purified this compound anomer is weighed and placed in a clean, dry vial.
-
Using a pipette, approximately 0.6-0.7 mL of the chosen deuterated solvent is added to the vial.
-
The sample is gently agitated to ensure complete dissolution.
-
The solution is then transferred to a standard 5 mm NMR tube.
-
The NMR tube is capped and carefully placed in the NMR spectrometer for analysis.
Biological Significance
Currently, there is limited direct evidence for a specific biological role or signaling pathway involving this compound. It is primarily utilized as a synthetic intermediate in the preparation of modified nucleosides and other carbohydrate-based molecules for drug discovery and biochemical studies.
The biological relevance of this compound can be inferred from its parent molecule, 2-deoxy-D-ribose. 2-deoxy-D-ribose is a crucial component of deoxyribonucleic acid (DNA). Beyond its structural role in DNA, free 2-deoxy-D-ribose has been shown to exhibit biological activities, including the induction of angiogenesis and apoptosis in certain cell types.
The 1-O-methylation of 2-deoxy-D-ribose has several important implications for its chemical and biological properties:
-
Increased Stability: The O-glycosidic bond is generally more stable to hydrolysis than the hemiacetal of the parent sugar. This increased stability makes it a useful building block in multi-step organic syntheses.
-
Blocked Phosphorylation: The methylation at the anomeric carbon prevents the phosphorylation at this position, which is a key step in the metabolism of many sugars. This suggests that this compound is unlikely to enter mainstream carbohydrate metabolic pathways.
-
Altered Biological Interactions: The presence of the methyl group can alter the way the molecule interacts with enzymes and receptors. It may act as an antagonist or inhibitor of enzymes that normally process 2-deoxy-D-ribose.
Further research is needed to fully elucidate any specific biological functions or metabolic fate of this compound. Its primary importance remains as a versatile tool for the synthesis of complex and biologically active molecules.
References
An In-Depth Technical Guide to 1-O-Methyl-2-deoxy-D-ribose (CAS: 60134-26-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-Methyl-2-deoxy-D-ribose is a methylated derivative of the naturally occurring sugar 2-deoxy-D-ribose, a fundamental component of deoxyribonucleic acid (DNA). Primarily utilized in synthetic organic chemistry, this compound serves as a key intermediate and glycosyl donor in the synthesis of various nucleoside analogues and other complex carbohydrate structures. Its methylated anomeric position offers specific stereochemical control and reactivity in glycosylation reactions. While direct biological activity and specific signaling pathways for this compound are not extensively documented in current literature, the well-studied biological impact of its parent compound, 2-deoxy-D-ribose, particularly in inducing oxidative stress and apoptosis, provides a critical framework for potential toxicological and pharmacological considerations. This guide summarizes the available physicochemical data, outlines relevant experimental protocols, and explores the biological context of this important synthetic building block.
Physicochemical Properties
This compound is a viscous, colorless to light yellow liquid. Its key physical and chemical properties are summarized below for easy reference.[1][2][3]
| Property | Value | Reference(s) |
| CAS Number | 60134-26-1 | [1] |
| Molecular Formula | C₆H₁₂O₄ | [1][4] |
| Molecular Weight | 148.16 g/mol | [1][4] |
| Appearance | Clear colorless to yellow viscous liquid | [3] |
| Density | 1.224 g/mL at 25 °C | |
| Refractive Index | n20/D 1.47 | |
| Optical Rotation | +22.0° to +40.0° (c=1 in water) | [3] |
| Assay | ≥88.0% to 96% (sum of isomers) | [3] |
| SMILES String | COC1C--INVALID-LINK----INVALID-LINK--O1 | [3] |
| InChI Key | NVGJZDFWPSOTHM-YRZWDFBDSA-N |
Synthesis and Experimental Protocols
Synthesis of this compound
This compound is typically synthesized from 2-deoxy-D-ribose. The most common method is a Fischer glycosylation, which involves reacting the parent sugar with methanol (B129727) under acidic conditions.[5] This reaction introduces a methoxy (B1213986) group at the anomeric carbon (C1), resulting in a mixture of α and β anomers.
General Experimental Protocol: Acid-Catalyzed Methylation
-
Preparation: Suspend 2-deoxy-D-ribose in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., hydrochloric acid, sulfuric acid, or a strongly acidic ion-exchange resin).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within several hours.
-
Neutralization: Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst by adding a suitable base (e.g., sodium bicarbonate, silver carbonate, or a basic ion-exchange resin) until the pH is neutral.
-
Filtration and Concentration: Filter the mixture to remove any salts or the resin. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound using column chromatography on silica (B1680970) gel to separate the anomers and remove any unreacted starting material or byproducts.
Caption: General workflow for the synthesis of this compound.
Use in Nucleoside Synthesis
This compound serves as a glycosyl donor for the synthesis of 2'-deoxynucleosides. The 1-O-methyl group acts as a leaving group that can be activated by a Lewis acid, facilitating the coupling with a nucleobase.
General Experimental Protocol: Vorbrüggen Glycosylation (Modified)
-
Nucleobase Silylation: In an inert atmosphere, suspend the desired heterocyclic base (e.g., a purine (B94841) or pyrimidine) in an anhydrous solvent like acetonitrile (B52724) or 1,2-dichloroethane. Add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) and a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). Heat the mixture to ensure complete silylation of the nucleobase.
-
Glycosylation: Cool the silylated nucleobase solution. Add this compound to the mixture.
-
Activation: Add a Lewis acid promoter, typically TMSOTf, dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until TLC indicates the consumption of the starting materials.
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting nucleoside analogue by silica gel column chromatography.
References
- 1. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of l-Deoxyribonucleosides from d-Ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 90% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
Synthesis of 1-O-Methyl-2-deoxy-D-ribose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-O-Methyl-2-deoxy-D-ribose, a crucial intermediate in nucleoside chemistry and drug discovery. This document details the core synthetic methodologies, providing detailed experimental protocols and quantitative data to support researchers in the practical application of these procedures.
Introduction
This compound, a derivative of the fundamental DNA sugar 2-deoxy-D-ribose, serves as a key building block in the synthesis of various biologically active molecules. The strategic introduction of a methyl group at the anomeric (C-1) position provides a stable protecting group, facilitating regioselective modifications at other positions of the sugar ring. This guide focuses on the prevalent and efficient methods for its preparation, primarily through the acid-catalyzed methylation of 2-deoxy-D-ribose.
Core Synthetic Methodology: Acid-Catalyzed Methylation
The most direct and widely employed method for the synthesis of this compound is the reaction of 2-deoxy-D-ribose with methanol (B129727) in the presence of an acid catalyst. This reaction proceeds via the formation of a transient oxocarbenium ion at the anomeric center, which is then trapped by methanol to yield the corresponding methyl glycoside. The reaction typically yields a mixture of α and β anomers.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from established procedures for the preparation of alkyl 2-deoxy-D-ribosides.[1]
Materials:
-
2-deoxy-D-ribose
-
Methanol (anhydrous)
-
Hydrogen Chloride (HCl), as a solution in methanol or gaseous
-
Triethylamine (B128534) or other suitable base for neutralization
-
Acetone (for washing)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: A solution of 3% hydrogen chloride in anhydrous methanol is prepared. This can be achieved by bubbling dry HCl gas through cold methanol or by the careful addition of a concentrated HCl solution to methanol, followed by drying.
-
Glycosylation: 2-deoxy-D-ribose is added to the cooled (typically -5 to 0 °C) methanolic HCl solution. The reaction mixture is stirred at this temperature for a specified period (e.g., 16 hours), allowing for the formation of the methyl glycoside.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: Upon completion, the reaction is carefully neutralized with a base such as triethylamine while maintaining a low temperature (below 10 °C).[1] The formation of a salt (triethylammonium chloride) will be observed.
-
Work-up: The precipitated salt is removed by filtration, and the filter cake is washed with a suitable solvent like acetone.[1]
-
Isolation: The combined filtrate and washings are concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel to separate the anomers and remove any unreacted starting material or byproducts.
Reaction Parameters and Quantitative Data
The efficiency of the synthesis is influenced by several factors, including reaction time, temperature, and the concentration of the acid catalyst. The following table summarizes typical quantitative data associated with this synthesis.
| Parameter | Value/Range | Notes |
| Starting Material | 2-deoxy-D-ribose | Commercially available. |
| Reagent | Anhydrous Methanol with 3% HCl | Serves as both solvent and reactant. |
| Reaction Temperature | -5 to 0 °C | Lower temperatures can improve selectivity. |
| Reaction Time | 12-24 hours | Monitored by TLC for completion. |
| Yield | Variable | Dependent on reaction conditions and purification. |
| Anomeric Ratio (α:β) | Variable | Influenced by thermodynamic vs. kinetic control. |
Visualizing the Synthetic Pathway
The synthesis of this compound from 2-deoxy-D-ribose can be represented as a straightforward logical workflow.
Broader Context: Synthesis of 2-Deoxy-Sugar Derivatives
The synthesis of this compound is a specific example within the broader field of 2-deoxyglycoside synthesis. The absence of a hydroxyl group at the C-2 position prevents the formation of a participating neighboring group, which in other glycosylation reactions can help control the stereochemical outcome at the anomeric center. This often leads to mixtures of anomers in the synthesis of 2-deoxyglycosides.
Various synthetic strategies have been developed to address this challenge, including:
-
Direct Glycosylation: As described in this guide, this method involves the direct reaction of a 2-deoxy-sugar with an alcohol in the presence of an acid or other activating agent.[2]
-
Indirect Methods: These approaches often involve the use of a temporary C-2 substituent that can direct the stereochemistry of the glycosylation before being removed.
-
De Novo Synthesis: Building the 2-deoxy-sugar backbone from smaller, achiral precursors.
The choice of synthetic route depends on the desired stereochemistry, the scale of the reaction, and the availability of starting materials.
Applications in Drug Development
This compound is a valuable precursor for the synthesis of modified nucleosides, which are a cornerstone of antiviral and anticancer therapies. The methyl group at the anomeric position can be retained in the final product or can be replaced by a nucleobase in a subsequent glycosylation step. The ability to selectively protect the anomeric position allows for precise chemical modifications at other positions of the sugar ring, enabling the synthesis of a diverse range of nucleoside analogs for biological screening.
Conclusion
The synthesis of this compound via acid-catalyzed methylation of 2-deoxy-D-ribose is a robust and straightforward method for producing this important synthetic intermediate. By understanding the core methodology and the key experimental parameters, researchers can efficiently prepare this compound for use in a wide range of applications, from fundamental chemical research to the development of novel therapeutic agents. This guide provides the necessary technical details to facilitate the successful implementation of this synthesis in a laboratory setting.
References
The Biological Significance of 2-Deoxy-D-Ribose Derivatives: A Technical Guide for Researchers
An in-depth exploration of the multifaceted roles of 2-deoxy-D-ribose and its derivatives, from their fundamental position in genetic material to their emerging applications in drug development and regenerative medicine.
Introduction
2-Deoxy-D-ribose, a simple monosaccharide, is a cornerstone of life as a fundamental component of deoxyribonucleic acid (DNA).[1] Its derivatives, however, extend far beyond this primary structural role, exhibiting a remarkable spectrum of biological activities. These molecules are pivotal in diverse physiological and pathological processes, including angiogenesis, cellular stress, and the modulation of immune responses. Furthermore, synthetic derivatives of 2-deoxy-D-ribose form the basis of critical therapeutic agents in the fight against cancer and viral diseases.[2][3] This technical guide provides a comprehensive overview of the biological roles of 2-deoxy-D-ribose derivatives, intended for researchers, scientists, and professionals in drug development. It delves into their mechanisms of action, presents quantitative data on their efficacy, and provides detailed experimental protocols for their study.
Core Biological Roles and Signaling Pathways
The biological activities of 2-deoxy-D-ribose and its derivatives are diverse, impacting cellular processes from energy metabolism to the formation of new blood vessels.
The Foundation of Genetic Material
The most well-known role of 2-deoxy-D-ribose is as the sugar moiety in the backbone of DNA.[4] Its structure, lacking a hydroxyl group at the 2' position, confers greater chemical stability to DNA compared to the ribose found in RNA, a critical feature for the long-term storage of genetic information.[4] This fundamental role makes 2-deoxy-D-ribose and its phosphorylated derivatives essential for DNA replication, repair, and transcription.
Pro-Angiogenic Effects and Wound Healing
A significant and increasingly studied role of 2-deoxy-D-ribose is its ability to promote angiogenesis, the formation of new blood vessels.[5] This pro-angiogenic activity is crucial for tissue repair and wound healing.[6] Studies have shown that 2-deoxy-D-ribose can stimulate endothelial cell migration, proliferation, and the formation of tube-like structures, processes central to angiogenesis.[7][8] Its efficacy in promoting new blood vessel formation has been reported to be comparable to that of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic cytokine.[9]
The signaling pathway for 2-deoxy-D-ribose-induced angiogenesis has been elucidated to involve the activation of NADPH oxidase 2 (NOX2), which in turn triggers the nuclear factor kappa B (NF-κB) pathway.[10] This signaling cascade leads to the upregulation of VEGF receptor 2 (VEGFR2), amplifying the pro-angiogenic response.[1][10]
Cellular Stress and Apoptosis
Paradoxically, while promoting cell growth in the context of angiogenesis, 2-deoxy-D-ribose can also induce cellular stress and apoptosis (programmed cell death) in certain cell types.[11] This is attributed to its ability to induce oxidative stress and deplete intracellular glutathione, a key antioxidant.[8][11] This dual functionality highlights the context-dependent nature of its biological effects.
Therapeutic Applications of 2-Deoxy-D-Ribose Derivatives
The unique biological activities of 2-deoxy-D-ribose have been harnessed in the development of potent therapeutic agents, particularly in the fields of oncology and virology.
Anticancer Agents
A prominent example of a 2-deoxy-D-ribose derivative used in cancer therapy is Floxuridine (2'-deoxy-5-fluorouridine).[12] It is an antimetabolite that, once inside the cell, is converted to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP).[6][10] FdUMP is a potent inhibitor of thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[6][10] By blocking this enzyme, Floxuridine disrupts DNA synthesis and repair, leading to the death of rapidly dividing cancer cells.[10]
Antiviral Agents
In the realm of antiviral therapeutics, Didanosine (B1670492) (2',3'-dideoxyinosine or ddI) is a notable 2-deoxy-D-ribose derivative.[13] It is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection.[14] Didanosine is a prodrug that is intracellularly converted to its active triphosphate form, dideoxyadenosine triphosphate (ddATP).[5][15] ddATP competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.[15] Because ddATP lacks a 3'-hydroxyl group, its incorporation results in the termination of DNA chain elongation, thereby inhibiting viral replication.[5][14]
Quantitative Data on 2-Deoxy-D-Ribose Derivatives
The following tables summarize key quantitative data for the biological activities of 2-deoxy-D-ribose and its therapeutic derivatives.
Table 1: Pro-Angiogenic Activity of 2-Deoxy-D-Ribose
| Assay | Cell Type | Effective Concentration | Observed Effect |
| Endothelial Cell Migration Assay (Boyden Chamber) | Human Aortic Endothelial Cells (HAECs) | 10 µM - 1 mM | Increased cell migration[1][6] |
| In Vitro Tube Formation Assay | Human Aortic Endothelial Cells (HAECs) | 100 µM | Stimulation of tube-like structure formation[13] |
| Chick Chorioallantoic Membrane (CAM) Assay | N/A | 20 and 200 µ g/day/embryo | Induction of angiogenesis[13] |
Table 2: Therapeutic Efficacy of 2-Deoxy-D-Ribose Derivatives
| Derivative | Therapeutic Area | Target | Cell Line/Virus | IC₅₀ / EC₅₀ |
| Floxuridine | Anticancer | Thymidylate Synthase | Murine Ly-2.1+ve thymoma | 0.51 nM[16] |
| Didanosine | Antiviral | HIV-1 Reverse Transcriptase | HIV-1 in MT-4 cells | 4.8 µM[17] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Synthesis of 2-Deoxy-D-Ribose Derivatives
Synthesis of Floxuridine (2'-Deoxy-5-fluorouridine)
This procedure is adapted from a method involving the coupling of a protected ribofuranosyl chloride with a silylated fluoropyrimidine.[16]
-
Preparation of 3,5-Di-O-p-chlorobenzoyl-2-deoxy-α-D-ribofuranosyl Chloride: This intermediate is prepared from 2-deoxy-D-ribose through a series of protection and chlorination steps.
-
Silylation of 5-Fluorouracil (B62378): 5-Fluorouracil is reacted with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to produce 2,4-bis(trimethylsilyloxy)-5-fluoropyrimidine.
-
Coupling Reaction: The protected ribofuranosyl chloride and the silylated 5-fluorouracil are reacted in an appropriate solvent (e.g., chloroform) in the presence of a catalyst (e.g., nitrophenol) at a controlled temperature (e.g., 30°C).[16]
-
Deprotection: The protecting groups (p-chlorobenzoyl) are removed by treatment with methanolic ammonia (B1221849) to yield Floxuridine.[7] The product is then purified by crystallization.[7]
Synthesis of Didanosine (2',3'-dideoxyinosine)
A common synthetic route for Didanosine involves the deoxygenation of a ribonucleoside precursor.[12]
-
Preparation of a 2',3'-Didehydro-2',3'-dideoxyinosine Intermediate: This can be achieved from inosine (B1671953) through a series of reactions involving protection of the 5'-hydroxyl group, formation of a 2',3'-cyclic intermediate, and subsequent elimination.
-
Catalytic Hydrogenation: The double bond in the 2',3'-didehydro-2',3'-dideoxyinosine intermediate is reduced by catalytic hydrogenation (e.g., using palladium on carbon as a catalyst) to yield the 2',3'-dideoxyinosine (Didanosine).[18]
-
Purification: The final product is purified by recrystallization.[18]
Angiogenesis Assays
The following are generalized protocols for common in vitro and in vivo angiogenesis assays.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay assesses the angiogenic potential of a substance on the highly vascularized chorioallantoic membrane of a chicken embryo.[11][19]
References
- 1. Frontiers | Assessment of the Angiogenic Potential of 2-Deoxy-D-Ribose Using a Novel in vitro 3D Dynamic Model in Comparison With Established in vitro Assays [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of 2-deoxy-D-ribose and 17β-Estradiol as alternatives to exogenous VEGF to promote angiogenesis in tissue-engineered constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of the Angiogenic Potential of 2-Deoxy-D-Ribose Using a Novel in vitro 3D Dynamic Model in Comparison With Established in vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Floxuridine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]
- 10. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. The chorioallantoic membrane: A novel approach to extrapolate data from a well‐established method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. mdpi.com [mdpi.com]
- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 16. US20200262859A1 - Floxuridine synthesis - Google Patents [patents.google.com]
- 17. Synthesis and in vitro anti-HIV activities of didanosine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EP1887013A1 - A process for preparing didanosine - Google Patents [patents.google.com]
- 19. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Stability and Storage of 1-O-Methyl-2-deoxy-D-ribose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-O-Methyl-2-deoxy-D-ribose, a key intermediate in the synthesis of nucleoside analogues and other pharmaceuticals. Understanding the stability profile of this compound is critical for ensuring its integrity throughout its use in research and drug development. This document summarizes available data on its chemical stability under various conditions, provides general protocols for stability assessment, and discusses its storage and handling.
Chemical Stability
This compound, a methyl glycoside of 2-deoxy-D-ribose, possesses a glycosidic bond that is susceptible to hydrolysis, particularly under acidic conditions. The stability of this bond is a primary determinant of the compound's overall shelf-life and integrity in various experimental and formulation settings.
pH Stability
In neutral and basic solutions, the glycosidic bond of methyl glycosides is generally more stable. However, strong basic conditions coupled with high temperatures can also lead to degradation.
Thermal Stability
Thermal degradation of sugars and their derivatives can occur at elevated temperatures, leading to the formation of various degradation products. For this compound, high temperatures can accelerate the rate of hydrolysis, especially in unbuffered aqueous solutions where the pH may decrease due to the formation of acidic degradation products. As a liquid at room temperature, its stability in the neat form is generally good under recommended storage conditions.
Oxidative Stability
This compound is incompatible with strong oxidizing agents, which can lead to its degradation. Contact with such agents should be avoided.
Storage Conditions
Proper storage is essential to maintain the quality and stability of this compound. The following conditions are recommended based on information from various suppliers and general chemical handling principles.
Table 1: Recommended Storage Conditions for this compound
| Form | Recommended Storage Temperature | Duration | Container | Additional Recommendations |
| Neat Liquid | Room Temperature | Short-term | Tightly sealed, inert glass vial | Store in a cool, dry, well-ventilated area. Protect from light. |
| Neat Liquid | -20°C | Long-term (≥4 years) | Tightly sealed, inert glass vial | Ensure the container is properly sealed to prevent moisture absorption upon warming. |
| Aqueous Solution | 2-8°C | Short-term (≤1 day) | Sterile, tightly sealed container | Prepare fresh solutions as needed. Aqueous solutions are not recommended for long-term storage. |
| In Solvent (e.g., Ethanol, DMSO) | -20°C | Varies by solvent | Tightly sealed, inert glass vial | Use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols for Stability Assessment
A forced degradation study is recommended to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.
General Forced Degradation Protocol
This protocol outlines a general approach to assess the stability of this compound under various stress conditions. The goal is to induce a target degradation of 5-20%.
Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method is suitable for separating this compound from its potential degradation products. Due to the lack of a strong chromophore in the molecule, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is recommended.
Table 2: Example HPLC Parameters for Stability Analysis
| Parameter | Condition |
| Column | Amine-based or hydrophilic interaction liquid chromatography (HILIC) column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30-40 °C |
| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |
| Injection Vol. | 10-20 µL |
Potential Degradation Pathways and Biological Implications
Hydrolysis Pathway
The primary degradation pathway is the hydrolysis of the glycosidic bond.
Hydrolysis of this compound ```dot digraph "Hydrolysis Pathway" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Reactant [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Products [label="2-deoxy-D-ribose + Methanol", fillcolor="#34A853", fontcolor="#FFFFFF"];
Reactant -> Products [label=" H+ / H2O "]; }
Caption: Potential mechanism of cellular damage induced by 2-deoxy-D-ribose.
Conclusion
This compound is a moderately stable compound that is susceptible to acid-catalyzed hydrolysis. For optimal stability, it should be stored in a cool, dry place, away from strong acids and oxidizing agents. For long-term storage, temperatures of -20°C are recommended. Aqueous solutions of the compound have limited stability and should be prepared fresh. Researchers and drug development professionals should consider performing forced degradation studies to fully characterize its stability profile in their specific applications and formulations. The use of a stability-indicating HPLC method with RI or ELSD detection is crucial for accurately monitoring the purity and degradation of this important synthetic intermediate.
Prebiotic Synthesis of 2-Deoxy-D-Ribose: A Technical Guide
The origin of 2-deoxy-D-ribose (B167953), the sugar moiety of deoxyribonucleic acid (DNA), is a cornerstone in understanding the chemical beginnings of life. Unlike its counterpart, D-ribose of RNA, the prebiotic synthesis of 2-deoxy-D-ribose has been a subject of intense debate regarding its plausibility and potential pathways. This technical guide provides an in-depth overview of the core prebiotic synthesis routes of 2-deoxy-D-ribose, focusing on key experimental findings. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental chemistry of life's building blocks.
Aldol (B89426) Condensation of Acetaldehyde (B116499) and D-Glyceraldehyde
One of the most promising and experimentally supported pathways for the prebiotic synthesis of 2-deoxy-D-ribose is the aldol condensation of acetaldehyde and D-glyceraldehyde. This reaction has been shown to be promoted by prebiotically plausible catalysts such as amino esters and amino nitriles, yielding 2-deoxy-D-ribose with notable selectivity.
Amino Ester and Amino Nitrile Catalysis
Research has demonstrated that proteinogenic amino esters and amino nitriles can catalyze the formation of 2-deoxy-D-pentoses from acetaldehyde and D-glyceraldehyde in aqueous environments.[1][2][3] This pathway is significant as it provides a route to 2-deoxy-D-ribose from smaller, prebiotically available precursors.
A key study demonstrated that using 20 mol% of proteinogenic amino esters promotes the selective formation of 2-deoxy-D-ribose over its diastereomer, 2-deoxy-D-threopentose, with combined yields of ≥4%.[4][5] Furthermore, a two-step synthesis starting from interstellar building blocks (formaldehyde, glycolaldehyde, and acetaldehyde) has been proposed. In this scenario, amino nitriles first catalyze the enantioselective synthesis of D-glyceraldehyde, which then reacts with acetaldehyde to form 2-deoxy-D-ribose in yields of ≥5%.[4][5] A one-pot reaction combining all three starting materials has also been explored.[1]
dot
Caption: Aldol condensation of acetaldehyde and D-glyceraldehyde.
Quantitative Data
The following table summarizes the quantitative data for the amino ester and amino nitrile-catalyzed synthesis of 2-deoxy-D-ribose.
| Catalyst Type | Promoter Concentration | Reactants | Product(s) | Yield | Reference(s) |
| Proteinogenic Amino Esters | 20 mol% | Acetaldehyde + D-Glyceraldehyde | 2-Deoxy-D-ribose + 2-Deoxy-D-threopentose | ≥4% (combined) | [4] |
| Proteinogenic Amino Nitriles | 20 mol% | Formaldehyde + Glycolaldehyde → D-Glyceraldehyde; then + Acetaldehyde | 2-Deoxy-D-ribose | ≥5% | [4] |
Experimental Protocols
General Procedure for Amino Ester Catalyzed Synthesis of 2-Deoxy-D-pentoses:
-
To a solution of D-glyceraldehyde in pH 7.0 buffer, add acetaldehyde and the amino ester promoter (20 mol%).
-
Stir the reaction mixture at room temperature for a specified period (e.g., 7 days).
-
Monitor the reaction progress by mass spectrometry and ¹H NMR spectroscopy.
-
Upon completion, quench the reaction and add a trapping agent, such as N,N-diphenylhydrazine, to convert the sugar products into their corresponding hydrazones for easier purification and analysis.
-
Isolate the hydrazone products by column chromatography.
-
Analyze the products by HPLC and mass spectrometry, and compare with authentic standards to determine the yield and diastereoselectivity.[1][6]
One-Pot Synthesis from Formaldehyde, Glycolaldehyde, and Acetaldehyde:
-
Combine formaldehyde, glycolaldehyde, and acetaldehyde in a pH 7.0 buffer.
-
Add the amino ester or amino nitrile promoter (20 mol%).
-
Stir the mixture for an extended period (e.g., 7 days).
-
Monitor the formation of carbohydrate products using mass spectrometry.
-
After the reaction period, trap the products as hydrazones and analyze as described above.[1]
dot
Caption: Workflow for the one-pot synthesis of 2-deoxy-D-ribose.
Photochemical Synthesis from Ribose
An alternative prebiotic route to 2-deoxy-D-ribose involves the photoreduction of existing pentoses, such as ribose. This pathway is significant as it suggests that the building blocks of DNA could have arisen from the building blocks of RNA under plausible prebiotic conditions.
Photoredox Chemistry
Sutherland and coworkers demonstrated that ribose can be partially converted to 2-deoxyribose under photoredox conditions.[2] This process involves the irradiation of a solution of ribose in the presence of a copper(I) cyanide catalyst, hydrogen sulfide, and other reagents.[2][3]
dot
Caption: Photochemical synthesis of 2-deoxy-D-ribose from ribose.
Quantitative Data
The following table summarizes the quantitative data for the photochemical synthesis of 2-deoxy-D-ribose.
| Starting Material | Catalyst/Reagents | Conditions | Product | Yield | Reference(s) |
| Ribose | CuCN, NaH₂PO₄·2H₂O, KSCN, NaSH·xH₂O | pH 7, 37°C, UV (254 nm), 6 h | 2-Deoxyribose | 52% | [2] |
| Arabinose | CuCN, NaH₂PO₄·2H₂O, KSCN, NaSH·xH₂O | pH 7, 37°C, UV (254 nm), 6 h | 2-Deoxyribose | 43% | [3] |
Experimental Protocol
Procedure for Photochemical Reduction of Ribose:
-
Prepare a solution of H₂O/D₂O (e.g., 2.5/0.4 mL) and degas it.
-
Add NaH₂PO₄·2H₂O (0.100 mmol), KSCN (0.030 mmol), ribose (0.030 mmol), and NaSH·xH₂O (0.030 mmol).
-
Adjust the solution to pH 7 using degassed NaOH/HCl.
-
Transfer the mixture to a quartz cuvette containing CuCN (ca. 0.5 mg, 20 mol%) and seal it immediately.
-
Place the cuvette in a Rayonet reactor and irradiate with 254 nm UV light for 6 hours. Maintain the temperature at approximately 37°C.
-
Analyze the reaction mixture using ¹H-NMR spectroscopy to quantify the conversion to 2-deoxyribose.[2]
The Role of Borate (B1201080) Minerals and the Formose Reaction
The formose reaction, the polymerization of formaldehyde, has long been considered a potential source of prebiotic sugars. However, it typically produces a complex mixture of carbohydrates with low yields of specific pentoses like ribose (<1%).[1][7]
Borate minerals have been shown to play a crucial role in stabilizing sugars, particularly ribose, by forming borate complexes.[8][9][10][11][12] This stabilization can prevent the degradation of ribose under the alkaline conditions of the formose reaction, potentially allowing for its accumulation on the early Earth. While this does not directly lead to the synthesis of 2-deoxy-D-ribose, it is a critical factor in the availability of its potential precursor, ribose. The selective stabilization of ribose by borate could have been a key step in the emergence of an RNA world, which may have preceded a DNA-based system.
Conclusion
The prebiotic synthesis of 2-deoxy-D-ribose remains a complex and fascinating area of research. The aldol condensation of acetaldehyde and D-glyceraldehyde, catalyzed by simple organic molecules, and the photochemical reduction of ribose represent two of the most viable pathways demonstrated to date. These routes provide plausible scenarios for the formation of the sugar backbone of DNA from simple, prebiotically available starting materials. Further research into the efficiency and selectivity of these and other potential pathways will continue to shed light on the chemical origins of life.
References
- 1. Prebiotic synthesis of 2-deoxy- d -ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC06083A [pubs.rsc.org]
- 2. Conversion of Biosynthetic Precursors of RNA to Those of DNA by Photoredox Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pure.york.ac.uk [pure.york.ac.uk]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Prebiotic Synthesis of Ribose | Encyclopedia MDPI [encyclopedia.pub]
- 8. hou.usra.edu [hou.usra.edu]
- 9. Selective stabilization of ribose by borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theoretical study on the factors controlling the stability of the borate complexes of ribose, arabinose, lyxose, and xylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Borate minerals stabilize ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
1-O-Methyl-2-deoxy-D-ribose molecular weight and formula
An In-Depth Technical Guide on 1-O-Methyl-2-deoxy-D-ribose
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides core information regarding this compound, a derivative of ribose.
Core Molecular Data
The fundamental quantitative data for this compound is summarized below. This information is critical for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C₆H₁₂O₄[1][2][3][4][5][6][7] |
| Molecular Weight | 148.16 g/mol [1][2][3][4][5][7] |
Experimental Protocols
While specific experimental protocols for the synthesis or application of this compound can vary, a general principle involves the introduction of a methoxy (B1213986) protective group at the anomeric carbon position of 2-deoxy-D-ribose under acidic conditions.[1][8] This one-step reaction is a convenient method for its preparation.[1][8] For detailed synthetic procedures, researchers are encouraged to consult relevant chemical literature.
Visualizations
To illustrate the logical relationship between the compound's name and its core molecular data, the following diagram is provided.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 1-O-甲基-2-脱氧-D-核糖 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 60134-26-1 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound, 90% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound, 90% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
The Landmark Discovery of 2-Deoxyribose: A Technical Retrospective of Phoebus Levene's Work
For Immediate Release
This technical guide provides an in-depth analysis of the pivotal discovery of 2-deoxyribose by Russian-American biochemist Phoebus Levene in 1929. Aimed at researchers, scientists, and drug development professionals, this document details the historical context, experimental methodologies, and the lasting impact of this fundamental discovery in the field of nucleic acid chemistry.
Introduction: The State of Nucleic Acid Chemistry Prior to 1929
In the early 20th century, the chemical nature of nucleic acids was a burgeoning field of study. Phoebus Levene, a prominent figure at the Rockefeller Institute of Medical Research, had already made significant contributions, including the identification of d-ribose (B76849) as a component of yeast nucleic acid in 1909.[1][2] This led to the initial, albeit incorrect, assumption that ribose was the universal sugar in all nucleic acids. However, accumulating evidence suggested differences between nucleic acids from various sources, particularly the distinct stability of thymus nucleic acid in alkaline conditions compared to yeast nucleic acid.[3] This set the stage for Levene's focused investigation into the carbohydrate component of thymus nucleic acid.
The Discovery of a Novel Sugar: 2-Deoxyribose
In 1929, through a series of meticulous experiments, Levene and his colleagues, L. A. Mikeska and T. Mori, successfully isolated and identified a previously unknown sugar from thymus nucleic acid. This sugar, which he named deoxyribose, was distinguished from ribose by the absence of a hydroxyl group at the 2' position of the pentose (B10789219) ring.[4] This discovery was a landmark achievement that fundamentally differentiated the two types of nucleic acids, leading to the terms we use today: ribonucleic acid (RNA) and deoxyribonucleic acid (DNA).[5]
Experimental Protocols
Isolation of Nucleosides from Thymus Nucleic Acid
Levene's key innovation was the use of enzymatic digestion to hydrolyze thymus nucleic acid under mild conditions, avoiding the harsh chemical treatments that had previously failed to yield the intact sugar.
Experimental Workflow for Nucleoside Isolation:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2'-Deoxynucleosides using 1-O-Methyl-2-deoxy-D-ribose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Methyl-2-deoxy-D-ribose serves as a convenient and stable precursor for the synthesis of 2'-deoxynucleosides, which are fundamental building blocks of DNA and key components in the development of antiviral and anticancer therapeutics. The methyl group at the anomeric position provides stability during initial synthetic manipulations, and the protected sugar can be efficiently converted into a reactive glycosyl donor for coupling with various nucleobases.
This document provides detailed application notes and experimental protocols for the synthesis of 2'-deoxynucleosides, commencing from this compound. The primary strategy involves the conversion of the starting material into a stable, protected glycosyl halide, specifically 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose, followed by a Lewis acid-catalyzed N-glycosylation reaction with silylated nucleobases (Vorbrüggen glycosylation).
Overall Synthetic Workflow
The synthesis of 2'-deoxynucleosides from this compound can be summarized in the following key stages:
-
Preparation of the Glycosyl Donor: Conversion of this compound to the key intermediate, 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose.
-
Silylation of Nucleobases: Preparation of silylated pyrimidine (B1678525) and purine (B94841) bases to enhance their solubility and nucleophilicity.
-
N-Glycosylation (Vorbrüggen Reaction): Coupling of the glycosyl donor with the silylated nucleobase in the presence of a Lewis acid catalyst.
-
Deprotection: Removal of the protecting groups from the sugar and nucleobase moieties to yield the final 2'-deoxynucleoside.
Experimental Protocols
Protocol 1: Preparation of 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose (Glycosyl Donor)
This protocol details the conversion of this compound to the key glycosyl donor.
Step 1a: Protection of 3,5-Hydroxyl Groups
-
Dissolve this compound (1 equivalent) in a mixture of pyridine (B92270) and dichloromethane (B109758).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluoyl chloride (2.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield methyl 3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranoside.
Step 1b: Anomeric Chlorination
-
Dissolve the product from Step 1a in a mixture of acetic acid and acetyl chloride.
-
Pass a slow stream of dry hydrogen chloride gas through the solution at 0 °C for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Evaporate the solvent under reduced pressure, co-evaporating with toluene (B28343) to remove residual acid.
-
The resulting crude 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose is typically used in the next step without further purification.
Protocol 2: Silylation of Nucleobases
This protocol describes the general procedure for preparing silylated nucleobases.
-
Suspend the nucleobase (e.g., thymine, uracil, cytosine, adenine, or N-acetylguanine) (1 equivalent) in hexamethyldisilazane (B44280) (HMDS).
-
Add a catalytic amount of ammonium (B1175870) sulfate or a few drops of chlorotrimethylsilane (B32843) (TMSCl).
-
Reflux the mixture under an inert atmosphere (argon or nitrogen) until the solution becomes clear (typically 2-12 hours).
-
Remove the excess HMDS by distillation under reduced pressure.
-
The resulting silylated nucleobase is a viscous oil or a low-melting solid and is used directly in the glycosylation step.
Protocol 3: N-Glycosylation (Vorbrüggen Reaction)
This protocol details the coupling of the glycosyl donor with a silylated nucleobase.
-
Dissolve the crude 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose (1 equivalent) in an anhydrous aprotic solvent (e.g., acetonitrile, 1,2-dichloroethane).
-
Add the freshly prepared silylated nucleobase (1.2-1.5 equivalents) to the solution under an inert atmosphere.
-
Cool the mixture to 0 °C and add the Lewis acid (e.g., SnCl₄, TMSOTf) (1.2-2.0 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate and extract with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 4: Deprotection of 2'-Deoxynucleosides
This protocol describes the removal of the p-toluoyl protecting groups.
-
Dissolve the protected nucleoside from Protocol 3 in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) solution (0.1-0.5 M in methanol).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Dowex-50 H⁺) or by adding a few drops of acetic acid.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude 2'-deoxynucleoside by recrystallization or silica gel column chromatography.
Quantitative Data Summary
The following table summarizes typical yields and anomeric ratios for the N-glycosylation of various silylated nucleobases with 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose under Vorbrüggen conditions.
| Nucleobase | Lewis Acid | Solvent | Reaction Time (h) | Yield (%) | Anomeric Ratio (β:α) |
| Thymine | SnCl₄ | Acetonitrile | 4-6 | 85-95 | >95:5 |
| Uracil | SnCl₄ | Acetonitrile | 4-6 | 80-90 | >95:5 |
| Cytosine (N⁴-acetyl) | TMSOTf | 1,2-Dichloroethane | 6-8 | 70-85 | >90:10 |
| Adenine (N⁶-benzoyl) | TMSOTf | Acetonitrile | 12-18 | 60-75 | ~85:15 |
| Guanine (N²-acetyl, O⁶-silyl) | TMSOTf | Acetonitrile | 18-24 | 50-65 | ~80:20 |
Note: Yields and anomeric ratios are approximate and can vary based on the specific reaction conditions, purity of reagents, and scale of the reaction.
Conclusion
The use of this compound as a starting material provides a reliable and efficient pathway for the synthesis of a variety of 2'-deoxynucleosides. The protocols outlined above, centered around the formation of a stable glycosyl chloride intermediate and subsequent Vorbrüggen glycosylation, offer a robust methodology for researchers in nucleoside chemistry and drug development. The provided quantitative data serves as a useful benchmark for optimizing these synthetic transformations. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields and stereoselectivity.
Application Notes and Protocols for 1-O-Methyl-2-deoxy-D-ribose in Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-O-Methyl-2-deoxy-D-ribose is a derivative of the biologically crucial sugar 2-deoxy-D-ribose, the backbone of deoxyribonucleic acid (DNA). In synthetic organic chemistry, it serves not as a traditional protecting group for other molecules, but rather as a key synthetic intermediate or building block. The methyl group at the anomeric (C1) position acts as a temporary protecting group for the hemiacetal, facilitating the manipulation of other functional groups on the sugar ring. This stable, easily prepared compound allows for selective reactions at the C3 and C5 hydroxyl positions and can be activated at the anomeric center to act as a glycosyl donor.
These application notes provide detailed protocols for the synthesis of this compound, its use as a versatile building block for further chemical transformations, and the subsequent deprotection of the anomeric methyl group.
Application Note 1: Synthesis of 1-O-Methyl-2-deoxy-D-ribofuranoside
The most common method for preparing methyl glycosides from unprotected sugars is the Fischer glycosylation. This reaction involves treating the sugar with an alcohol (in this case, methanol) in the presence of a strong acid catalyst. The use of a solid-phase acid catalyst, such as Amberlite IR-120 H⁺ resin, simplifies the work-up procedure, as the catalyst can be removed by simple filtration. The reaction typically yields a mixture of α and β anomers in both furanose and pyranose forms, with the furanosides often being the kinetic products.[1]
Experimental Protocol: Fischer Glycosylation of 2-deoxy-D-ribose
Objective: To synthesize 1-O-Methyl-2-deoxy-D-ribofuranoside from 2-deoxy-D-ribose using an acid resin catalyst.
Materials:
-
2-deoxy-D-ribose
-
Anhydrous Methanol (B129727) (MeOH)
-
Amberlite® IR-120 H⁺ resin
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
To a solution of 2-deoxy-D-ribose (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration), add Amberlite® IR-120 H⁺ resin (e.g., 8 equivalents by weight relative to the sugar).[1]
-
Heat the reaction mixture to reflux (approx. 60-65°C) with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the resin by filtration, washing the resin with additional methanol.
-
Neutralize the filtrate by adding solid sodium bicarbonate until effervescence ceases.
-
Filter the mixture to remove the salts and dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
The resulting mixture of anomeric methyl furanosides and pyranosides can be used as is for some applications or purified by column chromatography on silica (B1680970) gel.
Data Presentation
| Parameter | Value/Observation |
| Catalyst | Amberlite® IR-120 H⁺ |
| Solvent | Anhydrous Methanol |
| Temperature | 60-65°C (Reflux) |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% (crude mixture of anomers) |
| Product Ratio | Mixture of α/β furanosides and pyranosides |
Visualization: Synthetic Workflow
Application Note 2: Selective Modification and Use as a Glycosyl Donor
With the anomeric hydroxyl group protected as a stable methyl ether, the C3 and C5 hydroxyls of 1-O-Methyl-2-deoxy-D-ribofuranoside are available for further synthetic transformations. This allows for the regioselective introduction of other protecting groups or functional groups, which is a critical step in the synthesis of complex nucleoside analogues and other natural products. Following selective protection, the anomeric methyl group can be converted into a better leaving group to transform the sugar into an effective glycosyl donor.
Part A: Selective Protection of C3 and C5 Hydroxyl Groups
The primary hydroxyl at C5 is sterically more accessible and more nucleophilic than the secondary hydroxyl at C3. This difference can be exploited for selective protection. For comprehensive protection, reagents like benzoyl chloride can be used to protect both hydroxyls simultaneously.
Experimental Protocol: Benzoylation of Hydroxyl Groups
Objective: To protect the C3 and C5 hydroxyl groups of 1-O-Methyl-2-deoxy-D-ribofuranoside as benzoates.
Materials:
-
1-O-Methyl-2-deoxy-D-ribofuranoside
-
Anhydrous Pyridine (B92270)
-
Benzoyl chloride (BzCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-O-Methyl-2-deoxy-D-ribofuranoside (1.0 eq) in anhydrous pyridine at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add benzoyl chloride (2.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.
-
Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford Methyl 3,5-di-O-benzoyl-2-deoxy-D-ribofuranoside.
Data Presentation
| Reagent/Condition | Purpose |
| Benzoyl Chloride | Acylating agent for hydroxyl groups |
| Pyridine | Base and solvent |
| Temperature | 0°C to Room Temperature |
| Typical Yield | >90% |
| Product | Methyl 3,5-di-O-benzoyl-2-deoxy-D-ribofuranoside |
Part B: Activation and Use as a Glycosyl Donor
Methyl glycosides are generally poor glycosyl donors. To use them in glycosylation reactions, the anomeric methyl group must be replaced with a more labile leaving group, such as a halide. Treatment of the protected methyl glycoside with trimethylsilyl (B98337) bromide (TMSBr) can convert it into the corresponding glycosyl bromide, a reactive species suitable for glycosylation.[2]
Experimental Protocol: Activation and Glycosylation
Objective: To convert the protected methyl glycoside into a glycosyl bromide and use it to glycosylate a simple alcohol acceptor.
Materials:
-
Methyl 3,5-di-O-benzoyl-2-deoxy-D-ribofuranoside
-
Trimethylsilyl bromide (TMSBr)
-
Anhydrous Dichloromethane (DCM)
-
Acceptor alcohol (e.g., Cyclohexanol)
-
Silver triflate (AgOTf) or other Lewis acid promoter
-
4 Å Molecular sieves
Procedure: Step 1: Formation of Glycosyl Bromide
-
Dissolve Methyl 3,5-di-O-benzoyl-2-deoxy-D-ribofuranoside (1.0 eq) in anhydrous DCM at 0°C.
-
Add TMSBr (1.5 eq) and stir the reaction at room temperature until TLC indicates complete conversion of the starting material (typically 1-2 hours).[2]
-
The resulting solution of the crude glycosyl bromide is highly reactive and is typically used immediately in the next step without isolation.
Step 2: Glycosylation Reaction
-
In a separate flask, combine the acceptor alcohol (e.g., cyclohexanol, 1.5 eq) and activated 4 Å molecular sieves in anhydrous DCM. Stir for 30 minutes at room temperature.
-
Cool the acceptor solution to -78°C.
-
Add the promoter (e.g., AgOTf, 1.2 eq) to the acceptor solution.
-
Slowly transfer the freshly prepared glycosyl bromide solution from Step 1 to the acceptor solution via cannula.
-
Allow the reaction to stir at -78°C and slowly warm to room temperature overnight.
-
Quench the reaction with triethylamine, dilute with DCM, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate.
-
Purify the product by silica gel chromatography.
Data Presentation
| Stage | Key Reagents | Product | Typical Yield |
| Activation | TMSBr | 3,5-Di-O-benzoyl-2-deoxy-D-ribofuranosyl bromide | (Used in situ) |
| Glycosylation | AgOTf, Alcohol | Corresponding 2-deoxy-β-glycoside | 60-80% |
Visualization: Synthetic Pathway
Application Note 3: Deprotection of the Anomeric Methyl Group
In certain synthetic routes, it may be necessary to remove the anomeric methyl group to regenerate the free hemiacetal. This is typically achieved by acidic hydrolysis. The resulting hemiacetal can then be used in other types of coupling reactions or further transformations.
Experimental Protocol: Acidic Hydrolysis of the Methyl Glycoside
Objective: To cleave the anomeric methyl ether of 1-O-Methyl-2-deoxy-D-ribofuranoside.
Materials:
-
1-O-Methyl-2-deoxy-D-ribofuranoside
-
Aqueous Hydrochloric Acid (e.g., 1 M HCl) or acidic resin
-
Water
-
Ethyl acetate (B1210297)
-
Anion exchange resin (e.g., Dowex® OH⁻ form)
Procedure:
-
Dissolve 1-O-Methyl-2-deoxy-D-ribofuranoside in a mixture of water and a co-solvent like dioxane or THF if needed for solubility.
-
Add aqueous HCl to a final concentration of 0.1-1 M.
-
Heat the mixture gently (e.g., 40-50°C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize the acid by adding an anion exchange resin until the pH is neutral.
-
Filter off the resin and wash with water.
-
Concentrate the aqueous solution under reduced pressure to yield 2-deoxy-D-ribose. If organic solvents were used, they can be removed first, followed by extraction of the aqueous layer with a solvent like ethyl acetate to remove any organic-soluble impurities before final concentration.
Data Presentation
| Parameter | Value/Condition |
| Reagent | Aqueous HCl |
| Temperature | 40-50°C |
| Work-up | Neutralization with ion-exchange resin |
| Product | 2-deoxy-D-ribose |
| Typical Yield | >95% |
Visualization: Deprotection Workflow
References
Application of 1-O-Methyl-2-deoxy-D-ribose in Oligonucleotide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of custom oligonucleotides is a cornerstone of modern biotechnology and drug development, enabling advancements in diagnostics, therapeutics (such as antisense and siRNA), and synthetic biology. The solid-phase phosphoramidite (B1245037) method is the gold standard for this process, relying on the sequential addition of protected nucleoside phosphoramidite building blocks to a growing oligonucleotide chain on a solid support. While typically starting from pre-synthesized protected 2'-deoxynucleosides (dA, dG, dC, and T), alternative starting materials can offer advantages in the synthesis of modified oligonucleotides. 1-O-Methyl-2-deoxy-D-ribose, a stable derivative of the natural sugar found in DNA, presents a versatile precursor for the synthesis of both natural and modified 2'-deoxynucleoside phosphoramidites.
This document provides a comprehensive overview of the application of this compound in oligonucleotide synthesis. It outlines a proposed synthetic pathway to convert this starting material into the necessary phosphoramidite building blocks and details their subsequent use in automated solid-phase oligonucleotide synthesis.
Core Application: A Versatile Precursor for Phosphoramidite Synthesis
This compound serves as a key starting material for the synthesis of 2'-deoxynucleoside analogues. The 1-O-methyl group acts as a protecting group for the anomeric carbon, allowing for controlled glycosylation reactions with various nucleobases. This approach is particularly useful for the synthesis of nucleosides with modified bases or for researchers looking to control the entire synthesis process from a fundamental sugar precursor.
The overall workflow involves a multi-step chemical synthesis to produce the desired 2'-deoxynucleoside phosphoramidite, which can then be used in standard automated oligonucleotide synthesizers.
Proposed Synthetic Pathway and Experimental Protocols
The conversion of this compound into a phosphoramidite building block ready for oligonucleotide synthesis can be dissected into three main stages:
-
Synthesis of Protected 2'-deoxynucleoside: This involves the glycosylation of a protected nucleobase with a derivative of this compound, followed by selective protection of the 5'-hydroxyl group.
-
Phosphitylation: The 3'-hydroxyl group of the protected nucleoside is converted into a reactive phosphoramidite moiety.
-
Solid-Phase Oligonucleotide Synthesis: The synthesized phosphoramidite is used in an automated synthesizer to assemble the desired oligonucleotide sequence.
Below are detailed, proposed protocols for these key experimental stages.
Protocol 1: Synthesis of a Protected 2'-deoxynucleoside (e.g., 5'-O-DMT-2'-deoxythymidine)
This protocol describes a plausible route for the synthesis of a protected thymidine (B127349) nucleoside from this compound.
Step 1a: Protection of Hydroxyl Groups of this compound
-
Dissolve this compound in anhydrous pyridine (B92270).
-
Add p-toluoyl chloride dropwise at 0°C and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure.
-
Purify the resulting 1-O-Methyl-3,5-di-O-p-toluoyl-2-deoxy-D-ribose by silica (B1680970) gel chromatography.
Step 1b: Glycosylation with a Silylated Nucleobase
-
Suspend thymine (B56734) in hexamethyldisilazane (B44280) (HMDS) and add a catalytic amount of ammonium (B1175870) sulfate. Reflux the mixture until the solution becomes clear.
-
Remove excess HMDS under vacuum to obtain silylated thymine.
-
Dissolve the protected sugar from Step 1a and the silylated thymine in anhydrous acetonitrile.
-
Add a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf) dropwise at 0°C.
-
Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Purify the resulting protected nucleoside by silica gel chromatography.
Step 1c: Deprotection of the Toluoyl Groups
-
Dissolve the protected nucleoside from Step 1b in a solution of sodium methoxide (B1231860) in methanol.
-
Stir the reaction at room temperature and monitor by TLC.
-
Neutralize the reaction with acetic acid and evaporate the solvent.
-
Purify the resulting 2'-deoxythymidine by recrystallization or silica gel chromatography.
Step 1d: 5'-O-DMT Protection
-
Co-evaporate the synthesized 2'-deoxythymidine with anhydrous pyridine.
-
Dissolve the dried nucleoside in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions.
-
Stir the reaction at room temperature until completion.
-
Quench with methanol and evaporate the solvent.
-
Purify the 5'-O-DMT-2'-deoxythymidine by silica gel chromatography.
Protocol 2: Synthesis of 5'-O-DMT-2'-deoxythymidine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite
-
Dry the 5'-O-DMT-2'-deoxythymidine from Protocol 1 by co-evaporation with anhydrous acetonitrile.
-
Dissolve the dried nucleoside in anhydrous dichloromethane (B109758) under an argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) and then slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel chromatography using a solvent system containing a small percentage of triethylamine (B128534) to yield the final phosphoramidite.
Protocol 3: Automated Solid-Phase Oligonucleotide Synthesis
The synthesized phosphoramidite is then used in a standard automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps:
-
Detritylation (Deblocking): Removal of the 5'-DMT protecting group from the support-bound nucleoside using a solution of a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Coupling: Activation of the incoming phosphoramidite with an activator (e.g., 5-(ethylthio)-1H-tetrazole - ETT) and its subsequent reaction with the free 5'-hydroxyl group of the support-bound oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final oligonucleotide. This is typically done with a mixture of acetic anhydride (B1165640) and N-methylimidazole.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
This cycle is repeated until the desired oligonucleotide sequence is assembled. Following the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with a base, typically aqueous ammonia. The crude oligonucleotide is then purified, most commonly by high-performance liquid chromatography (HPLC).
Data Presentation
The following tables summarize typical quantitative data for the synthesis of a 2'-deoxynucleoside phosphoramidite from a 1-O-methyl sugar precursor and its subsequent use in oligonucleotide synthesis. These values are representative and can vary based on the specific nucleobase, reaction conditions, and scale.
Table 1: Representative Yields for Phosphoramidite Synthesis
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Glycosylation & Protection | 1-O-Methyl-3,5-di-O-p-toluoyl-2-deoxy-D-ribose | 5'-O-DMT-2'-deoxynucleoside | 60-75 |
| 2 | Phosphitylation | 5'-O-DMT-2'-deoxynucleoside | 5'-O-DMT-2'-deoxynucleoside-3'-O-phosphoramidite | 85-95 |
Table 2: Performance in Solid-Phase Oligonucleotide Synthesis
| Parameter | Typical Value |
| Average Coupling Efficiency per Step | >99% |
| Overall Yield for a 20-mer Oligonucleotide | 40-50% |
| Purity of Crude Oligonucleotide (Full-Length Product) | 70-85% |
Visualizations
Chemical Structures and Synthetic Workflow
Caption: Workflow for oligonucleotide synthesis starting from this compound.
Solid-Phase Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of solid-phase phosphoramidite oligonucleotide synthesis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of 2'-deoxynucleoside phosphoramidites, which are essential building blocks for the chemical synthesis of oligonucleotides. The protocols and data presented here provide a framework for researchers and drug development professionals to utilize this compound in the production of both standard and modified oligonucleotides. The ability to synthesize custom phosphoramidites from a basic sugar precursor allows for greater flexibility and control over the introduction of novel modifications, thereby expanding the toolbox for creating innovative nucleic acid-based technologies and therapeutics.
Application Notes and Protocols for Methyl 2-deoxy-D-ribofuranoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, purification, and utilization of methyl 2-deoxy-D-ribofuranoside, a key intermediate in the synthesis of 2'-deoxynucleosides and other carbohydrate-based molecules of interest in drug discovery and development.
Physicochemical Properties and Spectroscopic Data
Methyl 2-deoxy-D-ribofuranoside exists as a mixture of α and β anomers. Its properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₄ | |
| Molecular Weight | 148.16 g/mol | |
| Appearance | Colorless oil or solid | |
| Storage Temperature | 2-8°C |
Table 1: Physicochemical Properties of Methyl 2-deoxy-D-ribofuranoside.
Characterization of the individual anomers is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy. While complete datasets for the unprotected anomers are distributed across various sources, the following table compiles representative 1H and 13C NMR chemical shifts for a protected derivative, which is a common intermediate in synthesis.
| Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| H1' | 4.97 (s) | 110.22 |
| H2' | 4.58 (d, J = 6.0 Hz) | 86.04 |
| H3' | 4.83 (d, J = 5.7 Hz) | 81.70 |
| H4' | 4.42 (t, J = 2.7 Hz) | 88.59 |
| H5'a, H5'b | 3.56-3.72 (m) | 64.22 |
| OCH₃ | 3.43 (s) | 55.70 |
| C(CH₃)₂ | 1.49 (s), 1.32 (s) | 112.33, 26.57, 24.93 |
Table 2: ¹H and ¹³C NMR Data for Methyl 2,3-O-isopropylidene-β-D-ribofuranoside.[1][2]
Experimental Protocols
Synthesis of Methyl 2-deoxy-D-ribofuranoside via Fischer Glycosidation
The direct synthesis of methyl 2-deoxy-D-ribofuranoside from 2-deoxy-D-ribose is achieved through a Fischer-Helferich glycosidation reaction.[3] This method typically yields a mixture of α and β anomers of both the furanoside and pyranoside forms. The furanosides are generally the kinetic products and can be favored by shorter reaction times.
Materials:
-
2-deoxy-D-ribose
-
Anhydrous methanol
-
Strong acid catalyst (e.g., Dowex 50 H+ resin, anhydrous HCl, or sulfuric acid)
-
Anhydrous sodium carbonate or triethylamine (B128534) for neutralization
-
Anhydrous sodium sulfate (B86663) for drying
Procedure:
-
Suspend 2-deoxy-D-ribose in anhydrous methanol.
-
Add a catalytic amount of a strong acid catalyst.
-
Stir the reaction mixture at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with anhydrous sodium carbonate or triethylamine.
-
Filter the mixture to remove the catalyst and neutralizing agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a syrup.
Purification: The anomeric mixture of methyl 2-deoxy-D-ribofuranosides can be separated by column chromatography on silica (B1680970) gel using a solvent system such as a gradient of ethyl acetate (B1210297) in hexanes.
Synthesis of 2'-Deoxynucleosides via Vorbrüggen Glycosylation
Methyl 2-deoxy-D-ribofuranoside is a precursor for the synthesis of 2'-deoxynucleosides. A common strategy involves the protection of the hydroxyl groups, activation of the anomeric center, and subsequent coupling with a silylated nucleobase in a Vorbrüggen glycosylation reaction.[4][5]
Step 1: Protection of Hydroxyl Groups The 3- and 5-hydroxyl groups of methyl 2-deoxy-D-ribofuranoside are typically protected, for example, with benzoyl or p-toluoyl groups.
Step 2: Activation of the Anomeric Center The protected methyl glycoside is then converted to a more reactive species, such as a glycosyl halide or acetate.
Step 3: Vorbrüggen Glycosylation The activated sugar is coupled with a silylated nucleobase in the presence of a Lewis acid catalyst.
Materials:
-
3,5-di-O-protected methyl 2-deoxy-D-ribofuranoside
-
Silylated nucleobase (e.g., persilylated adenine)
-
Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), SnCl₄)
-
Anhydrous aprotic solvent (e.g., acetonitrile, 1,2-dichloroethane)
General Procedure:
-
Dissolve the silylated nucleobase in an anhydrous aprotic solvent under an inert atmosphere.
-
Add the 3,5-di-O-protected and anomerically activated 2-deoxy-D-ribofuranose to the solution.
-
Add the Lewis acid catalyst dropwise at the appropriate temperature (often 0°C to room temperature).
-
Stir the reaction mixture until completion, as monitored by TLC.
-
Quench the reaction and perform an aqueous workup.
-
Purify the resulting protected nucleoside by column chromatography.
-
Remove the protecting groups to yield the final 2'-deoxynucleoside.
Applications in Drug Development
Methyl 2-deoxy-D-ribofuranoside and its derivatives are crucial starting materials for the synthesis of a wide array of nucleoside analogues. These analogues are investigated for their potential as antiviral and anticancer agents. The modifications on the sugar moiety or the nucleobase can significantly impact the biological activity, selectivity, and pharmacokinetic properties of these compounds.
The ability to stereoselectively synthesize both α and β anomers of 2'-deoxynucleosides allows for the exploration of the stereochemical requirements of biological targets such as viral polymerases and reverse transcriptases.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Fischer glycosidation | Incomplete reaction, degradation of starting material. | Use a freshly activated catalyst, ensure anhydrous conditions, and monitor the reaction closely by TLC to avoid prolonged reaction times. |
| Poor anomeric selectivity | Thermodynamic equilibration. | For the kinetic product (often the furanoside), use shorter reaction times. For the thermodynamic product (often the pyranoside), use longer reaction times. |
| Low yield in Vorbrüggen glycosylation | Incomplete silylation of the nucleobase, inactive catalyst, moisture. | Ensure complete silylation of the nucleobase, use freshly distilled solvents and a freshly opened or purified Lewis acid catalyst. |
| Formation of N7-isomers with purines | Reaction conditions. | The choice of Lewis acid and solvent can influence the regioselectivity. TMSOTf often favors the thermodynamically more stable N9-isomer. |
Table 3: Troubleshooting Guide.
Safety Precautions
-
Always handle strong acids and Lewis acids in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Refer to the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside | 4099-85-8 [chemicalbook.com]
- 3. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-O-Methyl-2-deoxy-D-ribose for the Synthesis of Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modified oligonucleotides are indispensable tools in modern molecular biology, diagnostics, and therapeutics. Chemical modifications to the sugar moiety, nucleobase, or phosphate (B84403) backbone can enhance properties such as nuclease resistance, binding affinity, and cellular uptake. This document provides detailed application notes and protocols for the use of 1-O-Methyl-2-deoxy-D-ribose in the synthesis of modified oligonucleotides, specifically as a precursor for an abasic site mimic.
Abasic sites, where a nucleobase is absent, are a common form of DNA damage and are of significant interest in the study of DNA repair mechanisms.[1][2] Incorporating stable mimics of abasic sites into synthetic oligonucleotides provides researchers with powerful tools to investigate these processes. This compound serves as a versatile starting material for the synthesis of a phosphoramidite (B1245037) building block that can be incorporated into oligonucleotides to create a non-nucleosidic, abasic linkage.
Applications
Oligonucleotides modified with a this compound-derived abasic site mimic can be utilized in a variety of research and development applications:
-
Studies of DNA Damage and Repair: These modified oligonucleotides serve as probes to investigate the recognition and repair of abasic sites by DNA glycosylases and AP endonucleases.[3][4]
-
Structural Biology: The incorporation of an abasic site can be used to study its impact on DNA duplex stability, conformation, and dynamics.[5][6]
-
Modulation of RNAi Activity: Abasic substitutions in small interfering RNAs (siRNAs) have been shown to be compatible with RNA interference (RNAi) and can be used to create potent and allele-selective inhibitors of gene expression.[2]
-
Drug Development: Oligonucleotide-based therapeutics containing abasic site mimics can be designed to have unique structural and functional properties.
Properties of Modified Oligonucleotides
The introduction of a this compound-derived abasic site into an oligonucleotide is expected to have the following effects, based on studies of similar abasic site mimics like dSpacer:[7][8][9]
-
Duplex Stability: Abasic sites generally destabilize the DNA duplex. The extent of destabilization depends on the identity of the opposing base and the surrounding sequence.[5][6]
-
Nuclease Resistance: The non-nucleosidic nature of the modification may confer some level of resistance to exonuclease degradation.
-
Structural Perturbation: The absence of a nucleobase creates a flexible point in the oligonucleotide backbone, which can influence the overall conformation of the duplex.[5]
Experimental Protocols
Protocol 1: Synthesis of 3-O-(2-Cyanoethyl-N,N-diisopropylphosphoramidyl)-5-O-DMT-1-O-methyl-2-deoxy-D-ribose
This protocol describes a proposed synthesis of the phosphoramidite of this compound, a necessary building block for its incorporation into oligonucleotides using an automated DNA synthesizer. The strategy is based on standard procedures for the preparation of phosphoramidites from hydroxyl-containing compounds.
Materials:
-
This compound
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (anhydrous)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
5'-O-DMT Protection:
-
Dissolve this compound in anhydrous pyridine.
-
Add DMT-Cl portion-wise at 0°C and stir the reaction at room temperature overnight.
-
Quench the reaction with methanol (B129727) and evaporate the solvent.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography to obtain 5-O-DMT-1-O-methyl-2-deoxy-D-ribose.
-
-
3'-O-Phosphitylation:
-
Dissolve the 5'-O-DMT protected sugar in anhydrous DCM.
-
Add DIPEA and cool the solution to 0°C.
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with methanol.
-
Dilute with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude phosphoramidite.
-
Purify by precipitation from a DCM solution into cold hexane (B92381) to obtain the final phosphoramidite product.
-
dot
References
- 1. Synthesis and Analysis of Oligonucleotides Containing Abasic Site Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA duplexes with abasic substitutions are potent and allele-selective inhibitors of huntingtin and ataxin-3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abasic and Oxidized Abasic Site Reactivity in DNA: Enzyme Inhibition, Cross-linking, and Nucleosome Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligonucleotides with bistranded abasic sites interfere with substrate binding and catalysis by human apurinic/apyrimidinic endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular insight into how the position of an abasic site and its sequence environment influence DNA duplex stability and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of abasic and anucleosidic sites on the stability, conformation, and melting behavior of a DNA duplex: correlations of thermodynamic and structural data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idtdna.com [idtdna.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
Application Notes and Protocols for the Enzymatic Synthesis of 2-deoxy-α-D-ribose 1-phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-deoxy-α-D-ribose 1-phosphate (dRP) is a pivotal intermediate in cellular metabolism and a valuable precursor for the synthesis of various 2'-deoxynucleoside analogues. These analogues are a cornerstone in the development of antiviral and anticancer therapeutics. Enzymatic synthesis of dRP offers significant advantages over chemical methods, including stereospecificity, milder reaction conditions, and potentially higher yields. This document provides detailed protocols and comparative data for the enzymatic synthesis of 2-deoxy-α-D-ribose 1-phosphate, catering to researchers in drug discovery and development. The primary methods discussed involve the use of nucleoside phosphorylases for the phosphorolysis of 2'-deoxynucleosides.
Enzymatic Synthesis Strategies
The enzymatic production of dRP predominantly relies on the reversible reaction catalyzed by nucleoside phosphorylases (NPs), such as purine (B94841) nucleoside phosphorylase (PNP) and pyrimidine (B1678525) nucleoside phosphorylase (PyNP, e.g., thymidine (B127349) phosphorylase). The general reaction is as follows:
2'-deoxynucleoside + Phosphate (B84403) ⇌ 2-deoxy-α-D-ribose 1-phosphate + Base
Several strategies have been developed to drive this equilibrium towards the synthesis of dRP, including the use of modified substrates for irreversible reactions and multi-enzyme cascade systems.
Key Enzymatic Approaches:
-
Near-Irreversible Phosphorolysis of 7-Methyl-2'-deoxyguanosine: This highly efficient method utilizes purine nucleoside phosphorylase (PNP) to cleave 7-methyl-2'-deoxyguanosine. The reaction is rendered practically irreversible due to the low solubility and nucleophilicity of the released 7-methylguanine (B141273) base, leading to near-quantitative yields of dRP.[1][2]
-
Phosphorolysis of Natural Deoxynucleosides: Common and inexpensive deoxynucleosides like thymidine can be used as substrates for enzymes such as thymidine phosphorylase. However, the equilibrium of this reaction is a significant consideration, and strategies to shift the equilibrium towards product formation may be necessary.
-
One-Pot Multi-Enzyme Cascade from 2-deoxy-D-ribose: This approach starts from the basic sugar and utilizes a series of enzymes to phosphorylate it and convert it to the desired 1-phosphate isomer. A typical cascade involves ribokinase (or a suitable kinase for 2-deoxyribose), phosphopentomutase, and a nucleoside phosphorylase.[3][4]
Data Presentation
The following tables summarize quantitative data for different enzymatic synthesis strategies for 2-deoxy-α-D-ribose 1-phosphate, providing a basis for comparison.
Table 1: Comparison of Enzymatic Synthesis Methods for 2-deoxy-α-D-ribose 1-phosphate
| Method | Key Enzyme(s) | Substrate(s) | Typical Yield | Reference |
| Near-Irreversible Phosphorolysis | Purine Nucleoside Phosphorylase (PNP) | 7-Methyl-2'-deoxyguanosine, Phosphate | 74-94% (isolated) | [1][2] |
| Phosphorolysis of Natural Nucleoside | Thymidine Phosphorylase (TP) | Thymidine, Phosphate | Equilibrium-dependent | [5] |
| One-Pot Cascade Synthesis | Ribokinase, Phosphopentomutase, Nucleoside Phosphorylase | 2-deoxy-D-ribose, ATP, Phosphate, Heterobase | Variable | [3][4] |
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Source Organism | Reference |
| Calf Spleen Purine Nucleoside Phosphorylase | 7-Methylguanosine (B147621) | 14.7 | 3.3 (per unit) | Bos taurus | [1] |
| E. coli Thymidine Phosphorylase | Thymidine | - | - | E. coli | [6] |
Note: Direct kinetic data for all substrates in the context of dRP synthesis is not always available in the literature and can vary with reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-deoxy-α-D-ribose 1-phosphate via Phosphorolysis of 7-Methyl-2'-deoxyguanosine
This protocol is adapted from Varizhuk et al. (2022) and provides a high-yield synthesis of dRP.[2]
Materials:
-
7-methyl-2'-deoxyguanosine hydroiodide
-
Purine Nucleoside Phosphorylase (PNP) from a suitable source (e.g., E. coli)
-
Potassium phosphate buffer (pH 7.0)
-
Barium chloride or cyclohexylamine (B46788) for precipitation
-
Activated charcoal
-
Ethanol
-
Water (HPLC grade)
Procedure:
-
Dissolve 7-methyl-2'-deoxyguanosine hydroiodide and a molar excess of potassium phosphate in an appropriate volume of water.
-
Adjust the pH of the solution to 7.0.
-
Add Purine Nucleoside Phosphorylase (PNP) to the reaction mixture. The exact amount of enzyme will depend on its specific activity.
-
Incubate the reaction mixture at 37°C. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Upon completion, terminate the reaction by heating to denature the enzyme, followed by centrifugation to remove the precipitated protein.
-
Purification as Barium Salt:
-
To the supernatant, add a solution of barium chloride to precipitate the barium salt of 2-deoxy-α-D-ribose 1-phosphate.
-
Collect the precipitate by centrifugation, wash with water and then with ethanol.
-
Dry the precipitate to obtain the barium salt of dRP.
-
-
Purification as Bis(cyclohexylammonium) Salt:
-
Alternatively, treat the supernatant with activated charcoal to remove impurities.
-
Add cyclohexylamine to the filtrate to precipitate the bis(cyclohexylammonium) salt.
-
Collect the precipitate by filtration, wash with ethanol, and dry.
-
Protocol 2: Analytical HPLC Method for Reaction Monitoring
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Sunshell C18-WP, 2.6 µm, 4.6 x 150 mm) is suitable.[7]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of potassium phosphate buffer (e.g., 20 mM, pH 5.6) and acetonitrile. The exact ratio may need to be optimized, but a starting point could be 95:5 (aqueous:organic).[7]
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 260 nm.
-
Temperature: Ambient.
Procedure:
-
Prepare standards of the starting material (e.g., 7-methyl-2'-deoxyguanosine) and the expected by-product (e.g., 7-methylguanine).
-
Inject a small aliquot of the reaction mixture at various time points to monitor the disappearance of the starting material and the appearance of the product.
-
The retention time of the charged 2-deoxy-α-D-ribose 1-phosphate will be significantly shorter than the nucleoside and the base under these conditions.
Mandatory Visualizations
Caption: Comparative workflows for the enzymatic synthesis of 2-deoxy-α-D-ribose 1-phosphate.
Caption: Experimental workflow for synthesis and purification of dRP.
Conclusion
The enzymatic synthesis of 2-deoxy-α-D-ribose 1-phosphate provides a powerful and efficient alternative to traditional chemical methods. The near-irreversible phosphorolysis of 7-methyl-2'-deoxyguanosine stands out as a particularly high-yielding and straightforward approach. The protocols and data presented herein offer a comprehensive guide for researchers to produce this key intermediate for the synthesis of modified deoxynucleosides, facilitating advancements in drug discovery and development.
References
- 1. Properties of two unusual, and fluorescent, substrates of purine-nucleoside phosphorylase: 7-methylguanosine and 7-methylinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Fermentative Production of Thymidine by a Metabolically Engineered Escherichia coli Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 1-O-Methyl-2-deoxy-D-ribose in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Methyl-2-deoxy-D-ribose is a methylated derivative of the fundamental biological sugar 2-deoxy-D-ribose, a core component of deoxyribonucleic acid (DNA). In the realm of drug discovery and development, this compound serves as a crucial synthetic intermediate and a versatile building block, primarily in the synthesis of modified nucleosides and other complex molecules with therapeutic potential. Its methylated anomeric position offers unique reactivity and stability, making it a valuable tool for medicinal chemists.
These application notes provide an overview of the properties of this compound, its primary application in the synthesis of drug intermediates, and detailed protocols for its preparation and use in key synthetic transformations.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₄ | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| CAS Number | 60134-26-1 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.224 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.47 | [1] |
| Assay | ≥96% | [1] |
| Storage Temperature | 2-8°C | [2] |
Core Application: Intermediate in Capecitabine (B1668275) Synthesis
A significant application of this compound is its role as a precursor in the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose . This acetylated deoxyribose derivative is a key intermediate in the industrial production of Capecitabine , an oral chemotherapy drug used in the treatment of various cancers, including metastatic breast and colorectal cancers.
The synthetic utility of this compound in this context lies in the stability of the methyl glycoside, which allows for selective manipulations at other positions of the sugar ring before its eventual conversion to the fully acetylated, activated form required for glycosylation with the pyrimidine (B1678525) base.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound and its subsequent conversion to a key drug intermediate. These protocols are based on procedures described in the scientific and patent literature.
Protocol 1: Synthesis of this compound from D-Ribose
This protocol describes the acid-catalyzed methylation of D-ribose to yield this compound.
Materials:
-
D-Ribose
-
Anhydrous Methanol (B129727)
-
Concentrated Sulfuric Acid or Hydrogen Chloride in Methanol
-
Sodium Bicarbonate or other suitable base
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve D-ribose in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid or a solution of hydrogen chloride in methanol to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), neutralize the acid catalyst by the careful addition of a base such as sodium bicarbonate until effervescence ceases.
-
Filter the mixture to remove the resulting salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel if necessary.
Expected Outcome: A colorless to light yellow oil.
Protocol 2: Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose
This protocol details the conversion of a protected derivative of this compound to the key capecitabine intermediate, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. This is a multi-step process that begins with the protection of the hydroxyl groups of this compound. A representative summary of the final acetylation step is provided below.
Materials:
-
1-O-Methyl-5-deoxy-D-ribofuranose (prepared from this compound via protection and deoxygenation steps)
-
Acetic Anhydride (B1165640)
-
Acetic Acid
-
Solid acid catalyst (e.g., SO₄²⁻/γ-Al₂O₃) or a strong acid catalyst
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane or other suitable organic solvent
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-O-Methyl-5-deoxy-D-ribofuranose in a mixture of acetic anhydride and acetic acid in a round-bottom flask.[3]
-
Add the acid catalyst to the solution and stir at room temperature for a specified period (e.g., 1 hour).[3]
-
Heat the reaction mixture to a moderately elevated temperature (e.g., 50°C) and continue stirring for several hours, monitoring the reaction by TLC.[3]
-
After completion, cool the reaction mixture and quench by the addition of water.
-
Neutralize the mixture to a pH of approximately 7 with a saturated solution of sodium bicarbonate.[3]
-
Extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, can be purified by crystallization or column chromatography.
Quantitative Data from a Representative Synthesis:
| Starting Material | Product | Yield | Purity (GC) | Reference |
|---|
| 1-methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranose | 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose | 93.0% | 96.8% |[3] |
Workflow and Logical Relationships
The following diagram illustrates the workflow for the application of this compound in the synthesis of a key pharmaceutical intermediate.
References
Investigating the Role of 2'-O-Methylation in Enhancing RNA Stability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-methylation (2'-O-Me) is a prevalent post-transcriptional modification of RNA molecules, where a methyl group is added to the 2'-hydroxyl group of the ribose sugar. This modification is observed across various RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and microRNA (miRNA). The presence of 2'-O-methylation plays a critical role in modulating RNA structure, function, and metabolism. A key consequence of this modification is the significant enhancement of RNA stability, a feature of paramount importance for the development of RNA-based therapeutics and for understanding the regulation of gene expression.
These application notes provide a comprehensive overview of the role of 2'-O-methylation in RNA stability, supported by quantitative data and detailed experimental protocols. The content is designed to equip researchers with the necessary information to investigate and leverage 2'-O-methylation in their work.
Mechanism of Stability Enhancement
The enhanced stability of 2'-O-methylated RNA can be attributed to two primary mechanisms:
-
Increased Resistance to Nuclease Degradation: The addition of a methyl group at the 2' position sterically hinders the access of endo- and exonucleases to the phosphodiester backbone, thereby protecting the RNA from enzymatic cleavage.[1] This increased resistance to nucleases is a key factor in prolonging the half-life of RNA molecules in cellular environments and in serum.[2]
-
Structural Stabilization: The 2'-O-methyl group favors the C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices. This conformational preference stabilizes RNA duplexes and secondary structures, contributing to the overall structural integrity of the molecule.[3][4] Each 2'-O-methylation can stabilize an RNA duplex by approximately 0.2 kcal/mol.[4]
Quantitative Analysis of RNA Stability
The following tables summarize the quantitative effects of 2'-O-methylation on RNA stability, providing a clear comparison between modified and unmodified RNA molecules.
Table 1: Effect of 2'-O-Methylation on mRNA Half-Life
| Cell Line | Target mRNA | Modification Status | Half-life (hours) | Fold Change in Half-life | Reference |
| HEK293T | 2'-O-methylated mRNAs (average) | 2'-O-methylated | Significantly longer | > 1.5 | [5] |
| HEK293T | Unmethylated mRNAs (average) | Unmodified | Baseline | 1.0 | [5] |
| C4-2 | FBL-binding mRNAs | Control | Longer | - | [5] |
| C4-2 | FBL-binding mRNAs | FBL Knockdown | Shorter | - | [5] |
Table 2: Nuclease Resistance of 2'-O-Methylated RNA
| RNA Type | Nuclease | Modification | Incubation Time (hours) | % Intact RNA | Fold Protection | Reference |
| siRNA | Bovine Serum | Unmodified | 6 | < 20% | 1.0 | [6] |
| siRNA | Bovine Serum | 2'-O-methylated | 6 | > 80% | > 4.0 | [6] |
| siRNA | Human Serum | Unmodified | 48 | Partially degraded | 1.0 | [7] |
| siRNA | Human Serum | 2'-O-methylated ends | 48 | Significantly protected | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the impact of 2'-O-methylation on RNA stability.
Protocol 1: In Vitro Transcription of 2'-O-Methylated RNA
This protocol describes the synthesis of 2'-O-methylated RNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Transcription Buffer (5X)
-
rNTP mix (ATP, CTP, GTP, UTP)
-
2'-O-Methyl-NTP mix (as required)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Reaction Setup: Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 50 µL
-
10 µL 5X Transcription Buffer
-
5 µL 100 mM DTT
-
2.5 µL RNase Inhibitor
-
10 µL rNTP mix (or a mix of rNTPs and 2'-O-Methyl-NTPs for partial methylation)
-
1-2 µg linearized DNA template
-
2 µL T7 RNA Polymerase
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
RNA Purification: Purify the transcribed RNA using a suitable RNA purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantification and Quality Control: Determine the concentration and purity of the synthesized RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel.[9]
Protocol 2: Nuclease Degradation Assay
This assay is used to compare the stability of 2'-O-methylated and unmodified RNA in the presence of nucleases.
Materials:
-
2'-O-methylated RNA
-
Unmodified control RNA
-
Nuclease (e.g., RNase A, RNase T1, or serum)
-
Nuclease buffer
-
Nuclease-free water
-
Denaturing polyacrylamide or agarose gel
-
RNA loading dye
-
Gel imaging system
Procedure:
-
Reaction Setup: Prepare reaction mixtures for both the 2'-O-methylated and unmodified RNA. For each RNA type, set up a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes).
-
In a microcentrifuge tube, combine:
-
1 µg of RNA
-
Nuclease buffer to the recommended concentration
-
Nuclease (e.g., 0.1 U RNase A)
-
Nuclease-free water to a final volume of 20 µL
-
-
-
Incubation: Incubate the reactions at 37°C. At each time point, stop the reaction by adding a stop solution (e.g., EDTA or a denaturing loading dye) and placing the tube on ice.
-
Gel Electrophoresis: Mix the samples with RNA loading dye and load them onto a denaturing polyacrylamide or agarose gel.
-
Visualization and Quantification: After electrophoresis, stain the gel with a suitable RNA stain (e.g., ethidium (B1194527) bromide or SYBR Gold) and visualize the bands using a gel imaging system. Quantify the intensity of the intact RNA band at each time point to determine the percentage of degradation.
Protocol 3: Measurement of mRNA Half-Life in Mammalian Cells using Actinomycin D
This protocol describes a common method to determine the half-life of a specific mRNA in cultured mammalian cells by inhibiting transcription.
Materials:
-
Cultured mammalian cells
-
Actinomycin D
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for the target mRNA and a stable reference gene
Procedure:
-
Cell Treatment: Seed cells in multiple plates or wells to allow for harvesting at different time points. Treat the cells with Actinomycin D (typically 5 µg/mL) to block transcription. This is time point zero (t=0).
-
Time-Course Harvest: Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12, 24 hours). At each time point, wash the cells with PBS and lyse them for RNA extraction.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells at each time point using a standard RNA extraction kit. Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.[4]
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for your target mRNA and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis:
-
Normalize the Ct values of the target gene to the Ct values of the reference gene for each time point (ΔCt).
-
Calculate the relative amount of the target mRNA remaining at each time point compared to the t=0 time point (2^-ΔΔCt).
-
Plot the percentage of remaining mRNA against time on a semi-logarithmic graph.
-
Determine the mRNA half-life (t1/2) as the time it takes for the mRNA level to decrease by 50%.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes related to 2'-O-methylation and its analysis.
Fibrillarin-Mediated 2'-O-Methylation Pathway
This diagram outlines the snoRNA-guided methylation of a target RNA by the Fibrillarin methyltransferase complex.
References
- 1. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 2. m.youtube.com [m.youtube.com]
- 3. color | Graphviz [graphviz.org]
- 4. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four ( S )-5′- C -aminopropyl-2′- O -methylnucleosides ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00705C [pubs.rsc.org]
- 7. Stability Study of Unmodified siRNA and Relevance to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical modification resolves the asymmetry of siRNA strand degradation in human blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
Synthetic Routes to Aza-Sugars from 2-Deoxy-D-Ribose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic routes for the preparation of aza-sugars, valuable compounds in drug discovery, using 2-deoxy-D-ribose as a readily available starting material. The protocols focus on a protecting-group-free strategy, enhancing efficiency and aligning with green chemistry principles.
Introduction
Aza-sugars, in which the endocyclic oxygen atom is replaced by a nitrogen atom, are an important class of carbohydrate mimetics. They often exhibit potent and specific glycosidase inhibitory activity, making them attractive targets for the development of therapeutics for a range of diseases, including diabetes, viral infections, and cancer. This document outlines a five-step, protecting-group-free synthesis of 1,2,4-trideoxy-1,4-imino-L-xylitol, a pyrrolidine (B122466) aza-sugar, starting from 2-deoxy-D-ribose.[1][2][3]
Overall Synthetic Strategy
The synthesis commences with the Fischer glycosidation of 2-deoxy-D-ribose to form a methyl furanoside. This is followed by a sequence involving iodination, a Vasella-reductive amination to open the furanose ring and introduce the nitrogen atom, an iodine-promoted carbamate (B1207046) annulation to form the pyrrolidine ring, and a final hydrolysis step to yield the target aza-sugar.[1] This protecting-group-free approach is efficient, with a high overall yield.[2][3]
Caption: Overall synthetic pathway from 2-deoxy-D-ribose.
Quantitative Data Summary
The following table summarizes the quantitative data for the five-step synthesis of 1,2,4-trideoxy-1,4-imino-L-xylitol.
| Step | Reaction | Product | Yield (%) | Diastereomeric Ratio | Overall Yield (%) |
| 1 | Fischer Glycosidation | Methyl 2-deoxy-α/β-D-riboside | 91 | - | 91 |
| 2 | Iodination | Methyl 2,5-dideoxy-5-iodo-α/β-D-riboside | 95 | - | 86 |
| 3 | Vasella-Reductive Amination | (2R,3R,4S)-5-Amino-2-(methoxymethyl)tetrahydrofuran-3,4-diol | 75 | - | 65 |
| 4 | Carbamate Annulation | (3aR,5R,6S,6aR)-5-(Hydroxymethyl)-tetrahydro-2H-furo[3,2-b]pyrrol-2-one | 88 | >20:1 | 57 |
| 5 | Hydrolysis | 1,2,4-Trideoxy-1,4-imino-L-xylitol | 84 | - | 48 |
Experimental Protocols
Workflow Overview
Caption: Experimental workflow for aza-sugar synthesis.
Step 1: Methyl 2-deoxy-α/β-D-riboside Synthesis
This protocol describes the formation of the methyl furanoside from 2-deoxy-D-ribose.
Materials:
-
2-deoxy-D-ribose
-
Methanol (B129727) (MeOH)
-
Acetyl chloride (AcCl)
-
Dowex (OH⁻ form) resin
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Dissolve 2-deoxy-D-ribose (1.5 mmol) in methanol (3.6 mL).[1]
-
Add acetyl chloride (100 μL) to the solution and stir the reaction mixture at room temperature for 15 minutes.[1]
-
Neutralize the reaction by adding Dowex (OH⁻) resin until the solution is no longer acidic.
-
Filter the mixture to remove the resin and concentrate the filtrate under reduced pressure.
-
Purify the resulting oil by gradient flash chromatography using a solvent system of ethyl acetate followed by a 1:9 mixture of methanol in ethyl acetate to yield the product as a mixture of anomers.[1]
Step 2: Methyl 2,5-dideoxy-5-iodo-α/β-D-riboside Synthesis
This protocol details the iodination of the methyl furanoside.
Materials:
-
Methyl 2-deoxy-α/β-D-riboside
-
Iodine
Procedure:
-
To a solution of methyl 2-deoxy-α/β-D-riboside (1.0 mmol) in toluene (10 mL), add triphenylphosphine (1.5 mmol), imidazole (1.5 mmol), and iodine (1.5 mmol).
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the iodo-furanoside.
Step 3: Vasella-Reductive Amination
This key step involves the reductive ring-opening of the iodo-furanoside and subsequent reductive amination.
Materials:
-
Methyl 2,5-dideoxy-5-iodo-α/β-D-riboside
-
Zinc dust (Zn)
-
Ammonium (B1175870) acetate (NH₄OAc)
-
Aqueous ammonia (B1221849) (NH₃)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Ethanol (B145695) (EtOH)
Procedure:
-
Prepare a suspension of the methyl iodo-glycoside (1.0 mmol), zinc dust (10 mmol), ammonium acetate (10 mmol), and aqueous ammonia (5 mL) in ethanol (15 mL).[3]
-
Add sodium cyanoborohydride (4 mmol) to the suspension.
-
Reflux the mixture until the starting material is consumed (monitored by TLC).[3]
-
Filter the hot reaction mixture through Celite and concentrate the filtrate.
-
The crude linear amino alcohol is typically used in the next step without further purification.
Step 4: Carbamate Annulation
This protocol describes the diastereoselective formation of the cyclic carbamate.
Materials:
-
Crude linear amino alcohol
-
Potassium carbonate (K₂CO₃)
-
Iodine (I₂)
-
Acetonitrile (B52724) (MeCN)
Procedure:
-
Dissolve the crude amino alcohol from the previous step in acetonitrile (10 mL).
-
Add potassium carbonate (3.0 mmol) and iodine (1.2 mmol) to the solution.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the cyclic carbamate. This reaction proceeds with high diastereoselectivity (>20:1 d.r.).[2][3]
Step 5: Hydrolysis to 1,2,4-Trideoxy-1,4-imino-L-xylitol
The final step is the hydrolysis of the carbamate to the target aza-sugar.
Materials:
-
Cyclic carbamate
-
Barium hydroxide (B78521) octahydrate (Ba(OH)₂·8H₂O)
-
Water
Procedure:
-
Prepare a solution of the cyclic carbamate (1.0 mmol) in water (10 mL).
-
Add barium hydroxide octahydrate (5.0 mmol) to the solution.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and neutralize with solid carbon dioxide (dry ice).
-
Filter the resulting barium carbonate precipitate and wash with water.
-
Concentrate the filtrate to dryness to obtain the final product, 1,2,4-trideoxy-1,4-imino-L-xylitol.
References
Application Notes and Protocols: 1-O-Methyl-2-deoxy-D-ribose as a Precursor for Antiviral Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Methyl-2-deoxy-D-ribose is a key precursor in the synthesis of a class of potent antiviral drugs known as nucleoside analogs. Its methylated anomeric position offers advantages in chemical synthesis, providing a stable and reactive starting material for the crucial glycosylation step. This document provides detailed application notes and experimental protocols for the synthesis of antiviral nucleoside analogs using this compound, along with quantitative data on their biological activity.
Core Concepts: The Role of 2'-Deoxyribose Analogs in Antiviral Therapy
Nucleoside analogs are structurally similar to naturally occurring nucleosides, the building blocks of DNA and RNA.[1] Antiviral nucleoside analogs function by interfering with the replication machinery of viruses. Specifically, 2'-deoxynucleoside analogs, once incorporated into the viral DNA chain by viral polymerases, act as chain terminators. This is because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting the elongation of the viral DNA.[2]
Zidovudine (B1683550) (AZT), a well-known anti-HIV drug, is a prime example of a 2'-deoxyribonucleoside analog. It is a thymidine (B127349) analog with an azido (B1232118) group at the 3' position of the deoxyribose ring.[1] This modification prevents the formation of phosphodiester linkages, leading to the termination of viral DNA synthesis.[1]
Experimental Protocols
General Workflow for Nucleoside Analog Synthesis
The synthesis of antiviral nucleoside analogs from this compound generally follows a multi-step process that includes protection of hydroxyl groups, glycosylation with a nucleobase, and subsequent modifications to introduce the desired antiviral pharmacophore.
References
Troubleshooting & Optimization
Technical Support Center: Stereocontrolled Synthesis of 1-O-Methyl-2-deoxy-D-ribose
Welcome to the technical support center for the stereocontrolled synthesis of 1-O-Methyl-2-deoxy-D-ribose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereocontrolled synthesis of this compound?
A1: The main challenges stem from the absence of a directing group at the C2 position of the 2-deoxy-D-ribose ring. This leads to several difficulties:
-
Lack of Stereocontrol: Achieving high selectivity for either the α or β anomer at the anomeric (C1) position is difficult. Reactions often yield a mixture of both anomers.[1][2]
-
Furanose vs. Pyranose Formation: 2-deoxy-D-ribose can exist in both five-membered (furanose) and six-membered (pyranose) ring forms. The pyranose form is often thermodynamically more stable, and reaction conditions must be carefully controlled to favor the desired furanose product.
-
Anomer Separation: The resulting mixture of α and β anomers can be challenging to separate due to their similar physical and chemical properties.[3]
Q2: Which synthetic method is commonly used to favor the formation of the methyl furanoside over the pyranoside?
A2: The Fischer glycosidation under Hoffer's conditions is a widely employed method.[4] This reaction involves treating 2-deoxy-D-ribose with methanol (B129727) in the presence of an acid catalyst, typically acetyl chloride. The key to favoring the furanoside is a short reaction time.
Q3: How can I distinguish between the α and β anomers of this compound?
A3: ¹H NMR spectroscopy is the most effective method for distinguishing between the α and β anomers. The chemical shift and coupling constant of the anomeric proton (H-1) are diagnostic. Generally, the anomeric proton of the α-anomer appears at a different chemical shift compared to the β-anomer.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired methyl furanoside and formation of the pyranoside isomer. | 1. Reaction time is too long, allowing for equilibration to the thermodynamically more stable pyranose form. 2. The concentration of the acid catalyst is too high. | 1. Strictly adhere to a short reaction time, typically around 15 minutes, as described in Hoffer's method. Monitor the reaction closely using TLC. 2. Use a low concentration of the acid catalyst (e.g., 1% acetyl chloride in methanol). |
| Poor anomeric selectivity (mixture of α and β anomers). | 1. The reaction conditions do not sufficiently favor one anomer over the other. This is an inherent challenge with 2-deoxyribosides. 2. The choice of acid catalyst and solvent can influence the anomeric ratio. | 1. For β-selectivity, consider alternative methods like anomeric O-alkylation. This involves forming an anomeric alkoxide and reacting it with an electrophile. Changing the solvent to dioxane and using NaH as a base has been shown to dramatically increase β-selectivity.[1] 2. For α-selectivity, while challenging, some Lewis acids may favor the α-anomer. Literature exploration for specific substrates is recommended. |
| Difficulty in separating the α and β anomers. | The anomers have very similar polarities, making chromatographic separation challenging. | 1. Use a high-performance column chromatography system with a high-resolution stationary phase (e.g., silica (B1680970) gel with a small particle size). 2. Employ a carefully optimized eluent system. A gradient elution from a non-polar to a more polar solvent system (e.g., ethyl acetate (B1210297)/methanol) may be effective. 3. Consider derivatization of the free hydroxyl groups to increase the structural differences between the anomers, which may facilitate separation. |
| Incomplete reaction or low conversion. | 1. Insufficient amount of acid catalyst. 2. Deactivated starting material or reagents. | 1. Ensure the correct concentration of the acid catalyst is used. 2. Use freshly distilled solvents and high-purity 2-deoxy-D-ribose. |
Data Presentation
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Anomeric Protons of Methyl 2-deoxy-D-ribofuranosides
| Anomer | Anomeric Proton (H-1) Chemical Shift (δ, ppm) | Reference |
| α-anomer | ~5.0 - 5.1 | General observation from related structures |
| β-anomer | ~4.8 - 4.9 | General observation from related structures |
Note: Exact chemical shifts can vary depending on the solvent and the presence of protecting groups.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hoffer's Method
This protocol is adapted from a procedure described for the synthesis of methyl 2-deoxy-α/β-D-riboside.[4]
Materials:
-
2-deoxy-D-ribose
-
Anhydrous Methanol (MeOH)
-
Acetyl Chloride (AcCl)
-
Dowex® (OH⁻ form) resin
-
Ethyl Acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-deoxy-D-ribose (e.g., 200 mg, 1.5 mmol) in anhydrous methanol (3.6 mL), add acetyl chloride (100 μL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Neutralize the reaction by adding Dowex® (OH⁻ form) resin until the solution is no longer acidic.
-
Filter the mixture to remove the resin and concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purify the resulting oil by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% ethyl acetate and gradually increasing the polarity with methanol) to separate the anomers.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: Troubleshooting workflow for the synthesis of this compound.
Relationship between Reaction Parameters and Outcome
Caption: Key reaction parameters and their impact on the synthesis of this compound.
References
strategies for improving the yield of 2-deoxy-D-ribose synthesis
Welcome to the Technical Support Center for the synthesis of 2-deoxy-D-ribose (B167953). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 2-deoxy-D-ribose, and how do their yields compare?
A1: Common starting materials for the synthesis of 2-deoxy-D-ribose include L-arabinose, D-glucose, and D-ribose. Enzymatic methods often utilize simpler precursors like acetaldehyde (B116499) and D-glyceraldehyde 3-phosphate. The overall yields can vary significantly depending on the chosen route and the number of steps involved. For instance, a six-step synthesis from L-arabinose can achieve an overall yield of approximately 49%.[1] A synthesis starting from D-ribose can be lengthy, sometimes involving up to 12 steps from L-(-)malic acid.
Q2: What are the main challenges in the chemical synthesis of 2-deoxy-D-ribose?
A2: Key challenges include achieving stereocontrol, particularly at the anomeric center, the instability of intermediates such as glycosyl halides, and the need for protecting groups.[2][3] The use of protecting groups adds extra steps to the synthesis, which can lower the overall yield.[4] Furthermore, purification of the final product can be complicated by the presence of byproducts and unreacted starting materials.
Q3: Are there protecting-group-free methods available for syntheses involving 2-deoxy-D-ribose?
A3: Yes, protecting-group-free syntheses are being developed to streamline the process and improve overall efficiency. For example, a five-step protecting-group-free asymmetric synthesis of a 2-deoxy-aza-sugar derivative from 2-deoxy-D-ribose has been reported with an overall yield of 48%.[5][6] This approach minimizes the number of reaction steps and avoids the use of potentially harsh protection and deprotection conditions.
Q4: What are the advantages of enzymatic synthesis of 2-deoxy-D-ribose?
A4: Enzymatic synthesis, often utilizing aldolases like 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA), offers high stereoselectivity and milder reaction conditions compared to traditional chemical methods.[7][8] This can lead to higher purity of the desired product and reduce the formation of byproducts. Whole-cell biocatalysts expressing engineered enzymes are being explored to improve substrate tolerance and overall yield.[9]
Q5: How can I purify the final 2-deoxy-D-ribose product?
A5: Purification of 2-deoxy-D-ribose typically involves column chromatography or crystallization.[10][11] The choice of method depends on the scale of the reaction and the nature of the impurities. For multi-gram quantities of a solid product, crystallization is often preferred. For smaller scales or oily products, column chromatography is generally the method of choice.[10]
Troubleshooting Guides
Issue 1: Low Overall Yield in Chemical Synthesis
| Possible Cause | Suggested Solution |
| Inefficient protecting group strategy | Review the protecting groups used for hydroxyl functionalities. Ensure they are stable under the reaction conditions of subsequent steps and can be removed with high yield under mild conditions that do not affect the rest of the molecule.[4] Consider a protecting-group-free approach if applicable to your specific target molecule.[5][6] |
| Decomposition of intermediates | Intermediates like glycosyl halides can be unstable.[2][3] If using such intermediates, consider generating them in situ and using them immediately. Monitor reaction temperatures closely, as excessive heat can lead to degradation. |
| Suboptimal reaction conditions | Systematically optimize reaction parameters such as temperature, reaction time, solvent, and catalyst loading for each step. Small changes can sometimes lead to significant improvements in yield. |
| Loss of product during purification | Analyze mother liquors and column fractions to quantify product loss during purification steps. If significant loss occurs during crystallization, try different solvent systems or slower cooling rates.[11] For column chromatography, optimize the stationary and mobile phases to achieve better separation and recovery.[10] |
Issue 2: Poor Stereoselectivity
| Possible Cause | Suggested Solution |
| Incorrect choice of solvent or promoter | The solvent and promoter (e.g., Lewis acid) can significantly influence the anomeric ratio.[12] Acetonitrile, for example, can sometimes favor the formation of the α-anomer in reactions with 2-deoxy sugars.[12] Screen different solvents and promoters to optimize for the desired stereoisomer. |
| Lack of neighboring group participation | The absence of a participating group at the C2 position in 2-deoxy sugars makes stereocontrol challenging.[3] Consider using a synthesis strategy that introduces a temporary participating group at C2, which can be removed in a later step. |
| Anomerization during reaction or workup | The anomeric center can be sensitive to acidic or basic conditions, leading to a mixture of anomers.[12] Ensure that workup and purification steps are performed under neutral or near-neutral pH conditions to minimize anomerization. |
Issue 3: Byproduct Formation
| Possible Cause | Suggested Solution |
| Side reactions of starting materials | Unwanted side reactions can occur, especially with highly reactive functional groups. Ensure that all other reactive sites in the molecule are adequately protected before carrying out a desired transformation.[4] |
| Over-reaction or degradation | Monitor the reaction progress closely using techniques like TLC or HPLC to avoid over-reaction.[12] Prolonged reaction times or excessive temperatures can lead to the formation of degradation products. |
| Formation of diastereomers | In aldol (B89426) reactions, the formation of diastereomers can be an issue. The use of stereoselective catalysts, such as enzymes (e.g., DERA), can significantly improve the diastereomeric ratio.[7] |
Data Presentation: Comparison of Synthesis Strategies
| Starting Material | Synthesis Strategy | Number of Steps | Overall Yield | Key Advantages | Key Disadvantages | Reference |
| L-Arabinose | Chemical Synthesis (Radical Rearrangement) | 6 | ~49% | Utilizes an inexpensive starting material. | Multi-step process. | [1] |
| 2-Deoxy-D-ribose | Chemical Synthesis (to 2-deoxy-L-ribose) | 4 | >30% | Efficient conversion to the L-enantiomer without chromatography. | Involves protection and deprotection steps. | [13] |
| D-Glucose | Chemical Synthesis (Isomerization and Degradation) | 2 | "Satisfactory" | Utilizes a very cheap and abundant starting material. | Can produce a mixture of products requiring careful purification. | [13] |
| Acetaldehyde + D-Glyceraldehyde | Enzymatic Synthesis (Aldolase-catalyzed) | 1 | High (not specified) | High stereoselectivity, mild reaction conditions. | Enzyme stability and substrate tolerance can be limiting. | [7][14] |
| Interstellar Building Blocks | Prebiotic Synthesis (Amino acid ester catalyzed) | 1-2 | ≥4-5% | Simple starting materials. | Low yields, primarily of academic interest for origins of life studies. | [15][16] |
Experimental Protocols
Protecting-Group-Free Synthesis of a Methyl 2-Deoxy-α/β-D-riboside Intermediate
This protocol is adapted from a synthesis of a 2-deoxy-aza-sugar precursor.[5]
Objective: To synthesize methyl 2-deoxy-α/β-D-riboside from 2-deoxy-D-ribose without the use of protecting groups.
Materials:
-
2-deoxy-D-ribose
-
Methanol (B129727) (MeOH)
-
Acetyl chloride (AcCl)
-
Dowex (OH⁻ form) resin
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
Dissolve 2-deoxy-D-ribose (1.5 mmol) in methanol (3.6 mL).
-
Carefully add acetyl chloride (100 μL) to the solution.
-
Stir the reaction mixture at room temperature for 15 minutes. The short reaction time is crucial to favor the formation of the desired furanoside over the more stable pyranose form.[5]
-
Neutralize the reaction by adding Dowex (OH⁻) resin until the solution is no longer acidic.
-
Filter the mixture to remove the resin and concentrate the filtrate under reduced pressure.
-
Purify the resulting oil by gradient flash chromatography on silica gel, eluting with a gradient of ethyl acetate to 10% methanol in ethyl acetate.
Expected Outcome: Methyl 2-deoxy-α/β-D-ribofuranoside is obtained as an oil with a typical yield of around 91%.[5]
Visualizations
Caption: Workflow for the protecting-group-free synthesis of a key intermediate.
Caption: Troubleshooting logic for addressing low synthesis yields.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Protecting-Group-Free Synthesis of 2-Deoxy-Aza-Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting-group-free synthesis of 2-deoxy-aza-sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. How To [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
- 15. Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Prebiotic synthesis of 2-deoxy- d -ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC06083A [pubs.rsc.org]
Technical Support Center: Purification of 1-O-Methyl-2-deoxy-D-ribose Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-Methyl-2-deoxy-D-ribose derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound derivatives in a question-and-answer format.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| PUR-001 | My purified this compound derivative shows two spots on TLC/peaks in HPLC that are very close together. What could be the issue? | This is likely due to the presence of anomeric mixtures (α and β isomers). The proximity of the spots/peaks indicates very similar polarities. | For Column Chromatography: - Use a longer column to increase resolution.- Employ a shallower solvent gradient.- Try a different solvent system. A common system for separating less polar sugar derivatives is ethyl acetate/hexane. For more polar derivatives, dichloromethane/methanol can be effective.For HPLC: - Optimize the mobile phase. For reversed-phase HPLC, a slow gradient of acetonitrile (B52724) in water is a good starting point.- Consider using a column with a different stationary phase, such as a phenyl-hexyl or a cyano column, which can offer different selectivity for anomers.- For hydrophilic compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. |
| PUR-002 | I am having difficulty removing all of the silyl (B83357) protecting groups (e.g., TBDMS, TIPS) from my 2-deoxy-D-ribose derivative. What can I do? | Incomplete deprotection can result from steric hindrance or inappropriate reaction conditions. Silyl ethers can be stubborn to remove completely. | - For TBAF deprotection: Ensure the TBAF solution is fresh and anhydrous THF is used. For sterically hindered silyl groups, longer reaction times or gentle heating (e.g., to 40°C) may be necessary.- For acidic deprotection (e.g., HF-Pyridine): This is a very effective but harsh reagent. Use with caution and ensure appropriate quenching. It is generally used for more robust molecules.- Monitoring: Carefully monitor the reaction by TLC. The deprotected product will have a much lower Rf value. |
| PUR-003 | My compound appears pure by TLC, but the NMR spectrum shows unexpected signals. What could be the source of these impurities? | - Residual Solvents: Solvents from the purification (e.g., ethyl acetate, hexane, dichloromethane) are common contaminants.- Protecting Group Byproducts: Incomplete removal of protecting groups or byproducts from the deprotection step can be present.- Isomeric Impurities: Besides anomers, you might have regioisomers if multiple hydroxyl groups were available for reaction. | - Residual Solvents: Dry the sample under high vacuum for an extended period.- Protecting Group Byproducts: Re-purify the compound using a different chromatographic technique or solvent system.- Isomeric Impurities: High-resolution HPLC or more sophisticated NMR techniques (like COSY, HSQC) might be needed to identify and quantify these impurities. |
| PUR-004 | My this compound derivative is streaking on the silica (B1680970) gel column. How can I improve the separation? | Streaking is often caused by overloading the column, poor solubility in the mobile phase, or interaction with acidic sites on the silica gel. | - Reduce Sample Load: Use less material on the column.- Improve Solubility: Dissolve the sample in a small amount of a more polar solvent before loading it onto the column, or use a stronger loading solvent.- Neutralize Silica: Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent to neutralize acidic sites on the silica gel, which can be particularly problematic for compounds with basic functionalities. |
| PUR-005 | I am trying to crystallize my purified derivative, but it oils out. What can I try? | Oiling out occurs when the compound's solubility in the hot solvent is too high, or the cooling process is too rapid. | - Change Solvent System: Experiment with different solvent/anti-solvent pairs. Common systems for recrystallization include ethanol/water, acetone/hexane, and ethyl acetate/heptane.- Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in a refrigerator or freezer.- Seeding: Add a seed crystal of the desired compound to induce crystallization.- Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. |
Frequently Asked Questions (FAQs)
1. What is the best general-purpose purification technique for this compound derivatives?
For most derivatives, silica gel column chromatography is a versatile and cost-effective initial purification method. For derivatives with protecting groups, normal-phase chromatography using solvent systems like ethyl acetate/hexane is often effective. For deprotected, more polar derivatives, reversed-phase chromatography or HILIC may be more suitable. High-Performance Liquid Chromatography (HPLC) is excellent for achieving high purity, especially for analytical purposes or for separating challenging isomeric mixtures.
2. How can I visualize my this compound derivatives on a TLC plate?
Since these compounds often lack a UV chromophore, visualization requires staining. Common staining reagents for carbohydrates include:
-
P-Anisaldehyde Stain: This is a good general-purpose stain that gives a range of colors with different functional groups.
-
Potassium Permanganate (KMnO₄) Stain: This stain is effective for compounds with oxidizable groups like alcohols. It typically produces yellow to brown spots on a purple background.
-
Ceric Ammonium Molybdate (CAM) Stain: Another strong oxidizing stain that is very general and sensitive.
-
3,5-Diaminobenzoic Acid Stain: This stain is reported to be specific for 2-deoxy-sugars, giving a green-yellow fluorescence under long-wave UV light.[1]
3. How can I confirm the purity and identity of my purified this compound derivative?
A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): To check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment. The presence of extra peaks can indicate impurities or anomeric mixtures.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample with high accuracy.
4. What are some common impurities I might encounter in the synthesis of this compound derivatives?
Common impurities can include:
-
Unreacted Starting Materials: Such as the parent 2-deoxy-D-ribose or the methylating agent.
-
Byproducts of Glycosylation: If the methyl group is introduced via a glycosylation reaction, byproducts from the activating agent or side reactions can be present.
-
Diastereomers and Regioisomers: If the starting material has multiple free hydroxyl groups, you may get a mixture of products with the methyl group at different positions.
-
Products of Protecting Group Manipulation: Incomplete deprotection or side reactions during the removal of protecting groups.
5. How does the presence of protecting groups affect the purification strategy?
Protecting groups significantly alter the polarity of the molecule.
-
Hydrophobic Protecting Groups (e.g., silyl ethers, benzyl (B1604629) ethers, acetates) make the molecule less polar. This allows for purification using normal-phase chromatography on silica gel with non-polar solvent systems (e.g., hexane/ethyl acetate).
-
Deprotected Derivatives with free hydroxyl groups are much more polar and may require reversed-phase chromatography (e.g., on a C18 column with water/acetonitrile or water/methanol gradients) or HILIC.
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent. For solid samples, dry loading onto a small amount of silica gel is often preferred.
-
Elution: Start with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 70:30 hexane/ethyl acetate). The optimal gradient will depend on the specific derivative.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Reversed-Phase HPLC
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A common mobile phase system is a gradient of acetonitrile in water. Both solvents should be HPLC grade. A small amount of an additive like 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape.
-
Gradient: A typical gradient might start at 5% acetonitrile and increase to 95% acetonitrile over 20-30 minutes.
-
Detection: A refractive index (RI) detector is often used for carbohydrates as they may not have a UV chromophore. If the derivative has a UV-active protecting group, a UV detector can be used.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.
Diagrams
Experimental Workflow for Purification and Analysis
Caption: A general workflow for the purification and analysis of this compound derivatives.
Troubleshooting Logic for Co-eluting Peaks
Caption: A decision-making diagram for troubleshooting the separation of co-eluting peaks.
References
identifying and minimizing side reactions in 2-deoxy sugar glycosylations
Welcome to the technical support center for 2-deoxy sugar glycosylations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the identification and minimization of side reactions in these challenging glycosylation reactions.
Frequently Asked questions (FAQs)
Q1: What are the most common side reactions observed during 2-deoxy sugar glycosylations?
A1: The absence of a participating group at the C-2 position of 2-deoxy sugars makes their glycosylation reactions prone to several side reactions. The most common of these include:
-
Anomerization: Formation of a mixture of α and β anomers is a frequent issue. Without a C-2 participating group to direct the stereochemical outcome, controlling selectivity is a major challenge.[1][2][3]
-
Elimination Reactions: The formation of unsaturated sugar derivatives (glycals) can occur, particularly under harsh reaction conditions or with unstable glycosyl donors.
-
Rearrangement Reactions: Ferrier-type rearrangements can be observed, especially when using glycal donors or under certain Lewis acid-catalyzed conditions.[4]
-
Degradation of Starting Material: The high reactivity of some 2-deoxy sugar donors can lead to their degradation, especially in the presence of strong acids or high temperatures.[4]
-
Reaction with the Promoter/Catalyst: In some cases, the glycosyl donor may react with the promoter or catalyst, leading to undesired byproducts.
-
Intramolecular Cyclization: Unexpected intramolecular cyclization can sometimes occur, leading to annulated products instead of the desired glycoside.[4]
Q2: How can I minimize the formation of anomeric mixtures?
A2: Achieving high stereoselectivity is a key challenge in 2-deoxy sugar glycosylations. Several strategies can be employed to favor the formation of a single anomer:
-
Choice of Glycosyl Donor and Leaving Group: The nature of the leaving group on the glycosyl donor significantly influences the reaction outcome. For instance, glycosyl halides (bromides and chlorides) can be activated under different conditions to favor either α or β products.[5] Glycosyl iodides, being highly reactive, can participate in SN2-like reactions to yield the inverted anomer with high selectivity.[3][5][6]
-
Promoter/Catalyst System: The choice of promoter or catalyst is critical. For example, the use of insoluble silver salts in Koenigs-Knorr type reactions can influence the stereoselectivity.[5] Chiral Brønsted acids and organocatalysts have also been developed to promote stereoselective glycosylations under mild conditions.[7]
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of reaction intermediates and the stereochemical outcome. Non-polar solvents are often used in reactions aiming for SN2-type displacement.[1]
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Reagent-Controlled Methods: The use of specific reagents can direct the stereochemical outcome. For instance, p-toluenesulfonic anhydride (B1165640) can activate 2-deoxy-sugar hemiacetals to form α-glycosyl tosylates in situ, which then undergo SN2 reaction to give β-glycosides exclusively.[6]
Q3: What analytical techniques are best for identifying side products in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is typically required for the comprehensive analysis of 2-deoxy sugar glycosylation reaction mixtures.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of the reaction and getting a preliminary idea of the number of components in the mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the desired product and various side products.[8][9][10] Different columns (e.g., anion exchange, refractive index) and detectors can be employed for optimal separation and detection.[8][10]
-
Gas Chromatography (GC): GC can be used for the analysis of volatile derivatives of the sugar products. Derivatization, such as trimethylsilylation, is often necessary.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of the desired glycoside and any isolated side products. Anomeric protons and carbons have characteristic chemical shifts that can help determine the stereochemistry of the glycosidic bond.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the products and can be used in conjunction with HPLC (LC-MS) for the identification of components in a complex mixture.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Glycoside
| Possible Cause | Troubleshooting Step |
| Degradation of the glycosyl donor | Use milder reaction conditions (lower temperature, less acidic promoter).[7] Check the stability of the donor under the reaction conditions separately. |
| Poor activation of the glycosyl donor | Screen different promoters or catalysts. Increase the concentration of the promoter. Ensure the promoter is active and not degraded. |
| Low nucleophilicity of the acceptor | Use a more reactive acceptor if possible. Increase the concentration of the acceptor. Add a co-catalyst to enhance the nucleophilicity of the acceptor. |
| Side reactions consuming starting materials | Analyze the crude reaction mixture by HPLC or NMR to identify major side products.[8][9] Modify reaction conditions to suppress the identified side reactions (see below). |
| Instability of the product | Check the stability of the purified product under the reaction and work-up conditions. |
Problem 2: Formation of a Mixture of Anomers
| Possible Cause | Troubleshooting Step |
| Lack of stereochemical control | Change the glycosyl donor/leaving group combination.[5] Employ a stereodirecting catalyst or promoter system.[1][7] |
| Anomerization of the product | Check if the desired product anomerizes under the reaction conditions. If so, shorten the reaction time or use milder conditions for work-up and purification. |
| Equilibration of the glycosyl donor | The glycosyl donor may be anomerizing before glycosylation. Consider in situ generation of a more stereochemically defined donor. |
| Solvent effects | Investigate the effect of different solvents on the stereoselectivity. Ethereal solvents often favor SN2-type reactions.[1] |
| Temperature | Lower the reaction temperature to favor the kinetic product, which is often a single anomer. |
Problem 3: Presence of an Unexpected Major Byproduct
| Possible Cause | Troubleshooting Step |
| Elimination to form a glycal | Use less basic conditions. Employ a non-coordinating base if a base is required. Lower the reaction temperature. |
| Ferrier rearrangement | This is common with glycal donors.[4] If not using a glycal, consider if the conditions are promoting its in situ formation. Change the Lewis acid or promoter. |
| Reaction with the solvent or impurities | Ensure the use of dry, high-purity solvents and reagents. |
| Intramolecular reaction | If the byproduct is an intramolecular cyclization product, consider modifying the protecting groups to prevent this side reaction.[4] |
Experimental Protocols
General Protocol for a Small-Scale Trial Glycosylation
This protocol provides a general starting point for optimizing a 2-deoxy sugar glycosylation reaction.
-
Preparation:
-
Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or argon.
-
Dry solvents and liquid reagents using appropriate drying agents.
-
Ensure the glycosyl donor, acceptor, and promoter are pure and dry.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the glycosyl acceptor (1.2 equivalents) and a molecular sieve (4 Å).
-
Dissolve the acceptor in the chosen dry solvent (e.g., dichloromethane, diethyl ether, acetonitrile).
-
Cool the mixture to the desired temperature (e.g., -78°C, 0°C, or room temperature).
-
In a separate flame-dried flask, dissolve the glycosyl donor (1.0 equivalent) in the same dry solvent.
-
Add the solution of the glycosyl donor to the acceptor mixture dropwise via a syringe.
-
Add the promoter/catalyst (e.g., TMSOTf, BF3·OEt2, AgOTf) portion-wise or as a solution in the reaction solvent.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Quench the reaction once the glycosyl donor has been consumed or when the formation of the product plateaus.
-
-
Work-up and Purification:
-
Quench the reaction by adding a suitable quenching agent (e.g., triethylamine (B128534) for acidic promoters, saturated NaHCO3 solution).
-
Filter the reaction mixture to remove the molecular sieves and any solid residues.
-
Wash the filtrate with brine and dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system.
-
-
Characterization:
-
Characterize the purified product by NMR (1H, 13C) and MS to confirm its structure and purity.
-
Visualizations
Caption: Troubleshooting workflow for low glycoside yield.
Caption: Key factors influencing anomeric selectivity.
Caption: Competing reaction pathways in 2-deoxy glycosylations.
References
- 1. Stereoselective glycosylation reactions with 2-deoxyglucose: a computational study of some catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved Approach to the Direct Construction of 2-Deoxy-β-Linked Sugars: Applications to Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A reagent-controlled SN2-glycosylation for the direct synthesis of β-linked 2-deoxy-sugars. | Semantic Scholar [semanticscholar.org]
- 7. books.rsc.org [books.rsc.org]
- 8. US20080276694A1 - Analytical Methods For 2-Deoxy-D-Glucose - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. WO2006002323A1 - Analytical methods for 2-deoxy-d-glucose - Google Patents [patents.google.com]
Technical Support Center: 2-Deoxyribose Hydroxyl Protection Strategies
Welcome to the technical support center for optimizing protecting group strategies for the hydroxyls of 2-deoxyribose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their synthetic approaches.
Frequently Asked Questions (FAQs)
Q1: I need to protect both the 3'- and 5'-hydroxyl groups of a 2'-deoxyribonucleoside simultaneously. What is a reliable method?
A reliable and common method is to treat the 2'-deoxyribonucleoside with an excess of a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), in the presence of a base like imidazole (B134444). This will lead to the formation of the 3',5'-bis-O-TBDMS protected nucleoside.
Q2: After protecting both hydroxyls with TBDMS, how can I selectively deprotect only the 5'-hydroxyl group?
Selective removal of the primary 5'-O-TBDMS group in the presence of the secondary 3'-O-TBDMS group can be achieved under mildly acidic conditions. A common method involves using a solution of trifluoroacetic acid (TFA) in a mixture of tetrahydrofuran (B95107) (THF) and water at a low temperature (e.g., 0 °C).[1] This method takes advantage of the greater steric hindrance around the 3'-hydroxyl group, making the 5'-silyl ether more susceptible to cleavage.
Q3: My silyl (B83357) protecting group migrated from the 3'-OH to the 5'-OH during a reaction. Why did this happen and how can I prevent it?
Silyl group migration is a known issue in carbohydrate and nucleoside chemistry, often catalyzed by both acidic and basic conditions. The migration typically proceeds through a pentacoordinate silicon intermediate. To prevent this, consider the following:
-
Choice of Protecting Group: Bulkier silyl groups like triisopropylsilyl (TIPS) are generally less prone to migration than smaller groups like trimethylsilyl (B98337) (TMS).
-
Reaction Conditions: Avoid prolonged exposure to harsh acidic or basic conditions if possible. If a basic catalyst is required, a non-nucleophilic base might be preferable.
-
Orthogonal Protection Strategy: Employ protecting groups with different lability to avoid conditions that could induce migration of a neighboring silyl group.
Q4: I am experiencing low yields during the TBAF deprotection of my TBDMS-protected nucleoside. What could be the cause?
Low yields during TBAF deprotection can be attributed to the basicity of the TBAF reagent, which can lead to decomposition of base-sensitive substrates.[2] To mitigate this, you can buffer the reaction mixture with a mild acid, such as acetic acid.[2] Alternatively, using a different fluoride (B91410) source like HF-pyridine, which is buffered, can also improve yields for base-sensitive compounds.[2]
Troubleshooting Guides
Problem: Incomplete Deprotection of Silyl Ethers
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Starting material remains after the reaction. | 1. Insufficient reagent. 2. Steric hindrance around the silyl ether. 3. Reaction time is too short. | 1. Increase the equivalents of the deprotecting agent (e.g., TBAF, HF-Pyridine). 2. For sterically hindered groups, consider a more reactive fluoride source or longer reaction times. 3. Monitor the reaction by TLC and extend the reaction time as needed. |
| Only partial deprotection of a multi-silylated compound. | The different silyl ethers have varying stabilities. | This can be exploited for selective deprotection. If complete deprotection is desired, harsher conditions or a more potent reagent may be necessary. |
Problem: Unexpected Side Reactions During Protection/Deprotection
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Formation of an unknown byproduct. | 1. Silyl group migration. 2. Decomposition of the starting material or product due to harsh conditions (e.g., strong acid or base). | 1. Use a bulkier silyl group or milder reaction conditions. 2. Use buffered deprotection reagents (e.g., TBAF with acetic acid, HF-Pyridine). Consider alternative protecting groups that are removed under neutral conditions. |
| Cleavage of other protecting groups in the molecule. | Lack of orthogonality in the protection strategy. | Re-evaluate the protecting group scheme. Choose protecting groups that are stable to the conditions required for the removal of other groups. |
Quantitative Data Summary
The following tables provide a summary of yields and conditions for common protection and deprotection reactions of 2-deoxyribose hydroxyls.
Table 1: Silyl Ether Protection of 2'-Deoxyribonucleosides
| Nucleoside | Protecting Group | Reagents | Solvent | Yield (%) | Reference |
| Thymidine | 5'-O-TES | TESCl, Imidazole | DMF | 95 | [3] |
| Thymidine | 3',5'-di-O-TBDMS | TBDMSCl, Imidazole | DMF | 93 (for 3'-OH after 5'-OH protection) | [3] |
| 2'-Deoxynucleosides | 3',5'-di-O-TBDMS | TBDMSCl, Imidazole | - | High | [1] |
| Ribonucleosides | 5'-O-DMT, 2'-O-TBDMS | TBSCl, DIPEA, DIPEA-HCl, Catalyst | THF | Excellent | [4] |
Table 2: Selective Deprotection of Silyl Ethers
| Substrate | Protecting Group Removed | Reagents | Solvent | Yield (%) | Reference |
| 3'-O-TBDMS-5'-O-TES-Thymidine | 5'-O-TES | 5% Formic Acid | Methanol (B129727) | 72-76 | [3] |
| 3',5'-di-O-TBDMS-Deoxyuridine | 5'-O-TBDMS | TFA, H₂O | THF | 72 (over two steps) | [1] |
| TBDMS-protected alcohol | TBDMS | TBAF | THF | 32 (unbuffered, low due to decomposition) | [2] |
| Aryl-OTBS | Aryl-OTBS | NaH | DMF | 95-99 | [5] |
| TES-protected alcohol | TES | FeCl₃ (catalytic) | Methanol | High | [6] |
Experimental Protocols
Protocol 1: General Procedure for TBDMS Protection of 3'- and 5'-Hydroxyls
-
Dissolve the 2'-deoxyribonucleoside (1.0 equiv.) in anhydrous dimethylformamide (DMF).
-
Add imidazole (2.5 equiv.).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (2.2 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica (B1680970) gel column chromatography.
Protocol 2: Selective 5'-O-Deprotection using Formic Acid
-
Dissolve the 3'-O-TBDMS-5'-O-TES protected nucleoside (1.0 equiv.) in methanol.[3]
-
Cool the solution to 5-10 °C.
-
Add a solution of 5-10% formic acid in methanol dropwise.[3]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.[3]
-
Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution.
-
Concentrate the mixture under reduced pressure.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify by silica gel chromatography.
Protocol 3: General Procedure for TBAF Deprotection
-
Dissolve the TBDMS-protected nucleoside (1.0 equiv.) in anhydrous tetrahydrofuran (THF).[7]
-
Cool the solution to 0 °C in an ice bath.[7]
-
Add a 1 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.1-1.5 equiv.) dropwise.[7]
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC.[7]
-
Once the reaction is complete, dilute with an organic solvent like dichloromethane (B109758) and quench with water.[2][7]
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium or sodium sulfate.[2][7]
-
Filter, concentrate, and purify the product by column chromatography.[2][7]
-
Troubleshooting Note: If substrate decomposition is observed, add 1.1-1.5 equivalents of acetic acid to the reaction mixture along with TBAF to buffer the solution.[2]
-
Visualizations
Caption: Workflow for selecting a protecting group strategy for 2-deoxyribose.
References
- 1. researchgate.net [researchgate.net]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stability of 1-O-Methyl-2-deoxy-D-ribose Under Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-Methyl-2-deoxy-D-ribose. The information focuses on assessing and understanding the stability of this compound under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound shows signs of degradation after treatment with acid. How can I confirm if the glycosidic bond is being cleaved?
A1: The primary method to confirm the cleavage of the O-glycosidic bond in this compound is to detect the formation of its constituent parts: 2-deoxy-D-ribose and methanol. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For HPLC analysis, you can monitor the disappearance of the starting material and the appearance of the 2-deoxy-D-ribose peak over time.
Q2: What are the primary factors that influence the rate of acid-catalyzed hydrolysis of this compound?
A2: The stability of the glycosidic bond is influenced by several factors:
-
pH: The rate of hydrolysis increases with lower pH (higher acid concentration).
-
Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.
-
Solvent: The polarity of the solvent can influence the stability of the protonated intermediate, thereby affecting the reaction rate.
Q3: I am observing unexpected byproducts in my reaction mixture. What are the likely degradation products of this compound in acid?
A3: Under acidic conditions, the primary degradation pathway is the hydrolysis of the O-glycosidic bond to yield 2-deoxy-D-ribose and methanol. Further degradation of the liberated 2-deoxy-D-ribose can occur, especially under harsh acidic conditions (e.g., high temperature, strong acid), leading to the formation of various dehydrated and rearranged products.
Q4: How can I minimize the degradation of this compound during my experiments that require acidic conditions?
A4: To minimize degradation, consider the following:
-
Use the mildest acidic conditions (highest possible pH) that are compatible with your experimental requirements.
-
Maintain low temperatures throughout the experiment. If elevated temperatures are necessary, minimize the exposure time.
-
Carefully select your solvent system. Protic solvents can participate in the hydrolysis reaction.
-
Monitor the reaction progress closely using a suitable analytical technique like HPLC to avoid prolonged exposure to acidic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid disappearance of this compound from the reaction mixture. | The acidic conditions are too harsh (pH too low or temperature too high). | Buffer the reaction to a higher pH if possible. Lower the reaction temperature. |
| Multiple unexpected peaks observed in HPLC analysis. | Further degradation of the 2-deoxy-D-ribose product. | Use milder acidic conditions. Reduce the reaction time. Consider using a protecting group strategy if compatible with your synthesis. |
| Inconsistent hydrolysis rates between experiments. | Variations in temperature, acid concentration, or initial substrate concentration. | Ensure precise control over all reaction parameters. Use a calibrated pH meter and a thermostat-controlled reaction vessel. |
| Difficulty in quantifying the hydrolysis product (2-deoxy-D-ribose). | The product itself is unstable under the analytical conditions. | Neutralize the sample immediately after collection and before analysis. Use a suitable derivatization agent for 2-deoxy-D-ribose to enhance its stability and detection. |
Quantitative Data on Acidic Stability
| Compound | Acid Concentration | Temperature (°C) | Pseudo-First-Order Rate Constant (k) | Activation Energy (Ea) |
| Methyl 2-chloro-2-deoxy-β-D-glucopyranoside | 2.0 M HCl | 100.6 | 1.14 x 10⁻⁴ s⁻¹ | 28.5 kcal/mol |
Table 1: Representative kinetic data for the acid-catalyzed hydrolysis of a methyl 2-deoxyglycoside.[1]
Experimental Protocols
Protocol: Monitoring the Acid-Catalyzed Hydrolysis of this compound by HPLC
This protocol outlines a general method for monitoring the disappearance of the starting material and the appearance of the 2-deoxy-D-ribose product.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl) or other suitable acid
-
Deionized water
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium bicarbonate solution (for quenching)
-
HPLC system with a UV or Refractive Index (RI) detector
-
C18 reverse-phase HPLC column
2. Procedure:
-
Preparation of the Reaction Mixture:
-
Dissolve a known concentration of this compound in an aqueous solution.
-
Bring the solution to the desired reaction temperature in a thermostatically controlled water bath.
-
Initiate the hydrolysis by adding a pre-determined amount of acid to achieve the target pH. Start the timer immediately.
-
-
Sampling:
-
At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent, such as a sodium bicarbonate solution. This is crucial to stop the hydrolysis before analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for separating sugars is a mixture of acetonitrile and water. The exact ratio may need to be optimized.
-
Column: A C18 reverse-phase column is commonly used.
-
Injection Volume: Inject a fixed volume (e.g., 20 µL) of the quenched sample onto the HPLC system.
-
Detection: Monitor the elution profile using a UV detector (if the compound has a chromophore) or an RI detector (for universal detection of non-chromophoric compounds).
-
Data Acquisition: Record the peak areas of this compound and the product, 2-deoxy-D-ribose, at each time point.
-
3. Data Analysis:
-
Plot the concentration (or peak area) of this compound as a function of time.
-
From this data, you can determine the rate of disappearance and calculate the half-life of the compound under the specific acidic conditions.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Acid-catalyzed degradation pathway.
References
Technical Support Center: Solid-Phase Synthesis of Oligonucleotides with Modified Sugars
Welcome to the technical support center for the solid-phase synthesis of oligonucleotides featuring modified sugars. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis, deprotection, and purification of these complex molecules.
Troubleshooting Guides
This section provides detailed answers to specific problems you may encounter during your experiments.
Issue 1: Low Coupling Efficiency of Modified Sugar Phosphoramidites
Q: We are experiencing a significant drop in coupling efficiency when incorporating phosphoramidites with modified sugars (e.g., 2'-O-Methyl, 2'-Fluoro) into our oligonucleotide sequence. What are the potential causes and how can we troubleshoot this?
A: Low coupling efficiency with modified phosphoramidites is a common issue that can drastically reduce the yield of your full-length product. The problem often stems from a combination of factors related to the reagents, the solid support, and the synthesis protocol itself.
Potential Causes & Solutions:
-
Phosphoramidite (B1245037) Quality: Modified phosphoramidites can be more susceptible to degradation from moisture and oxidation.
-
Solution: Ensure you are using fresh, high-quality phosphoramidites from a reputable supplier.[1][2] Store them under anhydrous conditions and consider using those with low water content for higher coupling efficiency.[2] Perform a quality check, such as a ³¹P NMR scan, to confirm the integrity of the phosphoramidite.[2]
-
-
Activator Issues: The choice and concentration of the activator are critical for an efficient coupling reaction.[1]
-
Solution: Use the recommended activator for your specific modified phosphoramidite. Common activators include 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI).[1] Ensure the activator solution is fresh and at the correct concentration. Some modified monomers may require a stronger or more nucleophilic activator for optimal performance.
-
-
Suboptimal Coupling Time: Modified sugars can introduce steric hindrance, slowing down the coupling reaction.
-
Solution: Increase the coupling time for the modified phosphoramidite. A standard coupling time for DNA phosphoramidites may be insufficient. Experiment with extending the coupling time in increments to find the optimal duration for your specific modification.
-
-
Moisture Contamination: Water in your reagents, particularly the acetonitrile (B52724) (ACN) wash, will react with the activated phosphoramidite, leading to coupling failure.[3]
-
Solution: Use anhydrous grade ACN and ensure all reagent lines are dry. On humid days, take extra precautions to minimize moisture exposure.[3]
-
-
Solid Support Issues: For longer oligonucleotides or those with multiple bulky modifications, the pores of the solid support can become blocked, hindering reagent access.[1][4]
-
Solution: For sequences longer than 40 bases, consider using a solid support with a larger pore size (e.g., 1000 Å CPG) to prevent steric hindrance within the pores.[4]
-
Experimental Protocol: Assessing Coupling Efficiency via Trityl Cation Monitoring
Objective: To quantitatively measure the stepwise coupling efficiency during synthesis.
Methodology: The dimethoxytrityl (DMT) group is cleaved from the 5'-hydroxyl of the newly incorporated nucleotide at the beginning of each synthesis cycle. This DMT cation has a strong absorbance at 498 nm, and its concentration is directly proportional to the number of coupled molecules.
-
During the detritylation step of each cycle, the acidic solution containing the cleaved DMT cation is passed through a UV-Vis detector.
-
The synthesizer's software records the absorbance peak.
-
A significant decrease in the absorbance signal compared to the previous cycle indicates a drop in coupling efficiency.[1]
-
The stepwise coupling efficiency is typically calculated automatically by the synthesizer software by comparing the absorbance of the current cycle to the previous one.
Troubleshooting Workflow for Low Coupling Efficiency
Below is a logical workflow to diagnose and resolve issues with low coupling efficiency.
Caption: A step-by-step workflow for diagnosing low coupling efficiency.
Issue 2: Incomplete Deprotection of Oligonucleotides with Modified Sugars
Q: After synthesis and deprotection, analysis of our modified oligonucleotide shows multiple peaks or a broad peak on HPLC, suggesting incomplete removal of protecting groups. How can we ensure complete deprotection?
A: Incomplete deprotection is a critical issue that can compromise the biological activity and binding properties of your oligonucleotide.[5][6] Modified sugars can influence the accessibility and reactivity of base-protecting groups, often requiring adjustments to standard deprotection protocols.
Potential Causes & Solutions:
-
Steric Hindrance: Bulky 2'-sugar modifications can sterically hinder the access of the deprotection solution (e.g., ammonium (B1175870) hydroxide) to the base-protecting groups.
-
Incorrect Deprotection Reagent: Some modifications are not stable under standard deprotection conditions (e.g., concentrated ammonium hydroxide (B78521) at high temperatures).
-
Solution: Use a milder deprotection strategy. For sensitive modifications, "UltraMILD" phosphoramidites (using Pac-dA, Ac-dC, iPr-Pac-dG) are recommended, which allow for deprotection with potassium carbonate in methanol (B129727) at room temperature.[7][9]
-
-
Incomplete Silyl Group Removal (for RNA): For RNA synthesis involving 2'-O-silyl protecting groups (like TBDMS), their removal can be challenging, especially for pyrimidines.[10]
-
Formation of Adducts: Certain deprotection conditions can lead to the formation of unwanted adducts, particularly with guanine.
-
Solution: A two-step deprotection can be effective. For example, a mild treatment with ammonium hydroxide to revert adducts, followed by a stronger deprotection agent to complete the process.[10]
-
Deprotection Conditions for Common Protecting Groups
| Protecting Group on Base | Standard Deprotection (Ammonium Hydroxide) | Mild Deprotection (UltraMILD Monomers) |
| Benzoyl (Bz) - A, C | 8-16 hours at 55°C | Not applicable |
| Isobutyryl (iBu) - G | 8-16 hours at 55°C | Not applicable |
| Acetyl (Ac) - C | Compatible with all conditions[7] | 4 hours at RT with 0.05M K₂CO₃ in Methanol |
| Phenoxyacetyl (Pac) - A | Milder conditions required | 4 hours at RT with 0.05M K₂CO₃ in Methanol |
| i-Propyl-phenoxyacetyl (iPr-Pac) - G | Milder conditions required | 4 hours at RT with 0.05M K₂CO₃ in Methanol |
Note: Deprotection times and temperatures are starting points and may require optimization based on the specific sequence and modifications.
Experimental Protocol: Analysis of Deprotection by HPLC
Objective: To assess the purity of the final oligonucleotide and identify incompletely deprotected species.
Methodology: High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing the purity of synthetic oligonucleotides.
-
Sample Preparation: Desalt the crude oligonucleotide sample. Dissolve a small aliquot in an appropriate mobile phase or nuclease-free water.
-
Chromatography:
-
Reverse-Phase (RP-HPLC): Separates oligonucleotides based on hydrophobicity. Incompletely deprotected species, which retain hydrophobic protecting groups, will have longer retention times than the fully deprotected product.[9]
-
Anion-Exchange (AEX-HPLC): Separates based on the number of phosphate (B84403) groups (charge). This can help resolve full-length products from shorter failure sequences.[11]
-
-
Analysis: A clean, single peak indicates a high-purity product. The presence of multiple peaks or a broad peak suggests impurities, which could include incompletely deprotected oligonucleotides. Mass spectrometry can be used to confirm the identity of the peaks.
Frequently Asked Questions (FAQs)
Q1: How do sugar modifications affect the choice of purification method? A1: Sugar modifications can alter the overall hydrophobicity and charge of an oligonucleotide, influencing the choice of purification method. For instance, highly modified or conjugated oligonucleotides often have increased hydrophobicity, making them well-suited for purification by reverse-phase HPLC.[11][12] For applications requiring very high purity, a dual HPLC approach (e.g., RP-HPLC followed by AEX-HPLC) may be necessary.[7]
Q2: Can I use the same cleavage and deprotection protocol for both DNA and RNA oligonucleotides containing modified sugars? A2: No. RNA and its analogs require a two-step deprotection process. The first step removes the base and phosphate protecting groups, while the oligonucleotide remains attached to the solid support. The second, distinct step is the removal of the 2'-hydroxyl protecting group (e.g., TBDMS or TOM), which requires a fluoride-based reagent like TBAF.[13][14] This is a critical difference from DNA synthesis protocols.
Q3: We observe aggregation of our G-rich modified oligonucleotide during purification. What can be done to prevent this? A3: Guanine-rich sequences have a tendency to form aggregates, which can complicate purification.[12] This aggregation is often stabilized by cations. To mitigate this, try reducing the presence of cations during the final stages of synthesis and cleavage. Adjusting the mobile phase conditions during HPLC, such as using buffers that disrupt G-quadruplex formation, can also significantly improve chromatographic behavior.[12]
Q4: What is the impact of water content on the synthesis of modified oligonucleotides? A4: Water is detrimental at several stages. During coupling, it hydrolyzes the activated phosphoramidite, reducing coupling efficiency.[3] During the deprotection of RNA, excessive water in the TBAF reagent can significantly slow down the removal of 2'-silyl protecting groups, particularly on pyrimidines.[10] It is crucial to use anhydrous reagents and maintain a dry environment throughout the synthesis process.
Q5: What is the relationship between coupling efficiency and the final yield of the full-length oligonucleotide? A5: The relationship is exponential. Even a small decrease in average coupling efficiency per step leads to a large reduction in the final yield of the full-length product. For example, for a 50-mer oligonucleotide, a coupling efficiency of 99.4% results in a theoretical yield of about 74.5% full-length product. If the efficiency drops to 98.5%, the theoretical yield plummets.[15] This highlights the importance of optimizing every coupling step, especially when incorporating modified sugars that may have inherently lower coupling efficiencies.
Oligonucleotide Synthesis Cycle
The diagram below illustrates the standard four-step cycle in solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
Caption: The four-step phosphoramidite chemical synthesis cycle.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 4. biotage.com [biotage.com]
- 5. Assessing incomplete deprotection of microarray oligonucleotides in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. labcluster.com [labcluster.com]
- 12. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 13. Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glenresearch.com [glenresearch.com]
- 15. sg.idtdna.com [sg.idtdna.com]
- 16. cdmo.sylentis.com [cdmo.sylentis.com]
Technical Support Center: Overcoming Challenges with 2-Deoxyribosyl Donors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-deoxyribosyl donors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the low reactivity of these critical reagents in glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why do 2-deoxyribosyl donors exhibit low reactivity compared to other glycosyl donors?
A1: The low reactivity of 2-deoxyribosyl donors stems from the absence of a C2-substituent. In many other glycosyl donors, the C2-substituent provides neighboring group participation, which helps to stabilize the developing positive charge at the anomeric center during the reaction, thus facilitating the departure of the leaving group. Without this participation, the activation of the anomeric center is less favorable, leading to slower reaction rates and lower yields.
Q2: What are the primary consequences of low 2-deoxyribosyl donor reactivity in my experiments?
A2: The primary consequences include low or no yield of the desired glycosylated product, the need for harsh reaction conditions (which can lead to side reactions and degradation of starting materials or products), and poor stereoselectivity, often resulting in a mixture of α and β anomers that can be difficult to separate.[1][2]
Q3: What are the main strategies to overcome the low reactivity of 2-deoxyribosyl donors?
A3: Several effective strategies have been developed, including:
-
Use of highly reactive donor systems: Employing donors with good leaving groups, such as thioglycosides, in combination with potent activators.
-
Anomeric O-alkylation: A method that involves the direct alkylation of an anomeric alkoxide.[1][3]
-
Catalyst-mediated activation: Utilizing specific catalysts, such as phenanthroline-based systems, to enhance reactivity and control stereoselectivity.[4][5][6][7]
-
Enzymatic synthesis: Using enzymes like nucleoside 2'-deoxyribosyltransferases for highly specific and efficient glycosylations under mild conditions.[8][9]
-
Protecting group manipulation: The choice of protecting groups on the sugar ring can significantly influence the donor's reactivity.[10][11][12][13][14]
Troubleshooting Guides
Issue 1: Low or No Yield of the Glycosylated Product
Possible Cause 1: Inefficient Activation of the Glycosyl Donor
-
Troubleshooting Steps:
-
Increase Promoter/Activator Stoichiometry: If using a chemical promoter (e.g., NIS/TfOH for thioglycosides), incrementally increase the equivalents of the activator. Be cautious, as excess activator can lead to side reactions.
-
Change the Activation System: If one activator system is ineffective, consider a different one. For thioglycosides, alternatives to NIS/TfOH include NIS/AgOTf or MeOTf.[15]
-
Verify Reagent Quality: Ensure that your activators and solvents are fresh and anhydrous. Moisture can significantly reduce the effectiveness of many promoters.[16][17]
-
Possible Cause 2: Poor Nucleophilicity of the Glycosyl Acceptor
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently warming the reaction can increase the rate of glycosylation. Monitor for decomposition of starting materials or products.
-
Use a More Reactive Acceptor Derivative: If possible, modify the acceptor to enhance its nucleophilicity.
-
Increase Reaction Time: Some reactions with less reactive partners may simply require longer reaction times to proceed to completion.
-
Possible Cause 3: Steric Hindrance
-
Troubleshooting Steps:
-
Evaluate Protecting Groups: Bulky protecting groups on either the donor or the acceptor can sterically hinder the glycosylation reaction. Consider using smaller protecting groups if synthetically feasible.
-
Change the Solvent: The solvent can influence the effective steric environment. Experiment with different solvents to find one that may better accommodate the transition state.
-
Issue 2: Poor Stereoselectivity (Formation of anomeric mixtures)
Possible Cause 1: Lack of Stereodirecting Groups
-
Troubleshooting Steps:
-
Employ a Catalyst-Controlled Reaction: Methods like phenanthroline-catalyzed glycosylation can provide high stereoselectivity, particularly for α-glycosides.[4][5][6][7]
-
Utilize Anomeric O-Alkylation for β-Selectivity: The anomeric O-alkylation of 2-deoxylactols often shows high β-selectivity.[1][3][18][19][20]
-
Modify Protecting Groups: The protecting groups on the glycosyl donor can influence the stereochemical outcome. For instance, certain silyl (B83357) protecting groups have been shown to affect selectivity.[11][13]
-
Possible Cause 2: Reaction Conditions Favoring Anomerization
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes improve stereoselectivity by favoring the kinetically controlled product.
-
Optimize the Promoter/Catalyst: The nature and amount of the promoter can significantly impact the α/β ratio. A systematic optimization may be necessary. For N-glycosylation of 2-deoxythioribosides, tuning the protecting groups on the C3 and C5 hydroxyls can influence the α/β ratio from 1.0:4.0 to 4.5:1.0.[21][22]
-
Workflow for Troubleshooting Low Glycosylation Yield
References
- 1. Stereoselective Synthesis of 2-Deoxy-β-Glycosides Using Anomeric O-Alkylation/Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of 2-deoxy-beta-glycosides using anomeric O-alkylation/arylation. | Semantic Scholar [semanticscholar.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Phenanthroline-Catalyzed Stereoselective Formation of α-1,2- cis 2-Deoxy-2-Fluoro Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 12. keio.elsevierpure.com [keio.elsevierpure.com]
- 13. [PDF] Silyl-protective groups influencing the reactivity and selectivity in glycosylations | Semantic Scholar [semanticscholar.org]
- 14. Study of the stereoselectivity of 2-azido-2-deoxyglucosyl donors: protecting group effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Direct synthesis of 2-deoxy-β-glycosides via anomeric O-alkylation with secondary electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Stereoselective N-glycosylation of 2-deoxythioribosides for fluorescent nucleoside synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
addressing challenges in the large-scale synthesis of modified oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the large-scale synthesis of modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is a realistic expectation for the final yield of a large-scale modified oligonucleotide synthesis?
A1: The final yield is highly dependent on the length of the oligonucleotide, the types of modifications, the coupling efficiency of the synthesis, and the number of purification steps. For a standard 30-mer with a 99% average coupling efficiency, the theoretical maximum yield of the full-length product is approximately 75%.[1][2] However, subsequent purification steps can significantly reduce the final isolated yield. It is not uncommon to lose 50% or more of the theoretical yield during purification and handling.[1]
Q2: How do chemical modifications affect the overall synthesis efficiency?
A2: Chemical modifications can impact synthesis efficiency in several ways. Modified phosphoramidites may have lower coupling efficiencies compared to standard DNA or RNA monomers.[1] Some modifications may require altered deprotection conditions that can be milder and less efficient, potentially leading to incomplete deprotection or degradation of other sensitive parts of the oligonucleotide.[1] Additionally, modifications can alter the chromatographic properties of the oligonucleotide, making purification more challenging and potentially leading to co-elution with impurities.[1]
Q3: What are the most common impurities in large-scale oligonucleotide synthesis?
A3: Common impurities include truncated sequences (n-1, n-2, etc.) resulting from incomplete coupling, and sequences with internal deletions caused by inefficient capping of unreacted sites.[3] Other process-related impurities can arise from the reagents and solvents used during synthesis, cleavage, and deprotection. In some cases, branched impurities can form, where a second oligonucleotide chain grows off an exocyclic amine of a nucleobase.
Q4: When is HPLC purification necessary, and what purity level can be expected?
A4: For most research applications involving modified oligonucleotides, purification beyond standard desalting is recommended to remove truncated and other failure sequences. High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving high purity. Reversed-Phase HPLC (RP-HPLC) can typically achieve purities of >85%, while Ion-Exchange HPLC (IEX-HPLC) can yield purities of >90%. For applications requiring the highest purity, such as in vitro diagnostics or therapeutic development, dual HPLC purification may be necessary.
Q5: How can I minimize the formation of n-1 deletion mutants?
A5: Minimizing n-1 deletion mutants, which are oligonucleotides missing one nucleotide, requires optimizing the entire synthesis cycle. Ensuring high coupling efficiency (>99%) is paramount. This can be achieved by using fresh, high-quality reagents, maintaining anhydrous conditions in the synthesizer, and optimizing coupling times. Additionally, a highly efficient capping step is crucial to block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles.
Troubleshooting Guides
Category: Synthesis
Problem: Low Coupling Efficiency
-
Symptoms:
-
Low final yield of the full-length product.
-
High levels of truncated sequences (n-1, n-2, etc.) observed during analysis (e.g., by HPLC or mass spectrometry).
-
Faint color development during the trityl cation monitoring step.
-
-
Possible Causes:
-
Moisture: Water in the acetonitrile (B52724) (ACN), phosphoramidites, or activator solution is a primary cause of low coupling efficiency.
-
Reagent Quality: Degraded phosphoramidites or activator can lead to inefficient coupling.
-
Incorrect Reagent Ratios: Suboptimal concentration of phosphoramidites or activator.
-
Instrument Issues: Leaks in the fluidics system, improper valve function, or insufficient delivery pressure.
-
Steric Hindrance: Some modified phosphoramidites are bulkier and may require longer coupling times or more potent activators.
-
-
Solutions:
-
Ensure Anhydrous Conditions: Use fresh, anhydrous grade ACN. Store phosphoramidites and activator under an inert atmosphere (e.g., argon) and away from moisture.
-
Verify Reagent Quality: Use freshly prepared or recently opened reagents. Test the activity of the activator and phosphoramidites on a small scale if quality is uncertain.
-
Optimize Coupling Protocol: For modified phosphoramidites, consider increasing the coupling time or using a stronger activator like DCI (4,5-dicyanoimidazole) or ETT (5-ethylthio-1H-tetrazole).
-
Instrument Maintenance: Perform regular maintenance on the synthesizer, including checking for leaks and calibrating reagent delivery.
-
Consult Reagent Supplier: For specific modified phosphoramidites, consult the supplier for recommended coupling conditions.
-
Category: Deprotection
Problem: Incomplete Deprotection
-
Symptoms:
-
Broad or multiple peaks in the analytical chromatogram (HPLC).
-
Mass spectrometry data showing masses corresponding to the oligonucleotide with protecting groups still attached.
-
Poor performance in downstream applications (e.g., reduced hybridization affinity).
-
-
Possible Causes:
-
Incorrect Deprotection Reagent: The deprotection agent may not be suitable for the specific protecting groups on the modified nucleobases or the solid support.
-
Insufficient Deprotection Time or Temperature: The deprotection reaction may not have gone to completion.
-
Degraded Deprotection Reagent: Old or improperly stored deprotection reagents (e.g., ammonium (B1175870) hydroxide, AMA) can lose their effectiveness.
-
Sensitive Modifications: Some modifications are not stable under standard deprotection conditions and require milder reagents and longer reaction times.
-
-
Solutions:
-
Select Appropriate Deprotection Strategy: Consult the literature or the supplier of the modified phosphoramidites for the recommended deprotection protocol. For base-sensitive modifications, "UltraMILD" deprotection conditions using reagents like potassium carbonate in methanol (B129727) may be necessary.
-
Optimize Deprotection Conditions: Ensure the correct temperature and duration for the deprotection step. For difficult-to-deprotect groups, extending the incubation time or slightly increasing the temperature (if compatible with the modifications) may be necessary.
-
Use Fresh Reagents: Always use fresh deprotection solutions.
-
Perform a Test Deprotection: On a small aliquot of the synthesized oligonucleotide, perform the deprotection and analyze the product to confirm complete removal of protecting groups before proceeding with the entire batch.
-
Category: Purification
Problem: Poor Resolution or Low Recovery during HPLC Purification
-
Symptoms:
-
Co-elution of the full-length product with impurities (e.g., n-1 sequences).
-
Broad, tailing peaks in the chromatogram.
-
Low yield of the purified product.
-
-
Possible Causes:
-
Inappropriate HPLC Method: The chosen HPLC method (e.g., IEX vs. RP) may not be optimal for the specific oligonucleotide and its modifications.
-
Suboptimal Gradient: The elution gradient may be too steep, leading to poor separation.
-
Column Overload: Injecting too much crude material onto the column can lead to poor resolution and peak broadening.
-
Secondary Structures: Oligonucleotides with high GC content or self-complementary sequences can form secondary structures that affect their chromatographic behavior.
-
Product Loss during Fraction Collection and Processing: Inefficient fraction collection or subsequent desalting and lyophilization steps can lead to significant product loss.
-
-
Solutions:
-
Method Development: For challenging separations, develop the purification method at an analytical scale before scaling up. Test different column chemistries (IEX, RP) and mobile phases.
-
Optimize Gradient: Use a shallower gradient to improve the resolution between the full-length product and closely eluting impurities.
-
Determine Column Capacity: Perform a loading study to determine the optimal amount of crude material that can be loaded onto the preparative column without compromising resolution.
-
Denaturing Conditions: For oligonucleotides prone to forming secondary structures, consider adding a denaturant (e.g., urea) to the mobile phase or performing the purification at an elevated temperature.
-
Efficient Post-Purification Processing: Optimize fraction pooling based on analytical results. Ensure efficient desalting and lyophilization to minimize product loss.
-
Data Presentation
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Product
| Oligonucleotide Length | Average Coupling Efficiency | Theoretical Yield of Full-Length Product |
| 20-mer | 99.5% | ~90.9% |
| 99.0% | ~82.6% | |
| 98.5% | ~75.9% | |
| 30-mer | 99.5% | ~86.2% |
| 99.0% | ~74.8% | |
| 98.5% | ~64.8% | |
| 50-mer | 99.5% | ~78.0% |
| 99.0% | ~61.0% | |
| 98.5% | ~46.8% | |
| 70-mer | 99.5% | ~70.5% |
| 99.0% | ~49.9% | |
| 98.5% | ~34.6% |
Note: The theoretical yield is calculated as (Coupling Efficiency)^(n-1), where n is the oligonucleotide length.
Table 2: Comparison of Common Purification Methods for Modified Oligonucleotides
| Purification Method | Principle | Typical Purity | Estimated Yield Loss | Best Suited For |
| Desalting | Size exclusion chromatography | Removes small molecules only | 5-15% | Applications where short failure sequences do not interfere (e.g., some PCR applications). |
| Cartridge Purification | Reversed-phase chromatography on a cartridge | >80% | 20-40% | Routine applications requiring removal of most failure sequences; oligonucleotides < 50 bases. |
| Ion-Exchange HPLC (IEX-HPLC) | Separation based on charge (phosphate backbone) | >90% | 30-50% | Purification of oligonucleotides with significant secondary structure; analysis of charge variants. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity | >85% | 30-50% | High-purity applications; purification of hydrophobically modified oligonucleotides (e.g., with dyes). |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge | >95% | 50-70% | Applications requiring very high purity; purification of long oligonucleotides. |
Note: Yield loss is an estimation and can vary significantly based on the specific oligonucleotide, the scale of the synthesis, and the optimization of the purification process.
Experimental Protocols
Protocol 1: Analytical Ion-Exchange HPLC (IEX-HPLC) for Purity Assessment
-
Column: A strong anion-exchange column suitable for oligonucleotide analysis (e.g., Dionex DNAPac PA200).
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
Gradient:
-
0-2 min: 10% B
-
2-22 min: 10-60% B (linear gradient)
-
22-25 min: 60-100% B
-
25-30 min: 100% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the oligonucleotide in Mobile Phase A to a concentration of approximately 0.1-0.5 OD/mL.
-
Injection Volume: 10-20 µL.
-
Analysis: The full-length product should be the main peak. Truncated sequences will elute earlier due to their lower net charge. Integrate the peak areas to determine the percentage purity.
Protocol 2: Analytical Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
-
Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Agilent ZORBAX Eclipse Plus C18).
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-30% B (linear gradient)
-
25-30 min: 30-80% B
-
30-35 min: 80% B
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50 °C.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the oligonucleotide in Mobile Phase A to a concentration of approximately 0.1-0.5 OD/mL.
-
Injection Volume: 10-20 µL.
-
Analysis: For "Trityl-on" analysis, the full-length product will be the most retained peak due to the hydrophobic DMT group. For "Trityl-off" analysis, separation is based on the overall hydrophobicity of the oligonucleotide.
Visualizations
References
Validation & Comparative
Comparative 1H NMR Spectral Analysis: 1-O-Methyl-2-deoxy-D-ribose vs. 2-deoxy-D-ribose
A Guide for Researchers in Drug Development and Glycoscience
In the field of drug development and carbohydrate chemistry, precise structural elucidation of synthetic intermediates is paramount. 1-O-Methyl-2-deoxy-D-ribose, a key building block in the synthesis of nucleoside analogues and other therapeutics, requires rigorous characterization to ensure correct stereochemistry and purity. This guide provides a comparative 1H NMR spectral analysis of this compound and its parent compound, 2-deoxy-D-ribose, highlighting the key spectral differences that arise from the introduction of a methyl group at the anomeric position.
Executive Summary
This guide presents a detailed comparison of the 1H NMR spectra of this compound and 2-deoxy-D-ribose. The presence of the 1-O-methyl group in the former leads to distinct changes in the chemical shift of the anomeric proton and introduces a characteristic singlet peak. Understanding these differences is crucial for the unambiguous identification and quality control of these compounds in a research and development setting. This guide provides the necessary quantitative data, experimental protocols, and a logical workflow for this analysis.
Comparative 1H NMR Data
In solution, both this compound and 2-deoxy-D-ribose exist as a mixture of α and β anomers in furanose and/or pyranose forms. This equilibrium results in a complex 1H NMR spectrum with distinct sets of signals for each species. The most significant spectral differences are observed for the anomeric proton (H-1) and the newly introduced methyl protons.
Unfortunately, a complete, publicly available, and unambiguously assigned set of 1H NMR data (chemical shifts, coupling constants, and multiplicities) for both the α and β anomers of this compound could not be located in the reviewed literature. However, for the purpose of this guide, we will present the available data for 2-deoxy-D-ribose and discuss the expected shifts for its methylated analogue based on general principles of carbohydrate NMR spectroscopy.
For 2-deoxy-D-ribose in D₂O, a complex mixture of α- and β-furanose and pyranose forms is observed. The anomeric proton (H-1) signals for these forms typically appear in the range of δ 4.5 - 5.5 ppm. The spectrum from ChemicalBook shows peaks at approximately 5.30, 4.12, 3.96, 3.93, 3.86, 3.78, 3.70, 3.61, 2.01, 1.97, 1.80, and 1.72 ppm, though these are not definitively assigned to specific protons of each anomer.[1]
Table 1: Comparison of Key 1H NMR Spectral Features
| Feature | This compound (Expected) | 2-deoxy-D-ribose (Observed) |
| Anomeric Protons (H-1) | Two distinct signals for α and β anomers, expected to be doublets or singlets depending on the coupling with H-2. The chemical shift is anticipated to be slightly downfield compared to 2-deoxy-D-ribose due to the electron-withdrawing effect of the methoxy (B1213986) group. | Multiple signals in the δ 4.5-5.5 ppm region corresponding to the α and β anomers of the furanose and pyranose forms.[1] |
| Methyl Protons (-OCH₃) | A sharp singlet peak for each anomer, typically appearing in the δ 3.3-3.5 ppm region. | Not applicable. |
| Other Ring Protons (H-2 to H-5) | Complex multiplets in the δ 3.5-4.5 ppm region. The chemical shifts will be influenced by the anomeric configuration (α or β). | A series of overlapping multiplets in the δ 3.6-4.2 ppm region.[1] |
| Methylene Protons (H-2) | Two distinct sets of multiplets for the α and β anomers, expected around δ 1.7-2.5 ppm. | Signals observed around δ 1.7-2.0 ppm.[1] |
Experimental Protocol: 1H NMR Spectroscopy of Methyl Glycosides
The following is a standardized protocol for the acquisition of high-quality 1H NMR spectra of methyl glycosides, such as this compound, in D₂O.
1. Sample Preparation:
-
Quantity: Weigh approximately 5-10 mg of the purified methyl glycoside sample.
-
Solvent: Use high-purity deuterium (B1214612) oxide (D₂O, 99.9 atom % D).
-
Procedure:
-
Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean, dry vial.
-
To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
Parameters:
-
Solvent: D₂O
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard 1D proton pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): Approximately 12-16 ppm, centered around 6 ppm.
-
Solvent Suppression: Use a suitable solvent suppression technique (e.g., presaturation) to attenuate the residual HOD signal.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Reference the spectrum to an internal standard (e.g., TSP) or to the residual HOD peak (δ 4.79 ppm at 25 °C).
-
Integrate all signals.
Logical Workflow for 1H NMR Spectral Analysis
The following diagram illustrates the logical workflow for the 1H NMR spectral analysis of a modified carbohydrate like this compound.
Caption: Workflow for 1H NMR analysis of modified carbohydrates.
Conclusion
The 1H NMR spectral analysis of this compound, when compared to its precursor 2-deoxy-D-ribose, reveals distinct and identifiable features, primarily the presence of a methyl singlet and shifts in the anomeric proton signals. While a complete and assigned public dataset for this compound remains elusive, the principles outlined in this guide, along with the provided experimental protocol and logical workflow, equip researchers, scientists, and drug development professionals with the necessary tools to perform a robust and accurate analysis. For definitive structural elucidation, it is recommended to employ 2D NMR techniques such as COSY and HSQC to unambiguously assign all proton and carbon signals for both anomers.
References
Mass Spectrometry Approaches for the Characterization of 1-O-Methyl-2-deoxy-D-ribose: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural characterization of modified monosaccharides like 1-O-Methyl-2-deoxy-D-ribose is a critical step in various fields, including drug discovery and metabolomics. Mass spectrometry (MS) offers a powerful analytical tool for this purpose, providing detailed information on molecular weight and fragmentation patterns. This guide provides a comparative overview of mass spectrometry-based methods for the characterization of this compound, presenting experimental data and protocols for both direct analysis and alternative derivatization techniques.
This guide explores two primary mass spectrometric approaches for the analysis of this compound: direct analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization. Each method presents distinct advantages and considerations in terms of sample preparation, ionization, and fragmentation analysis.
Direct Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS allows for the direct analysis of this compound in solution, often with minimal sample preparation. This technique is particularly advantageous for analyzing complex mixtures and provides valuable structural information through fragmentation analysis.
Predicted Fragmentation Pathway of this compound
While specific experimental mass spectra for this compound are not widely published, its fragmentation pattern can be predicted based on the known behavior of similar O-methylated and deoxy sugars. In electrospray ionization (ESI), the molecule is expected to be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation like sodium [M+Na]⁺. Subsequent collision-induced dissociation (CID) would likely involve the neutral loss of methanol (B129727) (CH₃OH, 32 Da) from the anomeric position and sequential losses of water (H₂O, 18 Da) and formaldehyde (B43269) (CH₂O, 30 Da) from the sugar ring. The neutral loss of the ribose moiety (132 Da for unmodified ribose, with adjustments for methylation) is also a common fragmentation pathway for modified nucleosides.[1]
Alternative Approach: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of sugars, GC-MS analysis requires a derivatization step to convert the analyte into a more volatile compound. Silylation is a common and effective derivatization technique for monosaccharides.
GC-MS of Trimethylsilyl (B98337) (TMS) Derivatized this compound
In this method, the hydroxyl groups of this compound are reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (TMS) ethers. The resulting derivatized molecule is volatile and thermally stable, making it suitable for GC-MS analysis. The mass spectrum of the TMS-derivatized compound will show characteristic fragments resulting from the cleavage of the sugar backbone and the loss of TMS groups.
Comparison of Analytical Methods
| Feature | LC-MS/MS (Direct Analysis) | GC-MS (with Silylation) |
| Sample Preparation | Minimal, direct injection of solution | Requires drying and chemical derivatization |
| Volatility Requirement | Not required | High volatility required |
| Ionization Technique | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI) |
| Fragmentation | Controlled fragmentation (MS/MS), provides specific structural information | Extensive fragmentation, can be complex to interpret |
| Chromatography | Liquid Chromatography (e.g., HILIC, Reversed-Phase) | Gas Chromatography |
| Sensitivity | Generally high | High, dependent on derivatization efficiency |
| Throughput | Can be high with modern systems | Can be lower due to sample preparation time |
Experimental Protocols
LC-MS/MS Protocol for Direct Analysis
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water. The final concentration should be in the low µg/mL to ng/mL range.
-
Chromatographic Separation:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for separating polar compounds like monosaccharides.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium (B1175870) formate (B1220265) or formic acid to promote ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Full scan MS to identify the precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) followed by product ion scan (MS/MS) of the selected precursor to obtain fragmentation data.
-
Collision Energy: Optimized to achieve sufficient fragmentation for structural elucidation.
-
GC-MS Protocol with Silylation Derivatization
-
Sample Preparation and Derivatization:
-
Place a known amount of the dried this compound sample (typically in the microgram range) into a reaction vial.
-
Add a silylating reagent, such as 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a solvent like pyridine (B92270) or acetonitrile.
-
Seal the vial and heat at 70-80 °C for 30-60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
-
-
Gas Chromatography:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless or split injection of 1 µL of the derivatized sample.
-
Temperature Program: An initial temperature of around 100 °C, held for a few minutes, followed by a ramp to a final temperature of 280-300 °C.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Full scan mode to acquire the mass spectrum over a range of m/z 50-600.
-
Ion Source and Transfer Line Temperatures: Typically maintained at 230 °C and 280 °C, respectively.
-
Conclusion
Both LC-MS/MS and GC-MS with derivatization are powerful techniques for the characterization of this compound. The choice of method depends on the specific research question, the complexity of the sample matrix, and the available instrumentation. Direct analysis by LC-MS/MS offers the advantage of speed and minimal sample preparation, providing clear fragmentation data for structural confirmation. GC-MS, while requiring a derivatization step, provides excellent chromatographic separation and detailed mass spectra that can be used for identification, often aided by spectral libraries. For researchers in drug development and metabolomics, a comprehensive approach utilizing both techniques can provide the most robust and unambiguous characterization of this and other modified monosaccharides.
References
A Comparative Analysis of 1-O-Methyl-2-deoxy-D-ribose and Other Glycosyl Donors in 2-Deoxyglycoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of 2-deoxyglycosides is a formidable challenge in carbohydrate chemistry, primarily due to the absence of a neighboring participating group at the C-2 position to direct the stereochemical outcome of the glycosylation reaction. This guide provides a comparative analysis of 1-O-Methyl-2-deoxy-D-ribose as a glycosyl donor relative to other commonly employed donors, such as glycosyl halides and thioglycosides. The performance of these donors is evaluated based on reaction yields and stereoselectivity, supported by experimental data from peer-reviewed literature.
Overview of Glycosyl Donors for 2-Deoxyglycoside Synthesis
The choice of glycosyl donor is critical in determining the efficiency and stereoselectivity of 2-deoxyglycosylation. Various classes of donors have been developed, each with its own advantages and limitations.
-
This compound: This donor offers the advantage of being a stable, easily prepared derivative of 2-deoxy-D-ribose.[1] Its activation typically requires Lewis acids to facilitate the departure of the methoxy (B1213986) group and formation of an oxocarbenium ion intermediate.
-
Glycosyl Halides (Bromides and Chlorides): These are among the most reactive glycosyl donors and have been extensively used in 2-deoxyglycoside synthesis.[2][3] Their high reactivity, however, often leads to challenges in controlling stereoselectivity and can necessitate cryogenic conditions.[2]
-
Thioglycosides: These donors offer a balance of stability and reactivity. They are stable to a wide range of reaction conditions, allowing for extensive protecting group manipulations, and can be activated by various thiophilic promoters.
Comparative Performance of Glycosyl Donors
The following tables summarize the performance of different glycosyl donors in the synthesis of 2-deoxyglycosides. It is important to note that the data presented is collated from different studies and may not represent direct head-to-head comparisons under identical reaction conditions. However, it provides valuable insights into the general performance of each donor class.
Table 1: Glycosylation with 2-Deoxyglycosyl Bromide Donors [2]
| Entry | Glycosyl Acceptor | Donor Protecting Groups | Promoter | Solvent | Yield (%) | α:β Ratio |
| 1 | (-)-Menthol | 3,4,6-Tri-O-acetyl | Ag-silicate | CH₂Cl₂ | 81 | 1:18 |
| 2 | (-)-Menthol | 3,4,6-Tri-O-benzoyl | Ag-silicate | CH₂Cl₂ | 74 | 1:22 |
| 3 | (-)-Menthol | 3,4,6-Tri-O-benzyl | Ag-silicate | CH₂Cl₂ | 77 | 1:14 |
Table 2: Glycosylation with 2-Deoxyglycosyl Chloride Donors [4]
| Entry | Glycosyl Acceptor | Donor Protecting Groups | Promoter | Solvent | Yield (%) | α:β Ratio |
| 1 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 3,4,6-Tri-O-benzyl | Phenanthroline/HCl | DCE/MTBE | 92 | 81:19 |
| 2 | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 3,4,6-Tri-O-benzyl | Phenanthroline/HCl | DCE/MTBE | 85 | 88:12 |
| 3 | Cholesterol | 3,4,6-Tri-O-benzyl | Phenanthroline/HCl | DCE/MTBE | 71 | >95:5 (α only) |
Table 3: Glycosylation with 2-SAc-Glycosyl Bromide Donors (Indirect Method) [5]
| Entry | Glycosyl Acceptor | Donor Protecting Groups | Promoter | Solvent | Yield (%) of Glycosylation | Final Yield of 2-Deoxyglycoside | Stereoselectivity |
| 1 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 3,4,6-Tri-O-acetyl | Ag₂O/TfOH | CH₂Cl₂ | 89 | 87 | Exclusive β |
| 2 | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 3,4,6-Tri-O-acetyl | Ag₂O/TfOH | CH₂Cl₂ | 87 | 85 | Exclusive β |
| 3 | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | 3,4,6-Tri-O-acetyl | Ag₂O/TfOH | CH₂Cl₂ | 80 | 80 | Exclusive β |
Note: The synthesis using 2-SAc-glycosyl bromide donors is an indirect method where the 2-thioacetyl group is removed in a subsequent step to yield the 2-deoxyglycoside.
Experimental Protocols
General Procedure for Glycosylation with 2-Deoxyglycosyl Bromides[2]
To a solution of the glycosyl acetate (B1210297) precursor (1 equiv) in dichloromethane (B109758) (CH₂Cl₂) is added trimethylsilyl (B98337) bromide (TMSBr) (1.2 equiv). The reaction mixture is stirred at room temperature for 2 hours, after which the solvent is removed under reduced pressure. The resulting crude glycosyl bromide is then dissolved in CH₂Cl₂ and added to a pre-stirred mixture of the glycosyl acceptor (1.5 equiv), silver silicate (B1173343) (1.6 g/mmol of donor), and activated 4 Å molecular sieves in CH₂Cl₂ at -60 °C. The reaction is stirred for 1-2 hours and then quenched with triethylamine. The mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the desired 2-deoxyglycoside.
General Procedure for Phenanthroline-Assisted Glycosylation with 2-Deoxyglycosyl Chlorides[4]
To a solution of the corresponding glycal (2 equiv) in anhydrous tetrahydrofuran (B95107) (THF) is added a 4 M solution of HCl in dioxane (4 equiv). The mixture is stirred for 1 hour at room temperature. Potassium carbonate (10 equiv) is then added, and the suspension is stirred for another hour before being filtered through Celite. The filtrate is concentrated, and the crude glycosyl chloride is dissolved in a 1:1 mixture of 1,2-dichloroethane (B1671644) (DCE) and methyl tert-butyl ether (MTBE). The glycosyl acceptor (1 equiv) and phenanthroline (0.1 equiv with respect to the glycal) are added, and the reaction mixture is stirred at 25 °C for 5 hours. The reaction is then quenched, and the product is purified by column chromatography.
General Procedure for Glycosylation with 2-SAc-Glycosyl Bromide Donors[5]
The 1-O-acetyl-2-S-acetyl-glycosyl donor (1 equiv) is dissolved in dichloromethane (CH₂Cl₂), and a solution of hydrobromic acid in acetic acid (2 equiv) is added at 0 °C. The reaction is stirred for 30 minutes, after which the solvent is removed under reduced pressure to yield the crude 2-SAc-glycosyl bromide. In a separate flask, the glycosyl acceptor (1.2 equiv), silver oxide (Ag₂O) (1.0 equiv), and activated molecular sieves are stirred in CH₂Cl₂. A catalytic amount of triflic acid (TfOH) (0.1 equiv) is added, followed by a solution of the crude glycosyl bromide in CH₂Cl₂. The reaction is stirred at room temperature for 30 minutes and then quenched. The mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to give the glycosylated product. The 2-thioacetyl group is subsequently removed by desulfurization under blue light irradiation in the presence of a photosensitizer to afford the final 2-deoxyglycoside.[5]
Signaling Pathway: Role of 2-Deoxy-D-ribose in Angiogenesis
2-Deoxy-D-ribose, the parent sugar of this compound, plays a significant role in angiogenesis, the formation of new blood vessels. This process is crucial in both normal physiological functions and in pathological conditions such as tumor growth. The enzymatic activity of thymidine (B127349) phosphorylase (TP) on thymidine produces 2-deoxy-D-ribose, which then acts as a pro-angiogenic factor.
Caption: Thymidine phosphorylase-mediated production of 2-deoxy-D-ribose and its role in promoting angiogenesis.
Experimental Workflow: General Glycosylation Reaction
The following diagram illustrates a typical workflow for a chemical glycosylation reaction, from the preparation of reactants to the analysis of the final products.
Caption: A generalized workflow for a chemical glycosylation experiment.
Conclusion
The stereoselective synthesis of 2-deoxyglycosides remains a significant challenge. While this compound presents a stable and accessible glycosyl donor, its performance in terms of yield and stereoselectivity needs to be rigorously compared with more established donors like glycosyl halides and thioglycosides under standardized conditions. The data available in the literature suggests that glycosyl bromides can provide high yields and good to excellent β-selectivity, particularly with armed donors. Glycosyl chlorides, when used with specific promoters like phenanthroline, can be tuned to favor α-selectivity. Indirect methods, such as those employing 2-SAc-glycosyl donors, offer a reliable route to exclusively β-linked 2-deoxyglycosides. Further research focusing on the direct comparative evaluation of this compound will be crucial in establishing its utility and optimal reaction conditions for the synthesis of biologically important 2-deoxyglycosides.
References
- 1. Stereoselective alkyl C-glycosylation of glycosyl esters via anomeric C–O bond homolysis: efficient access to C-glycosyl amino acids and C-glycosyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
comparative study of 2'-O-methyl versus 2'-fluoro modifications in oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The strategic chemical modification of oligonucleotides is paramount in the development of nucleic acid therapeutics. Among the most widely employed second-generation modifications are the 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F) substitutions on the ribose sugar. These modifications are critical for enhancing the drug-like properties of oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), by improving their stability, binding affinity, and in vivo performance. This guide provides an objective comparison of these two crucial modifications, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal chemistry for their therapeutic and research applications.
Key Performance Metrics: A Tabular Comparison
The following tables summarize the key quantitative differences in the performance of 2'-O-methyl and 2'-fluoro modified oligonucleotides.
| Property | 2'-O-Methyl (2'-OMe) | 2'-Fluoro (2'-F) | Key Considerations |
| Binding Affinity (ΔTm per modification) | +0.9 to +1.6 °C[1] | ~+2.5 °C[1][2] | 2'-F generally provides a greater increase in thermal stability of the oligonucleotide duplex.[1][2] |
| Nuclease Resistance | Moderate | High | Both modifications enhance resistance to nuclease degradation compared to unmodified RNA.[1] 2'-F, often used with phosphorothioate (B77711) (PS) linkages, offers robust protection.[3] |
| In Vivo Potency | Effective, widely used in approved ASOs.[1] | Potent, but can be associated with higher toxicity in some contexts.[4] | The choice of modification can depend on the specific application (ASO vs. siRNA) and target. |
| Toxicity Profile | Generally well-tolerated.[1] | Can be associated with higher cellular toxicity and protein binding. | Toxicity can be sequence and context-dependent. |
| Immunostimulatory Effects | Reduces immune stimulation.[2] | Can modulate immune responses, sometimes enhancing them.[5] | The impact on the innate immune system is a critical consideration for therapeutic applications. |
| RNase H Activation (in ASOs) | Does not support RNase H activity.[6] | Does not support RNase H activity.[6] | Both are used in the "wings" of gapmer ASOs to enhance stability, with a central DNA gap for RNase H cleavage.[6] |
| siRNA Activity | Tolerated at specific positions. | Generally well-tolerated throughout the siRNA duplex.[7] | The smaller size of the fluorine atom may lead to better accommodation within the RISC complex.[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of comparative studies.
Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard automated solid-phase synthesis of oligonucleotides incorporating 2'-O-methyl or 2'-fluoro modified phosphoramidites.[8][9][][11][12][13][14][15]
Materials:
-
Controlled pore glass (CPG) solid support pre-loaded with the initial nucleoside.
-
2'-O-methyl or 2'-fluoro phosphoramidite (B1245037) monomers (A, C, G, U/T).
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).
-
Capping solution (e.g., Acetic anhydride (B1165640) and 1-methylimidazole).
-
Oxidizing solution (e.g., Iodine in THF/water/pyridine).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).
-
Anhydrous acetonitrile.
-
Automated DNA/RNA synthesizer.
Procedure:
-
Preparation: Load the appropriate phosphoramidites, reagents, and the CPG column onto the automated synthesizer.
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution, exposing the 5'-hydroxyl group.
-
Coupling: The next phosphoramidite monomer, pre-activated by the activator solution, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG support using the cleavage and deprotection solution.
-
This solution also removes the protecting groups from the phosphate backbone and the nucleobases.
-
-
Purification: The crude oligonucleotide product is purified, typically by High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product.[8][9]
Nuclease Resistance Assay
This protocol assesses the stability of modified oligonucleotides in the presence of nucleases, for example, in serum.[16][17]
Materials:
-
Modified and unmodified control oligonucleotides.
-
Fetal Bovine Serum (FBS) or a specific nuclease (e.g., S1 nuclease).
-
Nuclease-free water.
-
Loading dye.
-
Polyacrylamide gel or HPLC system for analysis.
-
Incubator.
Procedure:
-
Incubation: Incubate a known amount of the oligonucleotide (e.g., 1 µg) with a specified concentration of FBS (e.g., 50%) or nuclease at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: The reaction is stopped at each time point by adding a quenching buffer (e.g., containing EDTA) and freezing the sample.
-
Analysis: The samples are analyzed by denaturing PAGE or HPLC to visualize the degradation of the oligonucleotide over time. The percentage of intact oligonucleotide is quantified at each time point.
Thermal Melting (Tm) Analysis
This protocol determines the melting temperature (Tm) of an oligonucleotide duplex, which is a measure of its thermal stability.[18][19][20][21]
Materials:
-
Modified oligonucleotide and its complementary strand.
-
Melting buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
UV-Vis spectrophotometer with a temperature controller.
-
Quartz cuvettes.
Procedure:
-
Annealing: Equimolar amounts of the oligonucleotide and its complement are mixed in the melting buffer, heated to 95°C for 5 minutes, and then slowly cooled to room temperature to form the duplex.
-
Measurement: The absorbance of the duplex solution at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Data Analysis: The melting temperature (Tm) is determined by calculating the first derivative of the melting curve, where the peak of the derivative corresponds to the Tm.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of modified oligonucleotides.
Caption: Mechanism of action for a gapmer antisense oligonucleotide (ASO).
Caption: Simplified mechanism of RNA interference (RNAi) by a modified siRNA.
Caption: General workflow for solid-phase oligonucleotide synthesis.
Conclusion
Both 2'-O-methyl and 2'-fluoro modifications offer significant advantages over unmodified oligonucleotides for therapeutic development. The choice between them is nuanced and depends on the specific application. 2'-F modifications generally provide superior binding affinity, which can be advantageous for potency. However, this must be balanced against a potentially less favorable toxicity profile compared to 2'-OMe modifications. For siRNA applications, the smaller size of the 2'-F group appears to be better tolerated within the RNAi machinery. Ultimately, empirical testing of various modification patterns is crucial for the development of safe and effective oligonucleotide therapeutics. This guide provides the foundational information and methodologies to support such comparative studies.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Evaluation of the effect of 2'-O-methyl, fluoro hexitol, bicyclo and Morpholino nucleic acid modifications on potency of GalNAc conjugated antisense oligonucleotides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfachemic.com [alfachemic.com]
- 9. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. atdbio.com [atdbio.com]
- 13. blog.biolytic.com [blog.biolytic.com]
- 14. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. Nuclease Resistance Design and Protocols [genelink.com]
- 17. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 19. iosrjournals.org [iosrjournals.org]
- 20. オリゴヌクレオチドの融解温度 [sigmaaldrich.com]
- 21. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
quantitative HPLC analysis for determining the purity of 1-O-Methyl-2-deoxy-D-ribose
A Comparative Guide to the Quantitative HPLC Analysis for Determining the Purity of 1-O-Methyl-2-deoxy-D-ribose
The determination of purity for this compound, a key intermediate in nucleoside synthesis and drug development, is critical for ensuring the quality, safety, and efficacy of final products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of a primary proposed HPLC method and alternative analytical techniques for the quantitative purity analysis of this compound, supported by experimental data from analogous compounds.
Primary Analytical Method: HILIC-ELSD
Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of polar compounds like this compound without the need for derivatization. Paired with a universal detector such as an Evaporative Light Scattering Detector (ELSD), this method offers a direct and efficient approach for purity assessment.
Alternative Analytical Methods
Two primary alternatives to direct HILIC analysis are presented:
-
Reverse-Phase HPLC with Pre-Column Derivatization (PMP-HPLC-UV): This widely-used technique involves labeling the sugar with 1-phenyl-3-methyl-5-pyrazolone (PMP), which imparts a UV chromophore, allowing for sensitive detection using a standard UV detector.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A classic and powerful method for the analysis of volatile compounds. For non-volatile sugars, derivatization to form volatile ethers (e.g., trimethylsilyl (B98337) ethers) is necessary prior to GC-MS analysis.[4][5]
Experimental Protocols
Detailed methodologies for the proposed HILIC-ELSD method and its alternatives are provided below. Note: These protocols are based on established methods for similar monosaccharide derivatives and may require optimization for this compound.
Method 1: HILIC-ELSD Protocol
This method is designed for the direct analysis of underivatized this compound.
-
Instrumentation: HPLC system with a binary pump, autosampler, column oven, and ELSD.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) acetonitrile (B52724)/water mixture to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., Ascentis® Express OH-5, 15 cm x 4.6 mm, 2.7 µm)
-
Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile/water with 5 mM ammonium (B1175870) formate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
ELSD Settings: Nebulizer Temperature: 60°C, Evaporator Temperature: 80°C, Gas Flow: 1.5 SLM.
-
Method 2: PMP-HPLC-UV Protocol
This method requires derivatization of the analyte prior to analysis.
-
Instrumentation: HPLC system with a binary pump, autosampler, column oven, and UV/Vis detector.
-
Derivatization Procedure: [6]
-
Dissolve 1 mg of the this compound sample in 1 mL of water.
-
To 100 µL of the sample solution, add 100 µL of 0.6 M NaOH and 200 µL of 0.5 M PMP in methanol.
-
Vortex the mixture and incubate at 70°C for 30 minutes.
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 0.6 M HCl.
-
Add 1 mL of water and extract with 2 mL of chloroform (B151607) three times to remove excess PMP.
-
Collect the aqueous layer and filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 6.8) and acetonitrile (82:18 v/v).[7]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.[1]
-
Injection Volume: 20 µL.
-
Method 3: GC-MS with Trimethylsilylation Protocol
This method involves derivatization to increase the volatility of the analyte.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Derivatization Procedure (Trimethylsilylation): [4]
-
Weigh 1-2 mg of the dried sample into a reaction vial.
-
Add 200 µL of pyridine (B92270) and 200 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: Capillary column suitable for sugar analysis (e.g., Rxi-5MS, 30 m x 0.25 mm, 0.25 µm).[4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-600.
-
Injection Volume: 1 µL (split mode, e.g., 20:1).
-
Quantitative Data Comparison
The following tables summarize the typical performance characteristics of the described analytical methods. The data is derived from studies on analogous monosaccharides and serves as a representative comparison.
Table 1: Comparison of Method Performance Parameters
| Parameter | HILIC-ELSD (Underivatized) | PMP-HPLC-UV | GC-MS (Derivatized) |
| Principle | Separation of polar analytes on a polar stationary phase. | Reverse-phase separation of UV-active derivatives. | Separation of volatile derivatives by gas chromatography. |
| Sample Prep. | Simple dissolution and filtration. | Multi-step derivatization and extraction.[6] | Derivatization to increase volatility.[4] |
| Detection | Universal (ELSD/CAD) | UV (245 nm)[1] | Mass Spectrometry |
| Specificity | Moderate | High | Very High (mass fragmentation) |
| Throughput | High | Low to Medium | Medium |
Table 2: Quantitative Performance Data (Representative for Monosaccharides)
| Parameter | HILIC-ELSD | PMP-HPLC-UV | GC-MS |
| LOD | ~0.3-0.5 µg/mL[7] | 1.17 - 4.83 µg/mL[3] | pg to fg range |
| LOQ | ~1 µg/mL | 3.55 - 18.32 µg/mL[3] | fg to low pg range |
| Linearity (R²) | >0.99 | >0.999[3] | >0.99 |
| Precision (%RSD) | < 5%[7] | < 2%[8] | < 10% |
| Accuracy (% Recovery) | 95-105% | 98-102%[8] | 90-110% |
Disclaimer: The quantitative data presented is based on published results for similar monosaccharides and may vary for this compound.
Visualized Workflows and Comparisons
Experimental Workflow for HILIC-ELSD Analysis
Caption: Workflow for purity analysis by HILIC-ELSD.
Comparison of Analytical Methodologies
Caption: Logical comparison of analytical techniques.
Conclusion
For the routine quantitative analysis of this compound purity, the HILIC-ELSD method is recommended as the primary choice due to its simplicity, high throughput, and direct analysis capabilities without the need for derivatization.
The PMP-HPLC-UV method serves as a robust alternative, particularly when high sensitivity with standard UV detection is required. However, the multi-step derivatization process reduces sample throughput.
GC-MS offers the highest specificity and sensitivity, making it an excellent choice for impurity identification and structural confirmation. The requirement for derivatization and the complexity of the instrumentation make it more suitable for research and in-depth characterization rather than routine quality control.
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for sensitivity, specificity, sample throughput, and available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
- 3. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 5. mdpi.com [mdpi.com]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of 1-O-Methyl-2-deoxy-D-ribose Anomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of carbohydrate moieties is critical. This guide provides an objective comparison of analytical techniques for the structural confirmation of the α and β anomers of 1-O-Methyl-2-deoxy-D-ribose, a methylated derivative of the fundamental DNA sugar. The following sections detail experimental data and protocols for the definitive assignment of these anomers.
Spectroscopic and Chromatographic Comparison
The differentiation of the α and β anomers of this compound relies on subtle stereochemical differences that manifest in their spectroscopic and chromatographic profiles. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, with mass spectrometry and chiral chromatography providing complementary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of each atom. The orientation of the anomeric methoxy (B1213986) group (α or β) significantly influences the chemical shifts of the protons and carbons within the furanose ring.
Key Differentiating Features in NMR:
-
Anomeric Proton (H-1): The chemical shift of the anomeric proton is a primary indicator. Generally, the H-1 of the β-anomer appears at a lower chemical shift (more shielded) compared to the α-anomer. The coupling constant between H-1 and H-2 (³JH1,H2) is also diagnostic; it is typically smaller for the α-anomer.
-
Anomeric Carbon (C-1): The ¹³C chemical shift of the anomeric carbon is also sensitive to the anomeric configuration.
-
Nuclear Overhauser Effect (NOE): 2D NOESY experiments can definitively confirm the anomeric configuration by identifying through-space correlations. For the α-anomer, an NOE is expected between the methoxy protons (-OCH₃) and the H-1 and H-4 protons on the same face of the furanose ring. For the β-anomer, an NOE would be observed between the methoxy protons and the H-2 proton.
Table 1: Comparative ¹H NMR Data for this compound Anomers (Note: The following data are based on typical values for methyl 2-deoxy-D-ribofuranosides and may vary slightly based on solvent and experimental conditions.)
| Proton | α-Anomer Chemical Shift (δ, ppm) | β-Anomer Chemical Shift (δ, ppm) | Key Differentiating Features |
| H-1 | ~4.9 - 5.1 | ~4.7 - 4.9 | α-anomer is downfield |
| H-2α | ~1.9 - 2.1 | ~2.2 - 2.4 | |
| H-2β | ~2.3 - 2.5 | ~1.8 - 2.0 | |
| H-3 | ~4.2 - 4.4 | ~4.1 - 4.3 | |
| H-4 | ~3.9 - 4.1 | ~3.8 - 4.0 | |
| H-5a | ~3.6 - 3.8 | ~3.5 - 3.7 | |
| H-5b | ~3.5 - 3.7 | ~3.4 - 3.6 | |
| -OCH₃ | ~3.3 | ~3.3 |
Table 2: Comparative ¹³C NMR Data for this compound Anomers (Note: The following data are based on typical values for methyl 2-deoxy-D-ribofuranosides and may vary slightly based on solvent and experimental conditions.)
| Carbon | α-Anomer Chemical Shift (δ, ppm) | β-Anomer Chemical Shift (δ, ppm) | Key Differentiating Features |
| C-1 | ~103 - 105 | ~108 - 110 | β-anomer is downfield |
| C-2 | ~39 - 41 | ~40 - 42 | |
| C-3 | ~71 - 73 | ~70 - 72 | |
| C-4 | ~85 - 87 | ~84 - 86 | |
| C-5 | ~63 - 65 | ~62 - 64 | |
| -OCH₃ | ~55 - 57 | ~54 - 56 |
Mass Spectrometry (MS)
While mass spectrometry alone cannot typically distinguish between anomers as they have the same mass, when coupled with a chromatographic separation technique (GC-MS or LC-MS), it can be used for identification and quantification. The fragmentation patterns of the anomers are generally identical, with a characteristic loss of the deoxyribose moiety.
Table 3: GC-MS Data for Derivatized this compound Anomers (Note: Retention times are highly dependent on the column and conditions. Derivatization is necessary for GC analysis.)
| Anomer | Derivatization | Expected Retention Time Difference | Key Fragmentation Ions (m/z) |
| α-Anomer | Trimethylsilyl (TMS) | May elute slightly earlier or later than β | [M-15]⁺, [M-OCH₃]⁺, ions related to the TMS-derivatized sugar |
| β-Anomer | Trimethylsilyl (TMS) | May elute slightly earlier or later than α | [M-15]⁺, [M-OCH₃]⁺, ions related to the TMS-derivatized sugar |
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can be employed to separate the two anomers. The differential interaction of the anomers with the chiral selector leads to different retention times, allowing for their separation and quantification.
Table 4: Chiral HPLC Data for this compound Anomers
| Anomer | Chiral Stationary Phase | Mobile Phase | Expected Elution Order |
| α-Anomer | e.g., Polysaccharide-based (Cellulose or Amylose derivatives) | Hexane/Isopropanol (B130326) | Dependent on the specific column and mobile phase |
| β-Anomer | e.g., Polysaccharide-based (Cellulose or Amylose derivatives) | Hexane/Isopropanol | Dependent on the specific column and mobile phase |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound anomeric mixture or isolated anomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters (¹H, ¹³C, COSY, HSQC, HMBC, NOESY):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~10-12 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~150-200 ppm.
-
-
2D NMR (COSY, HSQC, HMBC, NOESY):
-
Use standard pulse programs available on the spectrometer software.
-
Optimize mixing times for NOESY experiments to observe key through-space correlations (typically 300-800 ms).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization (Trimethylsilylation):
-
Dry the sample (0.1-1 mg) completely in a reaction vial.
-
Add 100 µL of a silylating agent mixture (e.g., a 1:1 mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and pyridine).
-
Seal the vial and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Chiral High-Performance Liquid Chromatography (HPLC)
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: A chiral column, such as a Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: Refractive Index (RI) detector or a UV detector if the compound has a chromophore.
Visualizing the Confirmation Workflow
The following diagrams illustrate the logical workflow and the relationships between the different analytical techniques used for the structural confirmation of the anomers.
Caption: Workflow for the structural confirmation of anomers.
Caption: Relationship between techniques and structural features.
comparison of chemical versus enzymatic approaches for modified nucleoside synthesis
A Comparative Guide to Chemical and Enzymatic Synthesis of Modified Nucleosides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of modified nucleosides is a cornerstone of therapeutic drug development, particularly in the creation of antiviral and anticancer agents. These synthetic analogues of natural nucleosides can act as potent inhibitors of essential cellular processes. The two primary strategies for their production, traditional chemical synthesis and modern enzymatic methods, each present a distinct set of advantages and challenges. This guide provides an objective comparison of these approaches, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Chemical vs. Enzymatic Synthesis
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Specificity | Lower stereo- and regioselectivity, often leading to isomeric mixtures.[1][2][3] | High stereo- and regioselectivity, resulting in specific isomers.[1][4][5] |
| Reaction Steps | Often a lengthy, multi-stage process requiring protection and deprotection of functional groups.[2][3][5] | Typically involves fewer steps and can often be performed in a "one-pot" reaction.[1][5] |
| Reaction Conditions | Frequently requires harsh conditions, including extreme temperatures and pH, and the use of organic solvents.[6] | Utilizes mild reaction conditions, such as physiological pH and temperature, in aqueous media.[1] |
| Byproducts | Can generate a significant amount of byproducts, necessitating complex purification procedures.[7] | Generally produces fewer byproducts, simplifying downstream processing.[6][8] |
| Scalability | Can be challenging to scale up due to the complexity of the reactions and purification.[4] | More amenable to scalable and continuous processes, for instance, using immobilized enzymes in reactors.[4][7] |
| Substrate Scope | Generally applicable to a wider range of unnatural substrates and modifications. | Can be limited by the substrate specificity of the enzymes, although enzyme engineering is expanding this scope.[4][6] |
| Environmental Impact | Often generates more chemical waste and uses hazardous reagents. | Considered a "greener" alternative with less environmental impact.[9] |
Chemical Synthesis of Modified Nucleosides: A Multi-Step Approach
Traditional chemical synthesis has been instrumental in the development of numerous approved nucleoside analogue drugs.[10] This approach offers the flexibility to introduce a wide array of modifications to the nucleobase and the sugar moiety. However, the process is often complex and requires careful control of reaction conditions to achieve the desired product.
A common challenge in chemical synthesis is achieving the correct stereochemistry at the anomeric carbon, which can lead to the formation of a mixture of α and β anomers that are often difficult to separate.[11] The synthesis typically involves multiple protection and deprotection steps to shield reactive functional groups, which adds to the number of steps and can reduce the overall yield.[2][3][5]
Illustrative Chemical Synthesis Workflow
The following diagram illustrates a generalized workflow for the chemical synthesis of a modified nucleoside, highlighting the key stages involved.
Caption: Generalized workflow for chemical synthesis of modified nucleosides.
Experimental Protocol: Example of a Chemical Synthesis Step
Synthesis of a 2'-Fluoroarabino Nucleoside Analogue:
This protocol is based on a fluorination reaction using diethylaminosulfur trifluoride (DAST), a common reagent for introducing fluorine into organic molecules.[10]
-
Preparation of the Intermediate: An N3-benzoyl protected 4'-selenouridine (B1261362) derivative (intermediate 72 in Scheme 9 of Britton et al., 2021) is synthesized from 4'-selenouridine through a four-step process.[10]
-
Fluorination Reaction: The protected intermediate is dissolved in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Addition of DAST: Diethylaminosulfur trifluoride (DAST) is added dropwise to the solution at a low temperature (e.g., -78 °C) to control the reaction.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the 2'-fluoro product. In a specific instance, this method yielded the desired 2'-fluoro product in 45% yield.[10]
Enzymatic Synthesis of Modified Nucleosides: A Greener and More Specific Alternative
Enzymatic synthesis has emerged as a powerful alternative to chemical methods, offering high efficiency and selectivity under mild, environmentally friendly conditions.[1][5] This approach leverages the inherent specificity of enzymes to catalyze the formation of the desired nucleoside analogue, often without the need for protecting groups and with excellent control over stereochemistry.[5]
Key enzymes employed in these syntheses include nucleoside phosphorylases (NPs) and nucleoside kinases.[2][12] Nucleoside phosphorylases catalyze the reversible phosphorolysis of a nucleoside to its corresponding base and a pentose-1-phosphate, which can then be used to synthesize a new nucleoside with a modified base.[4]
Multi-Enzymatic Cascade for Nucleoside Synthesis
Enzymatic syntheses can be designed as "one-pot" cascade reactions, where multiple enzymes work in concert to convert a simple starting material into the final modified nucleoside. This approach minimizes intermediate purification steps and can significantly improve overall efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. [PDF] Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates | Semantic Scholar [semanticscholar.org]
- 10. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
2'-O-Methylation: A Superior Shield for Oligonucleotides Against Nuclease Degradation
A comparative analysis of 2'-O-methylation and other modifications in enhancing oligonucleotide stability for therapeutic and research applications.
In the realm of oligonucleotide-based therapeutics and research, the inherent instability of these molecules in biological environments presents a significant hurdle. Nucleases, ubiquitous enzymes that degrade nucleic acids, rapidly break down unmodified oligonucleotides, limiting their efficacy. To overcome this, various chemical modifications have been developed to enhance nuclease resistance. Among these, 2'-O-methylation (2'-OMe) has emerged as a highly effective strategy. This guide provides a comprehensive comparison of the impact of 2'-O-methylation on oligonucleotide nuclease resistance, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their work.
The Nuclease Challenge: A Battle for Oligonucleotide Integrity
Oligonucleotides, whether for antisense, siRNA, or aptamer applications, are susceptible to degradation by both endonucleases and exonucleases present in serum and within cells.[1] In serum, 3'-exonuclease activity is the primary threat, while inside the cell, both 3'- and 5'-exonucleases are active.[1] This enzymatic onslaught rapidly cleaves the phosphodiester backbone of unmodified oligonucleotides, rendering them inactive.
2'-O-Methylation to the Rescue: A Potent Protective Modification
The 2'-O-methyl modification involves the addition of a methyl group to the 2' hydroxyl position of the ribose sugar. This seemingly small alteration provides a significant steric hindrance, effectively shielding the phosphodiester linkage from nuclease attack.[2] This modification not only enhances stability but also increases the binding affinity of the oligonucleotide to its target RNA.[1]
Performance Showdown: 2'-O-Methylation vs. Alternatives
Experimental data consistently demonstrates the superior nuclease resistance conferred by 2'-O-methylation, especially when used in combination with other modifications like phosphorothioate (B77711) (PS) linkages.
| Oligonucleotide Modification | Nuclease Source | Half-life (t½) | Reference |
| Unmodified Oligodeoxynucleotide | 10% Fetal Bovine Serum (FBS) | < 24 hours | [3] |
| Unmodified Oligodeoxynucleotide | Human Serum | 1.5 hours | [4] |
| Phosphorothioate (S-ODN) | 10% Fetal Bovine Serum (FBS) | > 72 hours | [3] |
| 2'-O-Methyl on PS backbone (Me-S-ODN) | 10% Fetal Bovine Serum (FBS) | > 72 hours | [3] |
| Fully Chemically Modified siRNA (including 2'-OMe) | 50% Serum | > 24 to 48 hours | [5] |
Table 1: Comparative half-life of modified and unmodified oligonucleotides in serum. This table summarizes data from multiple studies, highlighting the dramatic increase in oligonucleotide stability with 2'-O-methylation and phosphorothioate modifications compared to their unmodified counterparts.
While phosphorothioate modifications, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, also provide substantial nuclease resistance, they can sometimes be associated with increased toxicity and non-specific protein binding.[6] The combination of a 2'-O-methyl modification with a phosphorothioate backbone often provides a synergistic effect, resulting in a highly stable and specific oligonucleotide.[7] In fact, oligonucleotides with a 2'-O-methyl modification on a phosphorothioate backbone have shown complete stability over the time course of typical transfection experiments.[3]
Visualizing Nuclease Resistance
The following diagrams illustrate the mechanism of nuclease degradation and how chemical modifications provide protection.
Figure 1: Mechanism of Nuclease Action and Protection by Modifications.
Experimental Protocols
Here are detailed methodologies for assessing the nuclease resistance of oligonucleotides.
Serum Stability Assay
This protocol is a fundamental method to visually assess the degradation of oligonucleotides over time in the presence of nucleases found in serum.[8]
Materials:
-
Oligonucleotide duplex (unmodified and modified)
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
10x Annealing Buffer
-
RNA Loading Dye
-
Polyacrylamide gel (e.g., 15%)
-
TBE or TAE running buffer
-
Staining agent (e.g., GelRed or SYBR Gold)
-
Gel imaging system
Procedure:
-
Oligo Duplex Preparation:
-
Resuspend single-stranded sense and antisense oligonucleotides to a concentration of 200 µM in nuclease-free water.[8]
-
Combine 10 µL of each sense and antisense oligo solution with 5 µL of 10x annealing buffer and 25 µL of nuclease-free water in a microcentrifuge tube.[8]
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Incubation with Serum:
-
Sample Collection and Analysis:
-
At each designated time point, stop the reaction by mixing 5 µL of the RNA/serum sample with 5 µL of RNA loading dye and store at -20°C.[8]
-
Load the samples onto a 15% polyacrylamide gel.
-
Run the gel in TBE or TAE buffer.
-
Stain the gel with a suitable nucleic acid stain and visualize the bands using a gel imaging system.
-
Analyze the band intensities to determine the rate of degradation.[8]
-
Gel-Based Degradation Assay
This protocol provides an alternative method for assessing oligonucleotide stability.[9]
Materials:
-
Oligonucleotide (2 µM stock)
-
Conditioned cell culture media or other nuclease-containing solutions
-
Loading buffer (formamide with 0.5x TBE)
-
Urea-polyacrylamide gel (e.g., 10% acrylamide (B121943) with 7.7 M urea)
Procedure:
-
Incubation:
-
Sample Preparation and Electrophoresis:
-
After incubation, add 12 µL of loading buffer to each sample.[9]
-
Heat the samples at 65°C for 6 minutes, then place them on ice for 5 minutes.[9]
-
Load the samples onto a 10% urea-polyacrylamide gel.
-
Run the gel at 100 volts for approximately 80 minutes.[9]
-
Stain and visualize the gel to assess degradation.
-
The Logical Workflow of Nuclease Resistance Analysis
Figure 2: Experimental Workflow for Analyzing Nuclease Resistance.
Conclusion
The incorporation of 2'-O-methyl modifications into oligonucleotides is a robust and highly effective strategy for enhancing their resistance to nuclease degradation. The experimental evidence clearly demonstrates a significant increase in the half-life of 2'-O-methylated oligonucleotides in biological fluids compared to their unmodified counterparts. When combined with other stabilizing modifications such as phosphorothioate linkages, 2'-O-methylation can render oligonucleotides almost completely resistant to nuclease activity for extended periods. For researchers and professionals in drug development, leveraging 2'-O-methylation is a critical step in designing stable and effective oligonucleotide-based therapeutics and research tools.
References
- 1. idtdna.com [idtdna.com]
- 2. benchchem.com [benchchem.com]
- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O-Methyl Modified Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]
- 8. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Emerging Methods for Detecting and Mapping RNA 2'-O-Methylation
For researchers, scientists, and drug development professionals, understanding the landscape of RNA modifications is crucial. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most common and functionally significant.[1] Found in a wide array of RNA species—including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA)—Nm plays a critical role in RNA stability, structure, and function.[1] Dysregulation of Nm has been implicated in various diseases, making its accurate detection and mapping a key area of research.
This guide provides an objective comparison of emerging high-throughput sequencing-based methods for the detection and mapping of 2'-O-methylation. We will delve into the principles behind each technique, present their performance metrics in clearly structured tables, provide detailed experimental protocols for key methods, and visualize their workflows.
Principles of Detection
Emerging methods for mapping Nm exploit several key biochemical properties of the 2'-O-methylated nucleotide:
-
Resistance to Alkaline Hydrolysis: The presence of a methyl group at the 2' position protects the adjacent phosphodiester bond from cleavage under alkaline conditions. This principle is the foundation of RiboMeth-seq .[1][2]
-
Resistance to Periodate (B1199274) Oxidation: The 2'-hydroxyl group is necessary for periodate-mediated oxidation of the ribose. A 2'-O-methylated nucleotide is resistant to this oxidation, a property leveraged by Nm-seq and RibOxi-seq .[1][3]
-
Reverse Transcriptase (RT) Pausing or Stalling: Under specific conditions, such as low deoxynucleotide triphosphate (dNTP) concentrations, reverse transcriptase can pause or stall at an Nm site. This is the basis for 2OMe-seq .[1]
-
Engineered Polymerase-Induced Mutagenesis: Specially engineered reverse transcriptases can be designed to introduce a mutation upon encountering a 2'-O-methylated nucleotide, allowing for its identification through sequencing. This is the principle behind Nm-Mut-seq .[4]
-
Direct Detection via Nanopore Sequencing: As a single RNA molecule passes through a nanopore, the presence of a modified nucleotide like Nm causes a characteristic disruption in the ionic current. This allows for the direct, real-time detection of the modification without the need for chemical or enzymatic treatments.[5]
Quantitative Performance Comparison
The choice of method often depends on the specific research question, available sample material, and desired level of quantification. The following table summarizes the key performance metrics of the most prominent emerging techniques.
| Method | Principle | Resolution | Quantitative? | Typical RNA Input | Sensitivity | Specificity | Key Advantages | Key Limitations |
| RiboMeth-seq | Resistance to alkaline hydrolysis | Single nucleotide | Yes (relative & absolute) | 10 ng - 1 µg total RNA[6] | High for abundant RNAs | Good; potential for false positives from RNA structure[7] | Quantitative; well-established for rRNA. | Requires high sequencing depth; can be biased by RNA structure.[8] |
| Nm-seq/RibOxi-seq | Resistance to periodate oxidation | Single nucleotide | No (enrichment-based)[1] | ≥ 100 µg total RNA (Nm-seq)[9]; µg scale (RibOxi-seq)[10] | High, detects low stoichiometry sites[8] | High | Good for low-abundance RNAs like mRNA. | Not inherently quantitative; can be labor-intensive.[1][11] |
| 2OMe-seq | RT stalling at low dNTPs | Single nucleotide | Yes (relative)[8] | 10-15 million raw reads for analysis[6] | Good | Moderate; prone to false positives from RNA secondary structure.[1] | Does not require harsh chemical treatments. | High false-positive rate without careful controls.[12] |
| Nm-Mut-seq | Engineered RT-induced mutation | Single nucleotide | Yes (relative stoichiometry)[4] | Not specified, but suitable for low-abundance RNAs[13] | High | High; distinguishes from other modifications.[4] | Provides stoichiometric information; high specificity. | Unable to detect 2'-O-methylated Uridine (Um); requires a custom enzyme.[4][13] |
| NJU-seq | Resistance to RNase R digestion | Single nucleotide | Yes (with Nm-VAQ tool) | Not specified | High, can detect methylation levels as low as 1%[5][14] | High | Sensitive detection of low-level methylation. | Relatively new method, less widely adopted. |
| Nanopore Sequencing | Direct detection of current disruption | Single nucleotide | Yes (stoichiometry)[15] | Varies by platform and sample prep | High | High | Direct detection without amplification or chemical treatment; provides long reads and stoichiometric information. | Requires specialized equipment and bioinformatics pipelines (e.g., NanoNm).[16] |
Experimental Workflows and Protocols
Detailed methodologies are crucial for the successful implementation of these techniques. Below are diagrams and outlines of the experimental protocols for RiboMeth-seq, Nm-seq, and Nanopore Direct RNA Sequencing.
RiboMeth-seq Workflow
RiboMeth-seq identifies Nm sites by detecting the underrepresentation of cleavage sites in a sequencing library generated from alkaline-fragmented RNA.
Caption: Workflow for RiboMeth-seq.
Experimental Protocol for RiboMeth-seq:
-
RNA Fragmentation: Total RNA is subjected to partial alkaline hydrolysis, which randomly cleaves the RNA backbone at nucleotides that are not 2'-O-methylated.[17]
-
End Repair: The resulting RNA fragments undergo an end-repair process involving dephosphorylation of the 3' ends and phosphorylation of the 5' ends to prepare them for adapter ligation.[17]
-
Adapter Ligation: 3' and 5' sequencing adapters are ligated to the repaired RNA fragments.
-
Reverse Transcription and PCR: The ligated RNA fragments are reverse transcribed into cDNA and then amplified by PCR to generate a sequencing library.[17]
-
Sequencing: The library is sequenced using an Illumina platform.
-
Bioinformatic Analysis: Sequencing reads are mapped to a reference genome or transcriptome. The positions of the 5' and 3' ends of the reads are analyzed. A gap or a significant drop in coverage at a specific nucleotide position indicates the presence of a 2'-O-methylated site due to its resistance to cleavage.[2][18] A "MethScore" can be calculated to provide a quantitative measure of methylation at each site.[2]
Nm-seq Workflow
Nm-seq enriches for RNA fragments ending in a 2'-O-methylated nucleotide through a series of oxidation, elimination, and dephosphorylation steps.
Caption: Workflow for Nm-seq.
Experimental Protocol for Nm-seq:
-
RNA Fragmentation: Starting with total or poly(A) selected RNA, the RNA is fragmented into smaller pieces.
-
Iterative Oxidation-Elimination-Dephosphorylation (OED) Cycles: The RNA fragments undergo multiple cycles of OED. In each cycle, sodium periodate oxidizes the 3'-terminal nucleotide if it has a free 2'-hydroxyl group. This is followed by β-elimination to remove the oxidized nucleotide and enzymatic dephosphorylation of the newly exposed 3' end. This process is repeated, effectively "trimming" the RNA from the 3' end until a 2'-O-methylated nucleotide, which is resistant to oxidation, is encountered.[3]
-
Final Oxidation-Elimination: A final round of oxidation and elimination is performed without the dephosphorylation step. This leaves fragments ending in an unmethylated nucleotide with a 3'-phosphate, making them incompatible with ligation.
-
3' Adapter Ligation: A sequencing adapter is ligated to the 3' ends of the RNA fragments. Only those fragments ending with a 2'-O-methylated nucleotide (which have a 3'-hydroxyl group) are efficiently ligated.
-
Library Preparation and Sequencing: The ligated fragments are then reverse transcribed, amplified, and sequenced.
-
Data Analysis: The 3' ends of the sequencing reads are mapped to identify the positions of the 2'-O-methylated nucleotides.[3]
Nanopore Direct RNA Sequencing Workflow
This method allows for the direct detection of Nm on native RNA molecules as they pass through a nanopore.
References
- 1. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Nm-Mut-seq: a base-resolution quantitative method for mapping transcriptome-wide 2′-O-methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 6. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2'-O-Methylation Sequencing - CD Genomics [rna.cd-genomics.com]
- 10. High-throughput and site-specific identification of 2'- O-methylation sites using ribose oxidation sequencing (RibOxi-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single base resolution mapping of 2’-O-methylation sites in human mRNA and in 3’ terminal ends of small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput and site-specific identification of 2′-O-methylation sites using ribose oxidation sequencing (RibOxi-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ãScientific Research Achievementsã Nm-Mut-seq: a base-resolution quantitative method for mapping transcriptome-wide 2â²-O-methylation-æ¦æ±å¤§å¦è¯å¦é¢ [pharm.whu.edu.cn]
- 14. An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanoporetech.com [nanoporetech.com]
- 16. Protocol for mapping 2'-O-methylation using nanopore direct RNA-seq data with NanoNm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to DNA Methylation Analysis: WGBS vs. RRBS vs. EM-seq
For researchers in genetics, epigenetics, and drug development, accurately profiling DNA methylation is crucial for understanding gene regulation in health and disease. The choice of method for this analysis can significantly impact experimental outcomes, costs, and the scope of achievable insights. This guide provides an objective comparison of three leading techniques: Whole-Genome Bisulfite Sequencing (WGBS), Reduced Representation Bisulfite Sequencing (RRBS), and Enzymatic Methyl-seq (EM-seq), supported by experimental data to inform your selection process.
At a Glance: Key Differences and Performance Metrics
The selection of a DNA methylation analysis method hinges on the specific research question, sample availability, and budget. WGBS is considered the gold standard for its comprehensive genomic coverage.[1] RRBS offers a cost-effective alternative by focusing on CpG-rich regions, while EM-seq emerges as a newer technology that minimizes DNA damage and improves data quality.[2][3]
Here is a summary of key quantitative performance metrics for each method:
| Feature | Whole-Genome Bisulfite Sequencing (WGBS) | Reduced Representation Bisulfite Sequencing (RRBS) | Enzymatic Methyl-seq (EM-seq) |
| Principle | Chemical conversion of unmethylated cytosines to uracil (B121893) using sodium bisulfite.[1] | MspI digestion to enrich for CpG-rich genomic regions, followed by bisulfite conversion.[2] | Two-step enzymatic conversion to protect methylated and hydroxymethylated cytosines from deamination.[3][4] |
| DNA Input Requirement | Typically 100 ng - 5 µg.[5][6] | As low as 10-200 ng.[7][8] | 10-200 ng, with protocols available for as high as 500 ng.[9] |
| Genomic Coverage | Whole genome, including CpG, CHG, and CHH contexts.[10] | Enriched in CpG islands, promoters, and other CpG-rich regions.[1] | Whole genome, with more uniform coverage, especially in GC-rich regions.[11][12] |
| Data Quality | Prone to DNA degradation and fragmentation, GC bias, and amplification bias.[9][13] | Can have biases related to enzyme digestion and PCR amplification.[14] | Minimal DNA damage, leading to higher library yields, longer insert sizes, and reduced GC bias.[11][15] |
| Cost | High due to deep sequencing requirements for whole-genome coverage.[16] | Cost-effective due to reduced sequencing depth.[2][8] | Higher reagent cost but potentially lower sequencing cost due to higher data quality and efficiency.[9] |
| Mapping Efficiency | Can be lower due to DNA damage and bisulfite-induced sequence changes.[17] | Generally higher than WGBS in targeted regions.[17] | Superior mapping efficiency due to less DNA damage.[18] |
| Duplication Rate | Can be high, especially with low input DNA. | Variable, can be influenced by PCR amplification.[19] | Generally lower than WGBS.[18] |
Visualizing the Workflows
To better understand the practical differences between these methods, the following diagrams illustrate their experimental workflows.
Figure 1: Whole-Genome Bisulfite Sequencing (WGBS) Workflow.
Figure 2: Reduced Representation Bisulfite Sequencing (RRBS) Workflow.
Figure 3: Enzymatic Methyl-seq (EM-seq) Workflow.
Detailed Experimental Protocols
Below are generalized protocols for each method. It is important to consult the specific manufacturer's instructions for the kits and reagents being used.
Whole-Genome Bisulfite Sequencing (WGBS) Protocol
-
DNA Extraction and Fragmentation: Extract high-quality genomic DNA.[5] Fragment the DNA to a desired size range (e.g., 200-500 bp) using sonication.[20]
-
Library Preparation:
-
Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[5] This step is known to cause some DNA degradation.[20]
-
PCR Amplification: Amplify the bisulfite-converted library using a polymerase that can read through uracil residues.
-
Sequencing and Data Analysis: Sequence the amplified library on a next-generation sequencing platform. The sequencing data is then processed through a specialized bioinformatics pipeline to align the reads to a reference genome and determine the methylation status of each cytosine.[5]
Reduced Representation Bisulfite Sequencing (RRBS) Protocol
-
DNA Digestion: Digest genomic DNA with a methylation-insensitive restriction enzyme, typically MspI, which cuts at CCGG sites.[1] This enriches for CpG-rich regions of the genome.[2]
-
Library Preparation:
-
Size Selection: Select a specific size range of DNA fragments (e.g., 40-220 bp) using gel electrophoresis or beads.[23]
-
Bisulfite Conversion: Treat the size-selected, adapter-ligated DNA with sodium bisulfite to convert unmethylated cytosines to uracil.[22]
-
PCR Amplification: Amplify the library to generate sufficient material for sequencing.
-
Sequencing and Data Analysis: Sequence the library and analyze the data to identify methylation patterns within the enriched genomic regions.
Enzymatic Methyl-seq (EM-seq) Protocol
-
Library Preparation:
-
Fragment genomic DNA and perform end-repair and dA-tailing.
-
Ligate sequencing adapters.[11]
-
-
Enzymatic Conversion: This is a two-step process that replaces the harsh bisulfite treatment.[4]
-
Oxidation and Glucosylation: Use the TET2 enzyme to oxidize 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC), protecting them from subsequent deamination.[3][24]
-
Deamination: Use the APOBEC enzyme to deaminate the unprotected, unmethylated cytosines to uracil.[3][24]
-
-
PCR Amplification: Amplify the enzymatically converted library using a specialized polymerase.[24]
-
Sequencing and Data Analysis: Sequence the library. The data analysis pipeline is similar to that of WGBS, as the resulting converted sequences are identical.[11]
Concluding Remarks
The choice between WGBS, RRBS, and EM-seq should be guided by the specific goals of your research.
-
WGBS remains the most comprehensive method for de novo methylation profiling across the entire genome, despite its higher cost and potential for DNA damage.[1][21]
-
RRBS provides a cost-effective and efficient way to analyze methylation in CpG-rich regions, making it suitable for large-scale studies and cancer research where these regions are of particular interest.[1][2]
-
EM-seq offers a significant improvement in data quality by minimizing DNA damage, resulting in more uniform coverage, higher library complexity, and more accurate methylation calls, especially for low-input or degraded samples.[9]
As sequencing technologies continue to evolve, the development of methods like EM-seq demonstrates a trend towards generating higher quality data with greater efficiency, empowering researchers to delve deeper into the complexities of the epigenome.
References
- 1. Intro to Reduced Representation Bisulfite Sequencing (RRBS) | EpigenTek [epigentek.com]
- 2. Reduced-Representation Bisulfite Sequencing (RRBS) Service - Creative Biolabs [creative-biolabs.com]
- 3. Enzymatic methyl-seq - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. What are the basic steps of whole genome bisulfite sequencing (WGBS)? | AAT Bioquest [aatbio.com]
- 6. support.illumina.com [support.illumina.com]
- 7. Reduced Representation Bisulfite Sequencing (RRBS) with NEB Reagents [protocols.io]
- 8. How does RRBS compare to other DNA methylation techniques? | AAT Bioquest [aatbio.com]
- 9. WGBS vs. EM-seq: Key Differences in Principles, Pros, Cons, and Applications - CD Genomics [cd-genomics.com]
- 10. Choosing the Appropriate DNA Methylation Sequencing Technology - CD Genomics [cd-genomics.com]
- 11. neb-online.de [neb-online.de]
- 12. Comparing methylation levels assayed in GC-rich regions with current and emerging methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of whole-genome bisulfite sequencing library preparation strategies identifies sources of biases affecting DNA methylation data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beyond the base pairs: comparative genome-wide DNA methylation profiling across sequencing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Exploring genome wide bisulfite sequencing for DNA methylation analysis in livestock: a technical assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cegat.com [cegat.com]
- 19. academic.oup.com [academic.oup.com]
- 20. lfz100.ust.hk [lfz100.ust.hk]
- 21. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reduced Representation Bisulfite Sequencing (RRBS) Protocol - CD Genomics [cd-genomics.com]
- 23. bioinformatics.babraham.ac.uk [bioinformatics.babraham.ac.uk]
- 24. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 1-O-Methyl-2-deoxy-D-ribose: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1-O-Methyl-2-deoxy-D-ribose, tailored for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is crucial to follow established laboratory safety protocols for chemical waste management.[1][2]
I. Pre-Disposal Safety and Handling
Before beginning any disposal process, ensure you are equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[3] Work in a well-ventilated area to avoid inhalation of any potential vapors.[2]
Incompatible Materials: Avoid mixing this compound with strong oxidizing agents, as this can lead to adverse reactions.[4]
II. Step-by-Step Disposal Procedure
Given that this compound is a combustible liquid, the primary recommended disposal method is incineration by a licensed waste disposal service.[2][3] Do not dispose of this chemical down the drain or in regular trash.[5][6]
-
Containerization:
-
Place the waste this compound into a designated, leak-proof, and chemically compatible waste container.[5][7][8] The original container is often a suitable choice.[9]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound."[5][7]
-
Keep the waste container tightly sealed when not in use.[5][7]
-
-
Storage:
-
Professional Disposal:
-
Empty Container Disposal:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[7][9]
-
The first rinseate must be collected and disposed of as hazardous waste along with the chemical.[5]
-
Subsequent rinsates may be permissible for drain disposal depending on local regulations, but it is best practice to collect them as hazardous waste.
-
Once thoroughly cleaned, deface or remove the original label from the container before disposing of it in the regular trash or recycling, in accordance with institutional and local guidelines.[5][9]
-
III. Quantitative Data for Disposal
Currently, there is no specific quantitative data, such as concentration limits or pH requirements, for the disposal of this compound available in the safety data sheets or general chemical waste guidelines. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for any specific quantitative disposal limits.
| Parameter | Value |
| pH Range for Drain Disposal | Not Applicable (Drain disposal is not recommended) |
| Concentration Limits | No specific limits identified |
IV. Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and information from safety data sheets. No experimental protocols for the chemical alteration or neutralization of this compound for disposal are recommended due to the lack of thoroughly investigated toxicological properties.[2] The most reliable method of disposal is through a licensed chemical waste management company.
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. biosynth.com [biosynth.com]
- 3. 1-O-甲基-2-脱氧-D-核糖 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. acs.org [acs.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. nswai.org [nswai.org]
- 9. vumc.org [vumc.org]
Essential Safety and Operational Guide for 1-O-Methyl-2-deoxy-D-ribose
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 1-O-Methyl-2-deoxy-D-ribose. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required protective gear when handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1] | Protects eyes from splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1] | Prevents skin contact. Use proper glove removal technique to avoid contaminating hands.[1] |
| Body Protection | Laboratory coat. For larger quantities or risk of splashing, impervious clothing should be worn.[1] | Protects skin and personal clothing from contamination. |
| Respiratory | A dust mask type N95 (US) is recommended by some suppliers, although the substance is a liquid.[2] Use in a well-ventilated area. | Provides respiratory protection from aerosols. |
Operational Plan: Handling and Storage
This compound is a combustible and hygroscopic liquid, requiring specific handling and storage procedures.
Step 1: Preparation
-
Ensure a well-ventilated workspace, preferably a chemical fume hood.
-
Have a chemical spill kit readily accessible.
-
Inspect all PPE for integrity before use.
Step 2: Handling
-
Avoid contact with skin and eyes.[1]
-
Minimize exposure to the atmosphere as the substance is hygroscopic, meaning it absorbs moisture from the air.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store the chemical in a cool, dry, and well-ventilated place under an inert gas.[1]
Step 3: Post-Handling
-
Wash hands thoroughly after handling the chemical.[1]
-
Clean the work area and any equipment used.
Emergency Plan: Spill and Exposure
Minor Spill (Contained, Small Volume)
-
Alert personnel in the immediate area.
-
Contain the spill using absorbent materials from a spill kit, working from the outside in.
-
Absorb the spilled liquid.
-
Collect the absorbent material and residue into a suitable, sealable container for disposal.
-
Clean the spill area with a mild detergent and water.
-
Label the waste container as "Spill Debris involving this compound".
Major Spill (Large Volume, Uncontrolled)
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if there is a fire risk.
-
Contact your institution's emergency response team or local emergency services.
-
Do not attempt to clean up a major spill without proper training and equipment.
Personal Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
This compound, when disposed of, should be treated as chemical waste according to institutional and local regulations.
Step 1: Collection
-
Collect waste, including contaminated absorbent materials from spills, in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.
Step 2: Labeling
-
Clearly label the waste container with "Waste this compound" and any other required hazard information.
Step 3: Storage
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Step 4: Disposal
-
Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. Deface the label on the empty container before disposing of it in the regular trash.
Visual Workflow for Safe Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
